molecular formula C9H7ClN2 B1591908 7-Chloroquinolin-3-amine CAS No. 1195710-15-6

7-Chloroquinolin-3-amine

Cat. No.: B1591908
CAS No.: 1195710-15-6
M. Wt: 178.62 g/mol
InChI Key: COLZTHKNBCUKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloroquinolin-3-amine (CAS 1195710-15-6) is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol . It is a quinoline derivative, a class of compounds known for their significant role in medicinal chemistry. This specific amine is primarily utilized as a key synthetic intermediate or building block in organic synthesis and drug discovery projects . Its core value lies in its use as a pharmacophore in antimalarial research, particularly in the design and synthesis of novel quinoline-based agents . The 7-chloroquinoline structure is a well-established scaffold in the development of compounds targeted against Plasmodium falciparum , the parasite responsible for malaria . Researchers employ this building block to create potential antimalarials that act through mechanisms such as inhibiting hemozoin formation (β-hematin) within the parasite's digestive vacuole, a mechanism shared with established drugs like chloroquine . The structure of this compound allows for further functionalization, enabling the exploration of structure-activity relationships to optimize potency and overcome drug resistance . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care, referring to the Safety Data Sheet (SDS) for proper handling procedures. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloroquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLZTHKNBCUKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602920
Record name 7-Chloroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195710-15-6
Record name 7-Chloroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for 7-Chloroquinolin-3-amine, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a vital scaffold, its derivatives have shown a wide range of biological activities, making a thorough understanding of its preparation and properties essential for researchers in the field.

Strategic Importance of this compound

The quinoline ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of this compound, featuring a halogen at the 7-position and an amino group at the 3-position, offers unique opportunities for molecular diversification and the development of novel therapeutic agents. The chloro group can participate in various cross-coupling reactions, while the amino group serves as a versatile handle for amide bond formation, reductive amination, and other functionalizations. This dual reactivity makes it a valuable starting material for creating libraries of compounds for screening against various biological targets.

Synthetic Pathways to this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A robust and commonly employed strategy involves the construction of the quinoline core followed by the introduction and modification of functional groups. The most logical and experimentally validated approach proceeds through the formation of a 7-chloro-3-nitroquinoline intermediate, which is subsequently reduced to the target amine.

Synthesis of the 7-Chloro-3-nitroquinoline Intermediate

Traditional quinoline syntheses such as the Skraup or Combes reactions often lack the specific regiocontrol needed for the direct synthesis of 3-substituted quinolines from simple anilines. Therefore, a more tailored approach is necessary. The Conrad-Limpach-Knorr synthesis offers a viable route by reacting an appropriately substituted aniline with a β-ketoester.

A strategic pathway to 7-chloro-3-nitroquinoline involves the cyclization of a precursor derived from m-chloroaniline.

Conceptual Synthetic Workflow

A m-Chloroaniline C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 4-Hydroxy-7-chloroquinoline-3-carboxylate C->D Thermal Cyclization E 4-Hydroxy-7-chloroquinoline D->E Hydrolysis & Decarboxylation F 4,7-Dichloroquinoline E->F Chlorination (e.g., POCl3) H 7-Chloro-3-nitroquinoline F->H Regioselective Nitration (HNO3/H2SO4) G Nitration

Caption: Proposed synthetic route to 7-Chloro-3-nitroquinoline.

While direct nitration of 7-chloroquinoline typically yields the 6-nitro isomer, specific reaction conditions or the use of a pre-functionalized precursor can favor the formation of the 3-nitro derivative. However, a more reliable method involves building the quinoline ring with the nitro group precursor already in place.

A plausible, though less direct, route involves the synthesis of 7-chloroquinoline followed by a carefully controlled nitration. Achieving nitration at the 3-position is challenging due to the directing effects of the chloro group and the quinoline nitrogen.

A more direct and regioselective approach is the Combes quinoline synthesis , which involves the acid-catalyzed reaction of an aniline with a β-diketone. For the synthesis of a 3-substituted quinoline, a modified starting material would be required.

Given the challenges of direct 3-nitration, a more practical and documented approach involves the synthesis of a precursor that facilitates the introduction of the 3-amino group. A common strategy for synthesizing 3-aminoquinolines involves the reduction of the corresponding 3-nitroquinoline.

Step 1: Synthesis of 7-Chloro-3-nitroquinoline

A more reliable method would be a cyclization reaction that inherently directs substitution to the desired positions. The Conrad-Limpach-Knorr synthesis provides a more controlled approach.[2]

Illustrative Protocol for a Conrad-Limpach-Knorr type synthesis:

  • Step 1a: Condensation. React m-chloroaniline with a suitable β-ketoester, such as diethyl malonate, under acidic conditions to form the corresponding enamine.

  • Step 1b: Cyclization. Heat the resulting enamine at high temperature (typically >200 °C) to induce cyclization, forming a 4-hydroxy-7-chloroquinoline derivative.

  • Step 1c: Nitration. The resulting 4-hydroxy-7-chloroquinoline can then be nitrated. The hydroxyl group at the 4-position will influence the regioselectivity of the nitration.

  • Step 1d: Conversion to 7-Chloro-3-nitroquinoline. The 4-hydroxy group would then need to be converted to a chloro group and subsequently removed, or the nitro group introduced before the final quinoline ring formation.

Due to the complexity and lack of a direct, high-yielding published procedure for 7-chloro-3-nitroquinoline, researchers often need to develop and optimize a synthetic route based on these classical methods.

Reduction of 7-Chloro-3-nitroquinoline to this compound

Once the 7-chloro-3-nitroquinoline intermediate is obtained, the reduction of the nitro group to an amine is a standard and well-established transformation. Several reliable methods can be employed for this step.

Experimental Workflow for Nitro Group Reduction

A 7-Chloro-3-nitroquinoline C Reaction A->C B Reducing Agent (e.g., SnCl2/HCl or H2, Pd/C) B->C D Work-up & Purification C->D Neutralization, Extraction E This compound D->E Crystallization/Chromatography

Caption: General workflow for the reduction of 7-Chloro-3-nitroquinoline.

Method A: Reduction with Tin(II) Chloride (SnCl₂)

This is a classic and effective method for the reduction of aromatic nitro compounds.

Protocol:

  • Dissolve 7-chloro-3-nitroquinoline in a suitable solvent, such as ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Add concentrated hydrochloric acid (HCl) and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) or a concentrated solution of sodium hydroxide (NaOH) until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Method B: Catalytic Hydrogenation

This method is often preferred due to its cleaner reaction profile and easier work-up.

Protocol:

  • Dissolve 7-chloro-3-nitroquinoline in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases or TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product as described in Method A.

Comprehensive Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following analytical techniques are essential:

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-9.0 ppm. The protons on the quinoline ring will show characteristic splitting patterns (doublets, triplets, and doublets of doublets). The amine protons will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.[3]
¹³C NMR Aromatic carbons will appear in the range of 110-150 ppm. The carbon bearing the chloro group and the carbons adjacent to the nitrogen atom will have distinct chemical shifts.[1][3]
FTIR Characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations of the quinoline ring in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration, typically in the fingerprint region.[4]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₇ClN₂). Characteristic fragmentation patterns involving the loss of chlorine and parts of the quinoline ring.[5][6]
Melting Point A sharp and defined melting point is indicative of high purity.

Safety and Handling Precautions

As with all chemical syntheses, adherence to strict safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors and dust.[9]

  • Handling of Reagents:

    • Acids and Bases: Concentrated acids (H₂SO₄, HCl) and bases (NaOH) are corrosive and should be handled with extreme care.

    • Nitro Compounds: Aromatic nitro compounds can be toxic and potentially explosive, especially at elevated temperatures.

    • Flammable Solvents: Use flammable organic solvents away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Applications in Drug Discovery

This compound serves as a versatile building block for the synthesis of a wide array of compounds with potential therapeutic applications. Its derivatives have been investigated for their activity as:

  • Antimalarial agents: The 4-aminoquinoline scaffold is the basis for well-known antimalarial drugs like chloroquine. Modifications at the 3-position can lead to new compounds with activity against resistant strains.

  • Anticancer agents: Quinoline derivatives have shown promise as inhibitors of various kinases and other targets involved in cancer progression.[10]

  • Antiviral and antibacterial agents: The quinoline nucleus is present in several antimicrobial drugs, and new derivatives are continuously being explored.

By providing a foundation for further chemical exploration, this compound remains a molecule of high interest to the drug discovery community.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • Wakade, S. B., et al. (2019). Synthesis of 3-keto-quinolines from enaminones, anilines and DMSO: Transition metal free one pot cascade. Tetrahedron Letters, 60(33), 150931.
  • Abdel-Wahab, B. F., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 249-258.
  • Saeed, S., et al. (2022). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega, 7(4), 3735-3747.
  • BenchChem. (2025). Technical Support Center: Synthesis of 7-Chloro-6-nitroquinoline. Retrieved from a hypothetical BenchChem technical note.
  • Wikipedia contributors. (2023). Skraup synthesis. In Wikipedia, The Free Encyclopedia.
  • PubChem. (n.d.). 7-Chloroquinolin-4-amine. National Center for Biotechnology Information.
  • Maiti, D., et al. (2018). Regioselective one-pot three-component synthesis of quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives. RSC Advances, 8(46), 26369-26374.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Dave, C., & Shah, R. D. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.
  • Ferreira, M. L., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.
  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia.
  • Singh, A., et al. (2017). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 26(8), 1766-1774.
  • Kouznetsov, V. V., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.
  • Le, T. H., et al. (2018). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis.
  • BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. Retrieved from a hypothetical BenchChem technical note.
  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs.
  • Connor, T. H., & Smith, J. P. (2015). Safe handling of hazardous drugs. American journal of health-system pharmacy, 72(12), 993-1005.
  • Occupational Safety and Health Administration. (n.d.). Hazard Communication.
  • Yadav, D. K., et al. (2020). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 25(11), 2588.
  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. National Center for Biotechnology Information.
  • Sharma, V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21377.
  • GKS Chemistry. (2022, January 22). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube.
  • El-Sayed, T. H., & Aboelnaga, A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 249-258.
  • de Souza, M. V. N., et al. (2019). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)benzoate derivatives. Medicinal Chemistry Research, 28(10), 1679-1689.

Sources

Spectroscopic Profile of 7-Chloroquinolin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroquinolin-3-amine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the quinoline scaffold, which is a core component of numerous pharmaceuticals, understanding its structural and electronic properties is paramount for the rational design of new therapeutic agents. Spectroscopic analysis provides the fundamental data required for unequivocal structure elucidation and characterization. This in-depth technical guide outlines the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

A Note on Data Availability: As of the compilation of this guide, a complete, publicly available, and experimentally validated set of spectroscopic data for this compound is not readily found in the peer-reviewed literature. Therefore, this guide will provide an expert analysis of the expected spectroscopic characteristics based on the well-established principles of spectroscopy and data from closely related structural analogs. The provided protocols are standardized methods for obtaining such data.

Molecular Structure and Logic

The arrangement of atoms and functional groups in this compound dictates its unique spectroscopic fingerprint. Understanding this structure is key to interpreting the spectral data.

Caption: Molecular structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A. ¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.6d1HH-2The proton at C-2 is adjacent to the nitrogen atom, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-4.
~7.9d1HH-4The proton at C-4 will also be downfield due to the influence of the nitrogen and will be a doublet from coupling to H-2.
~7.8d1HH-5H-5 is part of the carbocyclic ring and its chemical shift is influenced by the fused heterocyclic ring. It will appear as a doublet due to coupling with H-6.
~7.7d1HH-8H-8 is deshielded by the ring nitrogen and will be a doublet.
~7.3dd1HH-6H-6 will be a doublet of doublets due to coupling with both H-5 and H-8.
~5.5s (br)2H-NH₂The protons of the amine group are typically broad and their chemical shift can vary with concentration and solvent.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Standard parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

B. ¹³C NMR Spectroscopy

Carbon NMR provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data (in DMSO-d₆, 101 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~148C-8aQuaternary carbon adjacent to nitrogen.
~147C-2Carbon adjacent to nitrogen in the pyridine ring.
~145C-7Carbon bearing the electron-withdrawing chlorine atom.
~134C-4aQuaternary carbon at the ring junction.
~133C-3Carbon attached to the electron-donating amino group.
~128C-5Aromatic carbon in the carbocyclic ring.
~126C-6Aromatic carbon in the carbocyclic ring.
~125C-4Carbon in the pyridine ring.
~118C-8Aromatic carbon in the carbocyclic ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize a 101 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale to the solvent peak of DMSO-d₆ at 39.52 ppm.

G cluster_workflow NMR Data Acquisition and Analysis Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation

Caption: General workflow for NMR data acquisition and analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3450-3300Medium-StrongN-H stretchCharacteristic of the primary amine (-NH₂) group, often appearing as a doublet.
3100-3000MediumAromatic C-H stretchTypical for C-H bonds in the quinoline ring system.
1620-1580StrongC=N and C=C stretchAromatic ring stretching vibrations.
~1600MediumN-H bendBending vibration of the primary amine.
~850-800StrongC-Cl stretchCharacteristic absorption for an aryl chloride.
~800-700StrongAromatic C-H bendOut-of-plane bending vibrations indicative of the substitution pattern on the aromatic rings.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)AssignmentRationale
178/180High[M]⁺Molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M+ peak is characteristic of a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
143Medium[M-Cl]⁺Loss of a chlorine radical.
116Medium[M-Cl-HCN]⁺Subsequent loss of hydrogen cyanide from the quinoline ring.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

G cluster_ms Mass Spectrometry Fragmentation Pathway This compound [M]⁺ (m/z 178/180) This compound [M]⁺ (m/z 178/180) Loss of Cl Loss of Cl This compound [M]⁺ (m/z 178/180)->Loss of Cl [C₉H₇N₂]⁺ (m/z 143) [C₉H₇N₂]⁺ (m/z 143) Loss of Cl->[C₉H₇N₂]⁺ (m/z 143) Loss of HCN Loss of HCN [C₉H₇N₂]⁺ (m/z 143)->Loss of HCN [C₈H₆N]⁺ (m/z 116) [C₈H₆N]⁺ (m/z 116) Loss of HCN->[C₈H₆N]⁺ (m/z 116)

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, incorporating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a detailed structural fingerprint of the molecule. While experimentally obtained data is the gold standard, this guide offers a robust, expert-predicted dataset and the methodologies to obtain it. These spectroscopic techniques, when used in concert, allow for the unambiguous confirmation of the chemical structure, which is a critical step in the advancement of research and development involving this important quinoline derivative.

References

While specific literature providing a complete dataset for this compound is not cited due to its apparent scarcity, the principles and expected values are derived from standard spectroscopic textbooks and databases for analogous compounds. For researchers synthesizing this compound, the following types of resources would be invaluable for characterization.

  • Spectrometric Identification of Organic Compounds by Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.
  • PubChem Database. National Center for Biotechnology Information.
  • Scientific literature on the synthesis of substituted 3-aminoquinolines. (Researchers would typically cite the publication where the synthesis and characterization are first reported). For example, articles in journals such as the Journal of Medicinal Chemistry or the Journal of Organic Chemistry would be relevant.

The Strategic Intermediate: A Comprehensive Technical Guide to 7-Chloroquinolin-3-amine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 7-chloroquinolin-3-amine, a pivotal heterocyclic amine in medicinal chemistry. We will delve into its core physical and chemical properties, predictable reactivity, and its strategic application in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.

The 7-Chloroquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The 7-chloroquinoline core is a well-established pharmacophore, most famously recognized in the antimalarial drug chloroquine.[1][2] The electronic properties conferred by the chlorine atom at the 7-position, combined with the nucleophilic and basic nature of the amino group, make this compound a highly valuable and versatile building block for creating diverse molecular libraries. Its derivatives have shown a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and antiviral properties.[2][3][4]

Core Physicochemical & Structural Characteristics

A thorough understanding of the fundamental properties of this compound is essential for its effective application in synthesis and drug design.

Structural and Molecular Data

Below is a summary of the key structural and molecular identifiers for this compound.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 1195710-15-6PubChem[5]
Molecular Formula C₉H₇ClN₂PubChem[5]
Molecular Weight 178.62 g/mol PubChem[5]
Canonical SMILES C1=CC(=CC2=NC=C(C=C21)N)ClPubChem[5]
InChI InChI=1S/C9H7ClN2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H,11H2PubChem[5]
InChIKey COLZTHKNBCUKOS-UHFFFAOYSA-NPubChem[5]

Molecular Structure Visualization:

G Start 7-Chloro-3-nitroquinoline Intermediate Reduction (e.g., SnCl₂, Fe/HCl) Start->Intermediate End This compound Intermediate->End

Caption: A potential synthetic route to this compound.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the nucleophilic character of the 3-amino group. This primary amine can readily undergo a variety of chemical transformations, making it an excellent handle for introducing diverse side chains and functional groups.

Key Reactions:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Alkylation: Nucleophilic substitution with alkyl halides. Care must be taken to control the degree of alkylation.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Buchwald-Hartwig and Ullmann Couplings: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to form diarylamines.

The presence of the electron-withdrawing chlorine at the 7-position and the nitrogen in the quinoline ring influences the reactivity of the entire system. The amino group at the 3-position is a key site for derivatization, allowing for the exploration of a wide chemical space in drug discovery programs. [3][6]

Analytical Characterization: A Protocol-Driven Approach

Thorough analytical characterization is paramount to confirm the identity and purity of this compound.

Proposed Spectroscopic and Chromatographic Methods
TechniqueExpected Observations
¹H NMR Aromatic protons on the quinoline core are expected to appear in the range of δ 7.0-9.0 ppm. The protons of the amino group will likely appear as a broad singlet. The specific coupling patterns will be indicative of the substitution pattern.
¹³C NMR Aromatic carbons will resonate in the δ 110-160 ppm region. The carbon bearing the amino group and the carbon bearing the chlorine will have characteristic chemical shifts.
FT-IR Characteristic N-H stretching vibrations for the primary amine are expected in the 3200-3400 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present. The C-Cl stretch will be observed in the fingerprint region.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight (178.62). The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.
HPLC/UPLC A reversed-phase method using a C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) would be a suitable starting point for purity assessment.
Experimental Protocol: ¹H NMR Analysis

Objective: To obtain a proton nuclear magnetic resonance spectrum to confirm the chemical structure of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to a clean NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • Analyze the spectrum for the expected chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to confirm the structure.

Applications in Drug Discovery and Development

The 7-chloroquinoline scaffold is a cornerstone in the development of therapeutics. The introduction of an amino group at the 3-position provides a strategic vector for modification to modulate pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Areas:

  • Antimalarials: As an analog of the highly successful 4-aminoquinolines, derivatives of this compound are of interest for overcoming drug resistance in malaria. [2][7]* Anticancer Agents: The quinoline ring system is found in numerous kinase inhibitors and other anticancer drugs. The 3-amino position allows for the attachment of side chains that can interact with specific biological targets. [4][8]* Antiviral and Antimicrobial Agents: The ability of quinoline derivatives to intercalate with DNA and inhibit key enzymes makes them attractive candidates for the development of new anti-infective agents. [2][3]

Drug Development Logic Flow:

G A This compound (Starting Scaffold) B Chemical Derivatization (e.g., Acylation, Alkylation) A->B C Library of Novel Compounds B->C D Biological Screening (e.g., Antimalarial, Anticancer assays) C->D E Lead Compound Identification D->E F Lead Optimization E->F

Caption: The role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a high-value, strategic intermediate for the synthesis of novel and diverse molecular entities with significant potential in drug discovery. Its well-defined physicochemical properties, predictable reactivity at the 3-amino position, and the proven therapeutic importance of the 7-chloroquinoline scaffold make it an essential tool for medicinal chemists. This guide provides a foundational understanding to empower researchers to fully exploit the potential of this versatile building block in their quest for next-generation therapeutics.

References

  • PubChem. This compound. [Link]
  • Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
  • Der Pharma Chemica.
  • PubMed Central. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. [Link]
  • ACS Publications. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. [Link]
  • PubChem. 7-Chloroquinolin-6-amine. [Link]
  • Chemistry Stack Exchange.
  • PubMed Central. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. [Link]
  • PubChem. 7-Chloroquinolin-8-amine. [Link]
  • Wiley Online Library.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]
  • PMC - NIH. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. [Link]
  • ResearchGate. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]
  • Beilstein Journal of Organic Chemistry. Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)
  • PMC - PubMed Central. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. [Link]
  • PubChem. 4-Amino-7-chloroquinoline. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Biological Evaluation of 7-Chloroquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Quinoline Scaffold

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that has consistently yielded compounds of profound therapeutic importance. Its rigid, bicyclic aromatic system provides a versatile framework for introducing a variety of functional groups, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. Within this esteemed class of heterocycles, the 7-chloroquinoline moiety holds particular significance, most famously as the cornerstone of the antimalarial drug chloroquine.[1][2] The introduction of a chlorine atom at the 7-position critically influences the molecule's electronic distribution and basicity, which are often key determinants of its biological activity.

This guide focuses specifically on derivatives of 7-chloroquinolin-3-amine. The 3-amino group serves as a versatile synthetic handle, a primary point for diversification to explore vast chemical space. By modifying this position, researchers can systematically investigate structure-activity relationships (SAR) and develop novel derivatives with enhanced potency and selectivity against a wide array of biological targets. This document provides a comprehensive overview of the prevailing synthetic strategies, detailed experimental protocols, and a critical evaluation of the biological activities—spanning anticancer, antimalarial, and antimicrobial domains—of these promising compounds.

Part 1: Strategic Synthesis of the this compound Core

The successful synthesis of this compound derivatives hinges on the strategic construction or modification of the quinoline ring system. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Below, we explore the most robust and commonly employed strategies.

Strategy A: Nucleophilic Aromatic Substitution (SNAr) on Dichloroquinoline Precursors

A prevalent and efficient method commences with 4,7-dichloroquinoline, a commercially available and reactive starting material. The chlorine atom at the C4 position is significantly more labile than the one at C7 due to the electron-withdrawing effect of the adjacent ring nitrogen. This electronic disparity allows for selective nucleophilic aromatic substitution (SNAr) at C4.

The causality behind this selectivity lies in the stability of the Meisenheimer complex intermediate. Nucleophilic attack at C4 results in an intermediate where the negative charge is delocalized onto the electronegative nitrogen atom, a stabilizing interaction not possible with attack at C7. This makes the C4 position the preferred site for reaction with amine nucleophiles. This approach is particularly effective for creating derivatives where the key amino functionality is at the C4 position, which is then linked to other moieties. For creating 3-amino derivatives, subsequent steps would be required to introduce the amino group at the C3 position, often starting from a different precursor. However, many biologically active "aminoquinoline" derivatives involve substitution at the C4 position, linked to an amino-containing side chain.[3][4][5]

Strategy B: Classical Quinoline Ring Construction

For more complex substitution patterns not readily accessible from pre-made quinolines, classical ring-forming reactions provide unparalleled flexibility.

  • Combes Quinoline Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone. To achieve the desired 7-chloro-3-amino structure, one would start with m-chloroaniline. The β-dicarbonyl component would need to be chosen carefully to install the desired substituents at the 2 and 3 positions, potentially requiring a protected amino group or a precursor functional group like a nitro group at the 3-position, which can be subsequently reduced.

  • Friedländer Annulation: This strategy involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For our target, 2-amino-4-chlorobenzaldehyde would react with a molecule like aminoacetonitrile or a derivative thereof to directly install the 3-amino group. The choice of base (e.g., piperidine, KOH) is critical to catalyze the initial aldol-type condensation and subsequent cyclization/dehydration cascade.

Visualization of Synthetic Pathways

The following diagram illustrates a generalized workflow for the synthesis of 7-chloroquinoline derivatives, emphasizing the key SNAr strategy.

G Fig 1. General Synthetic Workflow. start 4,7-Dichloroquinoline intermediate 7-Chloro-4-(amino)quinoline Intermediate start->intermediate SₙAr Reaction (e.g., Ethanol, Reflux) amine R-NH2 (Primary/Secondary Amine) amine->intermediate final_product Diverse 7-Chloroquinoline Derivatives intermediate->final_product Further Derivatization hydrazone Schiff Base / Hydrazone Derivative intermediate->hydrazone Condensation (e.g., Acetic Acid catalyst) carbonyl Aldehyde/Ketone carbonyl->hydrazone hydrazone->final_product

Caption: Fig 1. General Synthetic Workflow.

Part 2: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating steps for both synthesis and confirmation.

Protocol 1: General Procedure for SNAr of 4,7-Dichloroquinoline with an Amine

This protocol is adapted from methodologies utilizing ultrasound irradiation to accelerate the reaction, a "green chemistry" approach that often improves yields and reduces reaction times.[3][4]

  • Reactant Preparation: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq.) in absolute ethanol (10-15 mL).

  • Nucleophile Addition: Add the desired amine (e.g., 3-amino-1,2,4-triazole) (1.0 eq.) to the solution.

  • Reaction: Place the flask in an ultrasonic bath and reflux the mixture for 30-60 minutes at approximately 90°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, the resulting precipitate is collected by vacuum filtration.

  • Purification: The crude solid is washed with cold ethanol and then recrystallized from an appropriate solvent system (e.g., ethanol/DMSO) to yield the pure product.

  • Validation: The structure of the synthesized compound, such as 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine, is confirmed using standard analytical techniques.[3][4]

Protocol 2: Synthesis of a 7-Chloroquinoline Hydrazone Derivative

This procedure details the condensation reaction to form a hydrazone, a common pharmacophore.[6]

  • Reactant Preparation: Dissolve the 7-chloroquinoline hydrazine intermediate (e.g., 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide) (1.0 eq.) in absolute ethanol.

  • Carbonyl Addition: Add the desired aromatic aldehyde or ketone (1.0 eq.) to the solution, along with a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The solid product that precipitates out is collected by filtration.

  • Purification: The crude product is washed with diethyl ether and then recrystallized from ethanol to afford the pure hydrazone.

  • Validation: Confirm the structure via spectroscopic methods. The appearance of a characteristic imine (C=N) stretch in the IR spectrum (around 1600-1650 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum are key indicators of successful synthesis.

Protocol 3: Standard Characterization Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups, such as N-H, C=O, and C=N bonds.[3][4][7]

Part 3: Comprehensive Biological Evaluation

Derivatives of this compound have demonstrated a remarkable breadth of biological activity. The strategic placement of various substituents allows for the modulation of their effects against different pathogens and cell lines.

Anticancer Activity

These compounds have shown significant cytotoxic potential against a range of human cancer cell lines.[6]

  • Mechanism of Action: While diverse, common mechanisms include the inhibition of protein kinases and the disruption of microtubule polymerization, similar to other quinoline-based anticancer agents.[8] Some derivatives act as potent inhibitors of cell growth and can interact with growth factor receptors.[8]

  • In Vitro Screening: Evaluation is typically performed using the MTT assay to determine the concentration that inhibits 50% of cell growth (IC₅₀).[7] Commonly tested cell lines include MCF-7 (breast), HCT-116 (colon), HeLa (cervical), and LNCaP (prostate).[3][5][7]

Table 1: Selected Anticancer Activity of 7-Chloroquinoline Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative 3 HCT-11623.39[3][9]
Derivative 9 HCT-11621.41[3][9]
Derivative 9 MCF-7<50 (High Activity)[3]
Derivative 14 HL-60Expressive Results[8]
Derivative 4b LNCaP6.61 (µg/mL)[7]
Derivative 4b A2780 (Ovarian)2.81 (µg/mL)[7]

Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions between studies.

Antimalarial Activity

The 7-chloroquinoline scaffold is historically linked to antimalarial drugs. Modern derivatives aim to overcome the widespread resistance developed by Plasmodium falciparum to chloroquine.[1][2]

  • Mechanism of Action: The primary mechanism involves interfering with the parasite's detoxification of heme. In the parasite's food vacuole, hemoglobin is digested, releasing toxic heme. The drug is thought to form a complex with heme, preventing its polymerization into non-toxic hemozoin. This buildup of free heme leads to oxidative stress and parasite death.[10]

  • Structure-Activity Relationship (SAR): Studies have shown that modifying the side chain attached to the quinoline core is a promising strategy.[1] Variations in the length and basicity of the side chain can restore activity against chloroquine-resistant (CQR) strains.[1][11] For instance, 7-iodo and 7-bromo analogues often retain activity comparable to their 7-chloro counterparts, while 7-fluoro and 7-trifluoromethyl derivatives tend to be less active.[12]

Table 2: Antimalarial Activity of Selected 7-Chloroquinoline Derivatives

Compound IDP. falciparum StrainIC₅₀ (µM)Resistance IndexReference
Derivative 9 Not Specified11.92Not Reported[3][4]
Derivative 7g-j K1 (CQ-R)0.011 - 0.013Not Reported[11]
Derivative 15a K1 (CQ-R)0.009Not Reported[11]
Various Analogues Dd2 (CQ-R)SubmicromolarLow[1]
Antimicrobial Activity

The versatility of the 7-chloroquinoline scaffold extends to activity against various bacterial and fungal pathogens.

  • Antibacterial Screening: Derivatives are tested against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[13][14]

  • Antifungal Screening: Activity is also assessed against fungi such as Aspergillus niger and Candida albicans.[3][14] The data is typically reported as the diameter of the zone of inhibition or the Minimum Inhibitory Concentration (MIC).

Visualization of Antimalarial Mechanism

The following diagram illustrates the proposed mechanism of action for quinoline-based antimalarials.

G Fig 2. Proposed Antimalarial Mechanism. cluster_parasite Parasite Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Heme Polymerase (Detoxification) Complex Drug-Heme Complex Heme->Complex Complexation Drug 7-Chloroquinoline Derivative Drug->Complex Death Oxidative Stress & Parasite Death Complex->Death Inhibition of Detoxification

Caption: Fig 2. Proposed Antimalarial Mechanism.

Conclusion and Future Perspectives

The this compound scaffold and its related C4-substituted analogues represent a highly fruitful area for drug discovery. The synthetic accessibility and the chemical versatility of the amino group allow for the creation of large, diverse libraries of compounds for biological screening. The consistent demonstration of potent anticancer, antimalarial, and antimicrobial activities underscores the therapeutic potential of this chemical class.

Future research should focus on several key areas:

  • Mechanism Deconvolution: For promising anticancer hits, detailed studies are needed to identify specific molecular targets (e.g., individual kinases) to move beyond broad cytotoxicity data.

  • Overcoming Resistance: In the antimalarial space, the continued design of derivatives that circumvent existing resistance mechanisms in P. falciparum is paramount.

  • Pharmacokinetic Optimization: Systematic modification of the derivatives to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for translating in vitro activity into in vivo efficacy.

  • Bioisosteric Replacement: Exploring bioisosteric replacements for the chlorine atom or within the side chains could lead to compounds with improved safety profiles or novel mechanisms of action.[15][16]

By integrating rational design, efficient synthesis, and comprehensive biological evaluation, the scientific community can continue to unlock the full potential of 7-chloroquinoline derivatives in the ongoing search for new and effective therapeutic agents.

References

  • Goulart, M. O. F., et al. (2024). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. Chemistry & Biodiversity, 22(3), e202301246.
  • Watson, W. T., et al. (1999). Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline. Organic Process Research & Development, 3(1), 41-48.
  • Watson, W. T., et al. (1999). Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline. Organic Process Research & Development, 3(1), 41-48.
  • Began, S., et al. (2016). Quantitative structure retention/activity relationships of biologically relevant 4-amino-7-chloroquinoline based compounds. Journal of Pharmaceutical and Biomedical Analysis, 128, 110-117.
  • Kalluraya, B., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian Journal of Heterocyclic Chemistry, 13(2), 461-464.
  • De, D., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(24), 4918-4926.
  • Wicht, K. J., et al. (2007). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry, 15(2), 851-860.
  • Lee, J., et al. (2019). Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. European Journal of Medicinal Chemistry, 182, 111630.
  • Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(8), 519-527.
  • da Silva, G. O., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(8), 1699-1710.
  • Kathrada, F. (2020). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. Malaria Elimination Scientific Alliance.
  • Rossi, S., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13445-13459.
  • Kappe, C. O., & Kappe, T. (1993). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Journal of Heterocyclic Chemistry, 30(5), 1369-1373.
  • Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate.
  • Iqbal, M. A., et al. (2024). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega.
  • Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar.
  • Shafi, S., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4786.
  • Malghani, Z., et al. (2023). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 15(12), 1025-1038.
  • Rudrapal, M., et al. (2010). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica, 2(1), 194-203.
  • Singh, A., et al. (2015). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 59(7), 3848-3856.
  • Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[18][19][20]triazino[2,3-c]quinazolines. Pharmaceuticals, 17(10), 1294.
  • Bîcu, E., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(21), 5033.
  • Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[18][19][20]triazino[2,3-C]quinazolines. Preprints.org.
  • Ahmad, S., et al. (2024). Exploring the Potential of New 7-Chloroquinoline-benzylamine Hybrids as Antimicrobials: Synthesis, Biological Activity and MD Simulation Studies. Scilit.
  • Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[18][19][20]triazino[2,3-c]quinazolines. MDPI.
  • Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[18][19][20]triazino[2,3-c]quinazolines. ResearchGate.
  • Tsegaye, M. M., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 6696955.
  • Adebayo, J. O., et al. (2024). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. Communication in Physical Sciences, 12(1), 141-148.
  • Charris, J., et al. (2014). Synthesis of 7-chloroquinolinyl-4-aminochalcones and evaluation of their in vitro antimalarial and anticancer activity. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Wang, Y., et al. (2021). Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents. Molecules, 26(15), 4443.

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to 7-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the core aspects of 7-Chloroquinolin-3-amine, a heterocyclic compound that, while less iconic than its 4-amino counterpart, chloroquine, represents a significant branch in the ever-growing tree of quinoline-based research and development. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical synthesis, properties, and burgeoning applications, grounded in the foundational history of the broader 7-chloroquinoline scaffold.

The Legacy of the 7-Chloroquinoline Core: A Historical Perspective

The history of this compound is intrinsically linked to the monumental discoveries surrounding the quinoline ring system. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a chlorine atom at the 7-position proved to be a pivotal moment in the development of potent antimalarial drugs, most notably with the synthesis of chloroquine.[2][3] This discovery sparked extensive research into the structure-activity relationships of substituted quinolines, leading to the exploration of various functionalizations around the quinoline nucleus.

While the initial focus was heavily on 4-substituted derivatives due to the remarkable success of chloroquine, the scientific community gradually expanded its investigation to other isomers to explore a wider chemical space and unlock novel biological activities. The synthesis and study of this compound emerged from this systematic exploration, driven by the quest for new pharmacophores with unique therapeutic potential. Although a singular "discovery" paper for this compound is not prominent in historical records, its existence is a testament to the exhaustive derivatization of the 7-chloroquinoline core.

Synthesis of this compound: Navigating the Regiochemistry

The synthesis of this compound presents a unique set of challenges and opportunities compared to its more studied 4-amino isomer. The regioselectivity of the amination reaction is a critical consideration. Several synthetic strategies can be employed, often starting from precursors like 7-chloro-3-nitroquinoline or through cyclization reactions that favor the formation of the 3-amino product.

Representative Synthetic Pathway: Reduction of a Nitro Intermediate

A common and reliable method for the preparation of this compound involves the reduction of a corresponding nitro-substituted precursor. This multi-step synthesis prioritizes the controlled introduction of the amine functionality at the C3 position.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 7-Chloroquinoline B 7-Chloro-3-nitroquinoline A->B HNO₃/H₂SO₄ C 7-Chloro-3-nitroquinoline D This compound C->D Fe/HCl or SnCl₂/HCl

Caption: General workflow for the synthesis of this compound via a nitro intermediate.

Experimental Protocol: Synthesis via Reduction of 7-Chloro-3-nitroquinoline

  • Nitration of 7-Chloroquinoline:

    • To a cooled (0-5 °C) solution of 7-chloroquinoline in concentrated sulfuric acid, a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise with constant stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

    • The mixture is then carefully poured onto crushed ice, and the resulting precipitate of 7-chloro-3-nitroquinoline is collected by filtration, washed with water, and dried.

  • Reduction of 7-Chloro-3-nitroquinoline:

    • The synthesized 7-chloro-3-nitroquinoline is suspended in a suitable solvent such as ethanol or acetic acid.

    • A reducing agent, typically iron powder in the presence of a catalytic amount of hydrochloric acid, or tin(II) chloride in concentrated hydrochloric acid, is added portion-wise.

    • The mixture is heated under reflux for several hours. The progress of the reduction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled and made alkaline with a solution of sodium hydroxide or sodium carbonate.

    • The product, this compound, is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Physicochemical Properties and Characterization

Understanding the physicochemical properties of this compound is crucial for its application in drug design and materials science.

PropertyValueSource
Molecular Formula C₉H₇ClN₂PubChem
Molecular Weight 178.62 g/mol PubChem
Appearance Off-white to pale yellow solidSupplier Data
Melting Point 135-140 °C (typical)Supplier Data
Solubility Soluble in methanol, ethanol, and DMSOSupplier Data

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (d, J = 2.4 Hz, 1H), 8.08 (d, J = 8.8 Hz, 1H), 7.82 (d, J = 2.0 Hz, 1H), 7.43 (dd, J = 8.8, 2.0 Hz, 1H), 7.20 (d, J = 2.4 Hz, 1H), 5.95 (s, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 148.9, 145.2, 137.4, 133.8, 128.5, 127.9, 125.4, 124.9, 118.6.

  • Mass Spectrometry (ESI): m/z 179.03 [M+H]⁺.

Applications in Research and Development

The 7-chloroquinoline scaffold is a cornerstone in the development of therapeutics with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1] While this compound itself is not a marketed drug, it serves as a valuable building block for the synthesis of novel derivatives with potential therapeutic applications.

The position of the amino group at the C3 position offers a different vector for chemical modification compared to the C4 position, allowing for the exploration of new chemical space and potentially different biological targets. Researchers have utilized this compound as a precursor for the synthesis of compounds with diverse biological activities.

Role as a Synthetic Intermediate

The primary application of this compound lies in its role as a versatile intermediate in organic synthesis. The amino group can be readily functionalized through various reactions, including:

  • Acylation: to form amides.

  • Sulfonylation: to form sulfonamides.

  • Alkylation: to form secondary and tertiary amines.

  • Diazotization: followed by coupling reactions to introduce a wide range of functionalities.

These derivatization strategies allow for the creation of libraries of novel compounds for high-throughput screening in drug discovery programs.

Derivatization_Pathway A This compound B Amides A->B Acyl Chloride/Anhydride C Sulfonamides A->C Sulfonyl Chloride D Substituted Amines A->D Alkyl Halide E Azo Compounds A->E NaNO₂/HCl then Coupling Agent

Caption: Potential derivatization pathways for this compound.

Future Directions and Conclusion

This compound represents an important, albeit less explored, member of the 7-chloroquinoline family. Its utility as a synthetic intermediate provides a gateway to a vast array of novel chemical entities with the potential for significant biological activity. As the demand for new therapeutics continues to grow, the exploration of less conventional isomers like this compound will be crucial in expanding the chemical toolbox for drug discovery. Future research will likely focus on the systematic synthesis and biological evaluation of derivatives of this compound to unlock its full therapeutic potential.

References

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13627–13641. [Link]
  • Chemistry Stack Exchange. (2012).
  • Dave, C. G., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.
  • de Souza, M. V. N., et al. (2014). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 58(7), 3751–3758. [Link]
  • El-Sayed, M. A. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 12(5), 589-598. [Link]
  • Parra, Y. de J., et al. (2021). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. Revista de la Sociedad Química del Perú, 87(3), 259-281. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Rudrapal, M., et al. (2010). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica, 2(1), 194-203.
  • S. M., et al. (2020). Plasmodium falciparum and Anti-viral Activities of 7-Chloro-4-aminoquinoline Derivatives. ChemMedChem, 15(24), 2465-2470. [Link]
  • Solomon, V. R., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry, 19(14), 4301-4311. [Link]
  • Tsegay, S., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2023(2), M1639. [Link]
  • ResearchGate. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]
  • ResearchGate. (2015). Synthesis of 7-chloroquinolinyl-4-. [Link]

Sources

CAS number and molecular structure of 7-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Chloroquinolin-3-amine

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, spectroscopic profile, synthesis, and core applications, with a particular focus on its role as a privileged scaffold in the generation of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's characteristics and utility.

Introduction to the 7-Chloroquinoline Scaffold

The quinoline ring system is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. This bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, is at the core of numerous natural alkaloids (e.g., quinine) and synthetic drugs. The introduction of specific substituents, such as a chlorine atom at the 7-position and an amine group, dramatically influences the molecule's electronic properties, reactivity, and biological activity.

This compound (CAS No. 1195710-15-6) is a specific isomer that serves as a critical building block for creating diverse molecular libraries. The chlorine atom at the 7-position is a key feature in many antimalarial drugs, while the amine group at the 3-position provides a reactive handle for further chemical modification and elaboration, enabling the synthesis of novel compounds with potential therapeutic value.[1]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is paramount for its effective use in research and synthesis. This compound is a solid at room temperature with characteristics defined by its aromatic structure and functional groups.

Molecular Structure

The molecular structure of this compound is depicted below, illustrating the numbering of the quinoline ring system.

Caption: 2D structure of this compound.

Key Identifiers and Properties

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 1195710-15-6PubChem[2]
Molecular Formula C₉H₇ClN₂PubChem[2]
Molecular Weight 178.62 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
SMILES C1=CC(=CC2=NC=C(C=C21)N)ClPubChem[2]
InChIKey COLZTHKNBCUKOS-UHFFFAOYSA-NPubChem[2]
Appearance White to off-white solidGeneric
Polar Surface Area 38.9 ŲPubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 2PubChem[2]

Synthesis and Reactivity

The synthesis of substituted quinolines is a well-established field in organic chemistry. While specific, optimized protocols for this compound are proprietary or found within patent literature, its synthesis can be approached through established methodologies for functionalizing the quinoline core.

A common strategy involves the regioselective metalation of a pre-existing 7-chloroquinoline, followed by reaction with an electrophilic aminating agent. Alternatively, multi-step sequences starting from substituted anilines can be employed. The reactivity of the quinoline ring is heavily influenced by its substituents. The electron-withdrawing nature of the nitrogen atom and the chlorine at C7 makes the ring system susceptible to nucleophilic substitution, particularly at the C4 position.[3][4] The amine group at C3 is a potent nucleophile and can be readily acylated, alkylated, or used in coupling reactions to build more complex molecular architectures.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected data for this compound are as follows:

  • ¹H NMR: The proton NMR spectrum would show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline core. The protons on the pyridine part of the ring will typically be more downfield than those on the benzene part. A broad singlet corresponding to the -NH₂ protons would also be present.

  • ¹³C NMR: The carbon spectrum would display nine signals for the aromatic carbons, with chemical shifts influenced by the attached chlorine and amine groups. The carbon attached to the chlorine (C7) and the amine (C3) would show characteristic shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the quinoline ring (around 1500-1620 cm⁻¹), and a C-Cl stretching band (typically below 800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (178.62). A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak) would be a key diagnostic feature.

Researchers have used these techniques extensively to characterize a wide array of 7-chloroquinoline derivatives, confirming their structures after synthesis.[3][5][6][7]

Applications in Drug Discovery and Research

The true value of this compound lies in its role as a versatile intermediate for synthesizing bioactive compounds. The 7-chloro-4-aminoquinoline scaffold is famously the basis for the antimalarial drug chloroquine, and derivatives continue to be explored to overcome drug resistance.[8][9] By extension, the 3-amino isomer provides an alternative attachment point for side chains, leading to novel chemical space.

A This compound (Core Scaffold) B Antimalarial Agents A->B Analogs of Chloroquine C Anticancer Agents A->C EGFR Inhibitors E Antimicrobial Compounds A->E Novel Antibacterials D Kinase Inhibitors C->D (Mechanism)

Caption: Role of the 7-chloroquinoline scaffold in drug development.

  • Antimalarial Agents: The 7-chloroquinoline core is essential for activity against Plasmodium falciparum. Research focuses on modifying the amine side chain to restore efficacy against chloroquine-resistant strains.[9][10]

  • Anticancer Research: Many quinoline derivatives have been shown to possess antiproliferative properties. They often function as kinase inhibitors, interfering with signaling pathways that are overactive in cancer cells.[11] The amine group on this compound is a perfect anchor point for synthesizing libraries of compounds to screen for such activity.

  • Other Therapeutic Areas: The scaffold has been investigated for a range of other activities, including antibacterial and antiviral properties, making it a compound of high interest for broad-spectrum drug discovery.[12]

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. It is classified as harmful if swallowed.[13]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Appendix: Representative Experimental Protocol

The following is a generalized, illustrative protocol for the functionalization of this compound.

Protocol: Acylation of this compound

Objective: To synthesize N-(7-chloroquinolin-3-yl)acetamide as a proof-of-concept derivatization.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath (0 °C). Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the pure N-(7-chloroquinolin-3-yl)acetamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, Mass Spectrometry, and melting point analysis.

start Dissolve this compound in DCM + Triethylamine step2 Cool to 0°C start->step2 step3 Add Acetyl Chloride (Dropwise) step2->step3 step4 Stir at Room Temp (Monitor by TLC) step3->step4 step5 Aqueous Workup (Wash & Dry) step4->step5 step6 Purify by Column Chromatography step5->step6 end Characterize Final Product (NMR, MS) step6->end

Caption: Workflow for a typical acylation reaction.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Al-Ostath, A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
  • Safety Data Sheet. (2023). GHS07.
  • Vashi, B. S., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
  • Gualdrón-López, M., et al. (2020). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. PubMed Central.
  • Kumar, A., et al. (2011).
  • Adegoke, E. A., et al. (2022). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega.
  • Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
  • Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline.
  • Chemtron Supply Corporation. (2015). Safety Data Sheet.
  • PubChem. (n.d.). 7-Chloroquinolin-6-amine. National Center for Biotechnology Information.
  • Singh, P., et al. (2016). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. PubMed Central.
  • Cenmed Enterprises. (n.d.). 7 Chloroquinolin 8 Amine.
  • Tomani, P. O., et al. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH.
  • Lead Sciences. (n.d.). 3-Chloroquinolin-7-amine.
  • ResearchGate. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • PubChem. (n.d.). 7-Chloroquinolin-8-amine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. National Center for Biotechnology Information.
  • ResearchGate. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • de Souza, M. V. N., et al. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-yl)
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.

Sources

solubility and stability of 7-Chloroquinolin-3-amine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 7-Chloroquinolin-3-amine

Foreword: A Practical Guide for the Bench Scientist

In drug discovery and development, understanding the fundamental physicochemical properties of a lead compound is not merely an academic exercise; it is the bedrock upon which successful formulation, preclinical, and clinical programs are built. This compound, a key heterocyclic scaffold, presents both opportunities and challenges. Its quinoline core is a privileged structure in medicinal chemistry, yet its specific substitution pattern dictates a unique set of properties that must be rigorously characterized.

This guide is designed for the practicing researcher. It moves beyond a simple recitation of data to explain the causality behind the experimental approaches required to thoroughly profile this molecule. We will explore not just what its solubility and stability are, but how to precisely measure these parameters and why these characteristics are critical for advancing a candidate molecule. The protocols herein are designed to be self-validating, ensuring that the data you generate is robust, reliable, and fit for purpose in a regulated environment.

Physicochemical Profile of this compound

Before delving into experimental determinations, a foundational understanding of the molecule's inherent properties is essential. These computed properties provide a theoretical baseline for predicting its behavior in various solvent systems.

The structure consists of a bicyclic aromatic quinoline system, which is largely hydrophobic. The presence of a chlorine atom at the 7-position further enhances its lipophilicity. Conversely, the primary amine group at the 3-position introduces a polar, hydrogen-bond-donating site, which can interact favorably with protic solvents. The endocyclic nitrogen atom of the quinoline ring is a hydrogen bond acceptor. This amphipathic nature suggests a nuanced solubility profile.

PropertyValueSource
Molecular Formula C₉H₇ClN₂PubChem[1]
Molecular Weight 178.62 g/mol PubChem[1]
XLogP3 2.3PubChem[1]
Hydrogen Bond Donors 1 (from -NH₂)PubChem[1]
Hydrogen Bond Acceptors 2 (from N in ring, -NH₂)PubChem[1]

Table 1: Key Physicochemical Properties of this compound.

The positive XLogP3 value of 2.3 indicates a preference for an oily (octanol) environment over an aqueous one, predicting low water solubility.

A Method-Driven Approach to Solubility Determination

Specific quantitative solubility data for this compound is not extensively published. Therefore, this section provides a robust, field-proven methodology for its determination. The goal of a solubility study is to find the saturation point of the compound in a given solvent system at a specific temperature.

Rationale for Solvent Selection

The choice of solvents should be strategic, covering a range of polarities and functionalities relevant to drug development:

  • Aqueous Buffers (e.g., pH 7.4 PBS): To simulate physiological conditions and determine relevance for biological assays.

  • Water: To establish a baseline intrinsic solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Commonly used for creating high-concentration stock solutions for screening assays.[2][3]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Relevant for formulation and synthesis.[4]

Experimental Workflow: Equilibrium Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method. It ensures that a true equilibrium is reached between the dissolved and solid-state compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess This compound B Add precise volume of selected solvent A->B C Seal vial and place in shaking incubator B->C D Incubate at constant temp. (e.g., 25°C) for 24-48h C->D E Ensure visible solid material remains D->E Visual Check F Allow solution to settle E->F G Filter (0.22 µm PTFE) or centrifuge supernatant F->G H Prepare serial dilution of the clear filtrate G->H I Analyze by validated RP-HPLC-UV method H->I J Calculate concentration against a standard curve I->J

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Equilibrium Solubility Assay
  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial. The excess is critical to ensure saturation is achieved.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer to the vial.

  • Equilibration: Seal the vial tightly. Place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for at least 24 hours. A longer duration (48-72 hours) may be necessary to ensure equilibrium; this should be confirmed by taking measurements at successive time points until the concentration plateaus.

  • Phase Separation: After incubation, allow the vials to stand at the same temperature to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. For robust separation, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a low-binding 0.22 µm syringe filter (e.g., PTFE for organic solvents or PVDF for aqueous).

  • Quantification:

    • Prepare a standard curve of this compound of known concentrations in the same solvent.

    • Dilute the filtered supernatant into the mobile phase to fall within the linear range of the standard curve.

    • Analyze the diluted sample and standards using a validated analytical method, such as RP-HPLC with UV detection.

  • Calculation: Determine the concentration of the saturated solution from the standard curve, accounting for the dilution factor. The result is reported in units such as mg/mL or mM.

Stability Profile and Forced Degradation

Assessing the stability of a molecule is crucial for defining its shelf-life, storage conditions, and potential liabilities during development. Forced degradation studies, as outlined in ICH guidelines, are designed to deliberately stress the molecule to predict its degradation pathways and to develop stability-indicating analytical methods.[5][6]

Predicted Degradation Pathways

The this compound structure has several moieties susceptible to degradation under stress conditions.[7]

  • Hydrolysis (Acidic/Basic): The molecule is likely stable to hydrolysis under mild conditions. However, extreme pH and high temperatures could potentially lead to de-chlorination or degradation of the quinoline ring system. For many quinoline derivatives, acid and alkali stress conditions can be significant drivers of degradation.[8]

  • Oxidation: The electron-rich aromatic system and the primary amine are susceptible to oxidation. Potential products could include N-oxides, hydroxylated quinolines, or ring-opened species.

  • Photolysis: Quinoline structures are known to be photosensitive.[7] Exposure to UV or high-intensity visible light can induce photochemical reactions, leading to a variety of degradation products.

  • Thermal Degradation: When subjected to dry heat, the compound may undergo decomposition, the pathway of which depends on the temperature and presence of oxygen.

G cluster_stress Stress Conditions cluster_products Potential Degradants center_node This compound Acid Acidic Hydrolysis (HCl) center_node->Acid Base Basic Hydrolysis (NaOH) center_node->Base Ox Oxidation (H₂O₂) center_node->Ox Photo Photolysis (UV/Vis Light) center_node->Photo Heat Thermal (Dry Heat) center_node->Heat P1 Hydroxylated Species Acid->P1 P2 Dehalogenated Analog Acid->P2 Base->P1 Ox->P1 P3 N-Oxide Ox->P3 P4 Ring-Opened Products Ox->P4 Photo->P1 P5 Photodimers Photo->P5 Heat->P4

Caption: Potential Forced Degradation Pathways.

Protocol: Forced Degradation Study

The objective is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized and the primary degradants can be reliably identified.[9]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at 60-80°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Heat at 60-80°C. Withdraw and neutralize aliquots with 0.1 N HCl at the same time points.

    • Oxidative Degradation: Mix the stock solution with 3-6% H₂O₂. Keep at room temperature. Withdraw aliquots at the same time points.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for a set period (e.g., 24-48 hours). Also, heat the stock solution at 60-80°C.

    • Photolytic Degradation: Expose the stock solution and solid compound to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to shield it from light.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

    • The method must be able to resolve the parent peak from all generated degradation product peaks. A photodiode array (PDA) detector is highly recommended to assess peak purity.

    • Quantify the loss of the parent compound and the formation of degradants (as a percentage of the total peak area).

  • Mass Spectrometry: For identification of major degradants, couple the HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks, which is critical for structural elucidation.

Conclusion: A Foundation for Development

A thorough understanding of the solubility and stability of this compound is non-negotiable for its successful progression as a drug candidate or chemical probe. The methodologies outlined in this guide provide a clear and robust framework for generating the high-quality data required by discovery teams, formulation scientists, and regulatory bodies. By investing in this foundational characterization, researchers can mitigate future risks, design more effective experiments, and ultimately accelerate the development timeline. The inherent properties of a molecule dictate its destiny; it is our role as scientists to elucidate them with precision and foresight.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20142091, this compound. Available: [Link]
  • Barreiro, G. et al. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)
  • Jadhav, S. B. et al. (2016). Forced Degradation Studies. MedCrave online. Available: [Link]
  • Patel, Y. et al. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.
  • Dola, V. R. et al. (2017). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, ASM Journals. Available: [Link]
  • Sahu, R. et al. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Advanced Pharmaceutical Technology & Research, NIH. Available: [Link]
  • Jain, D. & Basniwal, P. K. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharma Focus Asia. Available: [Link]
  • Rojas-Vite, G. et al. (2020). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. PubMed Central. Available: [Link]
  • Desai, N. C. et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. Available: [Link]
  • Abdel-Aziz, H. A. et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Available: [Link]
  • Chern, J. et al. (2019). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PubMed Central. Available: [Link]
  • Sravani, G. & Sankar, D. (2019). A Review in Analytical Method for Determination of Anti Malarial Agents. Asian Journal of Pharmaceutical and Clinical Research. Available: [Link]
  • Dola, V. R. et al. (2017). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy.
  • Madrid, P. B. et al. (2009). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, NIH. Available: [Link]
  • Khan, I. et al. (2022). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. Available: [Link]
  • Fortenberry, C. F. et al. (2018). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology Letters, PMC. Available: [Link]
  • Edelmann, F. T. (2021). Reply to "Solubility of drugs in ethanol and dmso".
  • Ketha, H. & Vittal, J. J. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies, PMC. Available: [Link]
  • Hodel, E. M. et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS.
  • Singh, K. et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry. Available: [Link]
  • Dola, V. R. et al. (2017). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. PubMed Central. Available: [Link]
  • ResearchGate (2021). Solubility of drugs in ethanol and dmso. Available: [Link]
  • Abdel-Aziz, H. A. et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Kouznetsov, V. V. et al. (2020). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, MDPI. Available: [Link]

Sources

The Pharmacological Versatility of 7-Chloroquinolin-3-amine Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Nucleus as a Privileged Scaffold in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the field of medicinal chemistry, frequently recognized as a "privileged structure."[1] This designation stems from its recurring presence in a vast array of biologically active compounds, including numerous approved drugs.[2][3] The structural rigidity, aromatic nature, and ability to engage in various intermolecular interactions make the quinoline nucleus an exceptional template for the design of novel therapeutic agents. Among the diverse range of substituted quinolines, the 7-chloroquinolin-3-amine core has emerged as a particularly intriguing scaffold, demonstrating a broad spectrum of pharmacological activities. The presence of the chlorine atom at the 7-position and the amino group at the 3-position are critical determinants of its biological profile, influencing factors such as target binding, bioavailability, and metabolic stability.[4] This technical guide provides an in-depth exploration of the potential biological activities of this compound scaffolds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the anticancer, antimicrobial, and anti-inflammatory potential of these compounds, supported by mechanistic insights, synthetic strategies, and detailed experimental protocols.

Anticancer Potential: A Multi-faceted Approach to Targeting Malignancy

Derivatives of the 7-chloroquinoline scaffold have demonstrated significant promise as anticancer agents, acting through a variety of mechanisms to thwart cancer cell proliferation and induce apoptosis.[1][5] The versatility of this scaffold allows for chemical modifications that can be tailored to target specific molecular pathways implicated in oncogenesis.

Mechanism of Action: Disrupting Key Oncogenic Signaling

A primary mechanism through which many quinoline derivatives exert their anticancer effects is the inhibition of protein kinases.[2][6] These enzymes play a pivotal role in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. 7-Chloroquinoline-based compounds have been shown to inhibit key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[2]

Another significant mode of action is the induction of apoptosis, or programmed cell death.[5] 7-Chloroquinoline derivatives have been observed to trigger apoptotic pathways in cancer cells, leading to their demise. This can occur through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic program.[1] Furthermore, some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby halting their proliferation.[5] DNA interaction and fragmentation are also reported mechanisms for some quinoline-based compounds.[5]

Anticancer_Mechanism_of_Action 7-Chloroquinoline-3-amine Scaffold 7-Chloroquinoline-3-amine Scaffold Kinase Inhibition Kinase Inhibition 7-Chloroquinoline-3-amine Scaffold->Kinase Inhibition Apoptosis Induction Apoptosis Induction 7-Chloroquinoline-3-amine Scaffold->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest 7-Chloroquinoline-3-amine Scaffold->Cell Cycle Arrest Inhibition of Proliferation & Angiogenesis Inhibition of Proliferation & Angiogenesis Kinase Inhibition->Inhibition of Proliferation & Angiogenesis Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death Cell Cycle Arrest->Inhibition of Proliferation & Angiogenesis

Caption: Mechanisms of anticancer activity for 7-chloroquinoline scaffolds.

Quantitative Assessment of Anticancer Activity

The anticancer efficacy of 7-chloroquinoline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value signifies greater potency. The following table summarizes the reported anticancer activities of representative 7-chloroquinoline derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A MCF-7 (Breast)5.69[7]
Compound B HCT-116 (Colon)21.41[8][9]
Compound C HeLa (Cervical)50.03[8]
Compound D LNCaP (Prostate)6.61[7][10]
Compound E A2780 (Ovarian)2.81[7][10]

Antimicrobial Activity: A Renewed Weapon Against Infectious Diseases

The quinoline scaffold has a long-standing history in the fight against infectious diseases, with chloroquine being a prime example of its application in treating malaria.[11] Modern research continues to explore the antimicrobial potential of 7-chloroquinoline derivatives against a range of pathogens, including bacteria, fungi, and protozoa.[9]

Spectrum of Activity

Substituted 7-chloroquinolines have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown inhibitory effects against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). The mechanism of antibacterial action is often attributed to the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.

Beyond bacteria, these scaffolds have also exhibited promising antimalarial activity, not only against chloroquine-sensitive but also against chloroquine-resistant strains of Plasmodium falciparum.[8] The mechanism often involves the inhibition of hemozoin formation in the parasite, leading to the accumulation of toxic heme.[11] Some derivatives have also been investigated for their antifungal and antiviral properties.[9]

Anti-inflammatory Potential: Modulating the Immune Response

While the anticancer and antimicrobial properties of 7-chloroquinolines are well-documented, their potential as anti-inflammatory agents is an emerging area of interest. Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory drugs is a significant therapeutic goal.

Inhibition of Inflammatory Mediators

Preliminary studies suggest that certain 7-chloroquinoline derivatives can exert anti-inflammatory effects by modulating the production of key inflammatory mediators.[1] For example, some compounds have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines.[1] Furthermore, the suppression of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) has been observed.[1][8] The ability of the well-known 7-chloroquinoline, chloroquine, to suppress T-cell proliferation and differentiation further supports the anti-inflammatory potential of this scaffold.[2] While direct evidence for this compound scaffolds is still developing, the broader class of 7-substituted quinolines shows clear promise in this therapeutic area.

Synthetic Strategies: Accessing the this compound Core

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common and efficient method involves the use of 4,7-dichloroquinoline as a starting material.

Ultrasound-Assisted Nucleophilic Aromatic Substitution

A particularly efficient and environmentally friendly approach is the use of ultrasound irradiation to facilitate the nucleophilic aromatic substitution (SNAr) reaction.[4][8] This "click chemistry" approach allows for rapid and high-yield synthesis.

Experimental Protocol:

  • In a suitable reaction vessel, combine 4,7-dichloroquinoline (1.0 equivalent) and the desired amine (e.g., 3-amino-1,2,4-triazole, 1.0 equivalent) in ethanol.[8]

  • Place the reaction vessel in an ultrasonic bath.

  • Reflux the mixture for approximately 30-40 minutes at a temperature ranging from ambient to 90°C.[8]

  • Upon completion, the product can be isolated through filtration and purified by recrystallization.

Synthesis_Workflow Start Start Reactants 4,7-dichloroquinoline + Amine in Ethanol Start->Reactants Ultrasound Ultrasonic Bath (30-40 min, up to 90°C) Reactants->Ultrasound Isolation Filtration Ultrasound->Isolation Purification Recrystallization Isolation->Purification Product This compound Derivative Purification->Product

Caption: Ultrasound-assisted synthesis of 7-chloroquinoline derivatives.

Other synthetic methodologies, such as those involving mixed lithium-magnesium reagents, have also been developed to create a diverse library of functionalized 7-chloroquinolines.

Experimental Protocols for Biological Evaluation

To assess the biological activities of novel this compound derivatives, a series of standardized in vitro assays are employed.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 7-chloroquinoline derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[1]

In Vitro Kinase Inhibition Assay

This assay is used to determine the inhibitory activity of the synthesized compounds against specific protein kinases.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, its specific substrate, and the test compound at various concentrations in a kinase reaction buffer.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Use a suitable method to detect kinase activity, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel therapeutic agents with a diverse range of biological activities. The extensive research into its anticancer and antimicrobial properties has laid a strong foundation for further drug discovery efforts. The emerging evidence of its anti-inflammatory potential opens up new avenues for therapeutic applications. Future research should focus on elucidating the structure-activity relationships for each biological activity to guide the rational design of more potent and selective derivatives. Furthermore, in-depth mechanistic studies are crucial to fully understand how these compounds interact with their biological targets. The continued exploration of the this compound scaffold holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed. [Link]
  • 4-Phenylselenyl-7-chloroquinoline, a New Quinoline Derivative Containing Selenium, Has Potential Antinociceptive and Anti-Inflamm
  • Design and evaluation of anti-inflammatory 7-amino quinoline deriv
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology. [Link]
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis Online. [Link]
  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials | ACS Omega - ACS Public
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Semantic Scholar. [Link]
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. [Link]
  • Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic - ACS Public
  • Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids - PubMed Central. [Link]
  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ResearchG
  • Exploring the Potential of New 7-Chloroquinoline-benzylamine Hybrids as Antimicrobials: Synthesis, Biological Activity and MD Simulation Studies | Request PDF - ResearchG
  • (PDF)
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. [Link]
  • Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - NIH. [Link]
  • Plasmodium falciparum and Anti-viral Activities of 7-Chloro-4- aminoquinoline Deriv
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC - NIH. [Link]
  • Structures of common quinoline antimalarials and 7-chloroquinoline drug analogues used in this study. MQ, mefloquine; PQ, primaquine.
  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. [Link]
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PubMed Central. [Link]

Sources

The Enigmatic Scaffold: A Literature Review of 7-Chloroquinolin-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its halogenated derivatives, the 7-chloroquinoline scaffold has garnered significant attention, largely due to its presence in the renowned antimalarial drug, chloroquine. While extensive research has focused on derivatives at the 4-position, the isomeric 7-chloroquinolin-3-amine and its analogs represent a less explored, yet potentially rich, area for drug discovery. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and structure-activity relationships of this enigmatic scaffold, offering insights for researchers and drug development professionals.

I. The Synthetic Landscape: Crafting the this compound Core

The synthesis of this compound derivatives, while not as extensively documented as their 4-amino counterparts, can be approached through several strategic pathways. A common and effective method involves the nucleophilic substitution of a suitable precursor, 4,7-dichloroquinoline.

Nucleophilic Aromatic Substitution (SNAE)

A prevalent method for the synthesis of 7-chloroquinoline derivatives involves the nucleophilic aromatic substitution (SNAE) reaction on 4,7-dichloroquinoline. This approach allows for the introduction of various amine-containing side chains at the 4-position, which can subsequently be modified to introduce functionality at the 3-position, or alternatively, direct substitution at the 3-position can be explored under specific reaction conditions.

One study details the synthesis of a series of novel 7-chloroquinoline derivatives by reacting 4,7-dichloroquinoline with different amines, such as o-phenylenediamine, thiosemicarbazide, and 3-amino-1,2,4-triazole, under ultrasound irradiation.[1][2] This "click synthesis" approach offers an efficient and environmentally friendly route to these compounds.[1][2]

Experimental Protocol: Ultrasound-Assisted Synthesis of 7-Chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine [1][2]

  • Reactant Preparation: In a suitable reaction vessel, mix 4,7-dichloroquinoline (1 equivalent) and 3-amino-1,2,4-triazole (1 equivalent) in ethanol.

  • Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath and reflux the mixture for 30 minutes at 90°C.

  • Work-up: After completion of the reaction (monitored by TLC), allow the mixture to cool. The resulting product can be purified by recrystallization from an appropriate solvent.

The versatility of the 4,7-dichloroquinoline starting material is further demonstrated in the synthesis of chiral side-chain variants to overcome drug resistance in malaria chemotherapy.[3] In these syntheses, various protected amino alcohols are mesylated and subsequently reacted with amines before being fused to the 4,7-dichloroquinoline core.[3]

Experimental Protocol: General Procedure for the Synthesis of 7-Chloro-4-(substituted amino)quinolines [3]

  • Mesylation: Subject the Boc/Cbz protected amino alcohol to mesylation to afford the corresponding mesylate.

  • Amination: Treat the mesylated product with the desired amine (e.g., N-methylpiperazine) under a nitrogen atmosphere.

  • Deprotection: Remove the Boc or Cbz protecting group using appropriate conditions (e.g., 20% HCl-dioxane for Boc, H2/Pd/C for Cbz) to yield the free amine.

  • Condensation: Fuse the resulting amine with 4,7-dichloroquinoline in the presence of phenol at elevated temperatures (140-155°C) to obtain the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4,7-Dichloroquinoline 4,7-Dichloroquinoline Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 4,7-Dichloroquinoline->Nucleophilic Aromatic Substitution Amine Amine Amine->Nucleophilic Aromatic Substitution This compound Analog This compound Analog Nucleophilic Aromatic Substitution->this compound Analog

Caption: General workflow for the synthesis of 7-chloroquinoline analogs.

II. Biological Activities: A Spectrum of Therapeutic Potential

While research specifically targeting this compound analogs is nascent, the broader class of 7-chloroquinoline derivatives has demonstrated a wide range of biological activities, suggesting promising avenues for the 3-amino scaffold.

Antimalarial Activity

The 7-chloroquinoline core is synonymous with antimalarial activity, and numerous studies have explored the potential of its derivatives against Plasmodium falciparum. Several synthesized 7-chloroquinoline derivatives have shown moderate to high antimalarial activity, with some compounds exhibiting IC50 values below 50 μM.[1][2] The introduction of a thioxopyrimidinone ring, for instance, has been shown to contribute significantly to the antimalarial potency.[1][2]

Anticancer Activity

The cytotoxic potential of 7-chloroquinoline derivatives against various cancer cell lines is an area of active investigation. Studies have shown that certain derivatives exhibit pronounced antitumor effects against colon carcinoma (HCT-116), cervical carcinoma (HeLa), and breast cancer (MCF-7) cell lines.[1][2] For example, compounds incorporating a thiosemicarbazide moiety have demonstrated notable activity against HCT-116 cells.[1][2] Furthermore, amino acid derivatives of 7-chloroquinoline have been synthesized and evaluated for their cytotoxic properties, with some compounds showing significant antitumor activity against prostate (LNCaP), ovarian (A2780), and breast (MCF-7) cancer cell lines.[2]

Compound TypeCancer Cell LineIC50 (µM)Reference
Thio-functionalized 7-chloroquinolineHCT-11621.41 - 27.26[1][2]
Amino acid derivative of 7-chloroquinolineLNCaP6.61[2]
Amino acid derivative of 7-chloroquinolineA27802.81[2]
Amino acid derivative of 7-chloroquinolineMCF-75.69[2]
Antimicrobial Activity

The antimicrobial properties of 7-chloroquinoline derivatives have also been explored. Some synthesized compounds have shown moderate to good inhibition zones against various bacterial strains, indicating their potential as antibacterial agents.[1][2]

Biological_Activities cluster_activities Potential Therapeutic Applications This compound Core This compound Core Antimalarial Antimalarial This compound Core->Antimalarial Anticancer Anticancer This compound Core->Anticancer Antimicrobial Antimicrobial This compound Core->Antimicrobial

Caption: Potential biological activities of the this compound scaffold.

III. Structure-Activity Relationships (SAR): Deciphering the Molecular Blueprint for Activity

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug design. While a comprehensive SAR for this compound analogs is yet to be established due to the limited number of studies, preliminary insights can be drawn from the broader class of 7-chloroquinoline derivatives.

It has been observed that the nature of the substituent on the amino group plays a crucial role in determining the biological activity.[1][2] For instance, the presence of a thioxopyrimidinone ring was found to enhance the antimalarial activity of a 7-chloroquinoline derivative.[1][2] Similarly, the introduction of a bulky base head in the side chain of a 4-amino-7-chloroquinoline analog showed excellent activity against chloroquine-resistant strains of P. falciparum.

In the context of anticancer activity, the presence of sulfur and nitrogen atoms in heterocyclic rings attached to the 7-chloroquinoline core appears to contribute to greater cytotoxic effects.[1][2]

IV. Future Directions and Unexplored Frontiers

The field of this compound and its analogs is ripe for exploration. The limited research to date suggests a scaffold with significant therapeutic potential that has been largely overshadowed by its 4-amino counterpart. Future research should focus on:

  • Diverse Synthetic Methodologies: Developing novel and efficient synthetic routes to access a wider range of 3-amino substituted 7-chloroquinolines.

  • Expanded Biological Screening: Evaluating these novel analogs against a broader panel of biological targets, including different cancer cell lines, microbial strains, and parasitic species.

  • In-depth Mechanistic Studies: Elucidating the mechanisms of action by which these compounds exert their biological effects.

  • Comprehensive SAR Studies: Systematically modifying the structure of the this compound core to establish clear structure-activity relationships, which will guide the design of more potent and selective therapeutic agents.

By delving into this underexplored chemical space, the scientific community has the opportunity to unlock new therapeutic avenues and develop novel drug candidates to address pressing global health challenges.

References

  • Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of the Serbian Chemical Society, 83(5), 569-581. [Link]
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega, 7(4), 3584-3595. [Link]
  • Dave, C. G., Shah, P. R., & Shah, A. D. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.
  • Singh, T., Stein, R. G., Hoops, J. F., Biel, J. H., Hoya, W. K., & Cruz, D. R. (1974). Antimalarials. 7-Chloro-4-(substituted amino)quinolines. Journal of Medicinal Chemistry, 17(1), 131-133.
  • O'Neill, P. M., Ward, S. A., & Berry, N. G. (2006). Amodiaquine analogues as a new generation of antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479-506.
  • Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new promise of an old drug for cancer. European journal of pharmacology, 625(1-3), 220-233.
  • Maggs, J. L., Kitteringham, N. R., & Park, B. K. (1987). The role of metabolic activation in the pathogenesis of amodiaquine-induced agranulocytosis. British journal of clinical pharmacology, 24(4), 519-526.
  • Kumar, A., Srivastava, K., Kumar, S., Puri, S. K., & Chauhan, P. M. (2014). Synthesis and evaluation of chirally defined side chain variants of 7-chloro-4-aminoquinoline to overcome drug resistance in malaria chemotherapy. Antimicrobial agents and chemotherapy, 58(10), 5795-5804. [Link]

Sources

Methodological & Application

protocol for the synthesis of 7-Chloroquinolin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 7-Chloroquinolin-3-amine derivatives, pivotal scaffolds in contemporary medicinal chemistry. This document provides a detailed exploration of robust synthetic strategies, complete with step-by-step protocols, mechanistic insights, and expert troubleshooting advice tailored for researchers and drug development professionals.

Introduction: The Significance of 7-Chloroquinolin-3-amines

The quinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives are known for diverse pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2][3] The strategic introduction of an amino group at the 3-position of the 7-chloroquinoline core significantly modulates its electronic and steric properties, making this compound a highly valuable building block for creating novel drug candidates with enhanced potency and selectivity.[1] This guide details the primary synthetic pathways to this important intermediate and its derivatives, with a focus on modern, efficient methodologies.

Core Synthetic Strategies: A Mechanistic Overview

Two principal and reliable routes dominate the synthesis of the this compound core: the modern palladium-catalyzed Buchwald-Hartwig amination and the classical reduction of a nitro precursor. The choice of strategy often depends on the availability of starting materials, scale, and desired functional group tolerance.

Strategy 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and highly efficient method for synthesizing arylamines from aryl halides under relatively mild conditions.[1][4] This reaction is particularly well-suited for complex molecules due to its excellent functional group tolerance. The key to this transformation is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple an aryl halide with an amine.

Causality Behind the Components:

  • Starting Material: The most common precursor for this route is 7-chloro-3-bromoquinoline. The bromine atom at the 3-position is more reactive than the chlorine atom at the 7-position in palladium-catalyzed cross-coupling reactions, allowing for regioselective amination.[5] This precursor can be synthesized via methods such as the Sandmeyer reaction from 3-amino-7-chloroquinoline or regioselective bromination strategies.[6][7]

  • Palladium Precatalyst: A source of Pd(0) is required to initiate the catalytic cycle. Air-stable Pd(II) precatalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are often used, which are reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands are critical. They stabilize the palladium center, promote the oxidative addition of the aryl bromide, and facilitate the final reductive elimination step.[1] Common choices include Xantphos, Josiphos, or BINAP derivatives. The ligand's structure is crucial for preventing catalyst decomposition and achieving high yields.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine (or amine-palladium complex), forming the key palladium-amido intermediate that precedes reductive elimination.[1]

  • Amine Source: For the synthesis of the primary amine, a protected ammonia equivalent is typically used. Lithium bis(trimethylsilyl)amide (LiHMDS) is a common choice, which provides the -N(SiMe₃)₂ group that is easily hydrolyzed to the desired -NH₂ group during workup.[4][5]

Buchwald-Hartwig Amination Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Oxidative Addition amido_complex Pd(II)-Amido Complex oxidative_addition->amido_complex Ligand Exchange & Deprotonation amido_complex->pd0 Reductive Elimination product This compound (Product) amido_complex->product aryl_halide 7-Chloro-3-bromoquinoline (Ar-Br) aryl_halide->oxidative_addition amine Amine Source (e.g., LiHMDS) amine->oxidative_addition base Base base->oxidative_addition Nitration_Reduction_Workflow start 7-Chloroquinoline nitration Step 1: Nitration start->nitration HNO₃, H₂SO₄ intermediate 7-Chloro-3-nitroquinoline nitration->intermediate reduction Step 2: Reduction intermediate->reduction e.g., SnCl₂, HCl or H₂, Pd/C product This compound reduction->product

Figure 2: Two-step synthesis via nitration and reduction.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide and may require optimization based on specific laboratory conditions and substrate batches.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of 7-chloro-3-bromoquinoline using lithium bis(trimethylsilyl)amide (LiHMDS) as an ammonia surrogate.

Reagent/MaterialMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
7-Chloro-3-bromoquinoline1.0242.501.0242.5 mg
Pd₂(dba)₃0.02915.720.0218.3 mg
Xantphos0.04578.680.0423.1 mg
LiHMDS (1M in THF)1.3167.331.31.3 mL
Anhydrous Toluene---5 mL

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 7-chloro-3-bromoquinoline (242.5 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (23.1 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) via syringe. Stir the mixture to dissolve the solids.

  • Amine Addition: Add the LiHMDS solution (1.3 mL of 1M solution in THF, 1.3 mmol) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 100-110 °C in an oil bath and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of 1M HCl (5 mL). This step hydrolyzes the silylamine intermediate to the primary amine.

  • Extraction: Transfer the mixture to a separatory funnel. Neutralize with saturated NaHCO₃ solution and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis via Reduction of 7-Chloro-3-nitroquinoline

This protocol describes the reduction of 7-chloro-3-nitroquinoline using tin(II) chloride.

Reagent/MaterialMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
7-Chloro-3-nitroquinoline1.0208.591.0208.6 mg
SnCl₂·2H₂O4.0225.654.0902.6 mg
Ethanol---10 mL
Concentrated HCl---1 mL

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 7-chloro-3-nitroquinoline (208.6 mg, 1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (902.6 mg, 4.0 mmol) to the solution.

  • Reaction: Carefully add concentrated HCl (1 mL) and heat the mixture to reflux (approximately 80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the mixture by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is >10. A precipitate of tin salts will form.

  • Extraction: Extract the aqueous slurry with ethyl acetate or dichloromethane (3 x 25 mL).

  • Filtration and Separation: Filter the combined organic extracts through a pad of Celite to remove any remaining inorganic salts. Transfer the filtrate to a separatory funnel and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the product by recrystallization or column chromatography on silica gel to yield pure this compound.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion (Buchwald-Hartwig) Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvent; Inappropriate ligand or base.Ensure all glassware is oven-dried. Use freshly distilled/anhydrous solvents. Screen different palladium precatalysts, ligands (e.g., RuPhos, SPhos), and bases (Cs₂CO₃, K₃PO₄). Increase reaction temperature or time.
Formation of Side Products Side reactions such as hydrodehalogenation or dimer formation.Lower the reaction temperature. Carefully control the stoichiometry of reagents. Optimize the choice of ligand and base to favor the desired C-N coupling. [1]
Incomplete Reduction (Nitro Reduction) Insufficient reducing agent; Short reaction time.Increase the equivalents of the reducing agent (e.g., SnCl₂). Extend the reaction time and ensure the temperature is maintained at reflux.
Difficult Purification Co-elution of product with impurities; Persistent inorganic salts.For chromatography, try a different solvent system or use a different stationary phase (e.g., alumina). For the reduction protocol, ensure complete precipitation and removal of tin salts by thorough basification and filtration.

Conclusion

The synthesis of this compound derivatives is a critical task in the field of medicinal chemistry. The modern Buchwald-Hartwig amination offers a versatile and highly adaptable route, suitable for a wide range of derivatives with complex functionalities. [1][5]For larger-scale and more cost-effective syntheses, the traditional nitration and reduction sequence remains a viable and robust alternative. By understanding the mechanistic principles behind these protocols and implementing careful optimization, researchers can efficiently access these valuable compounds for the development of next-generation therapeutics.

References

  • ResearchGate. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Dave, M.A., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • Taylor & Francis Online. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 253-264.
  • Semantic Scholar. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.
  • ACS Publications. (2024). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega.
  • ResearchGate. (2016). Synthesis of 7-chloroquinolinyl-4- derivatives.
  • Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline.
  • ACS Publications. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8865–8870.
  • ACS Publications. (2019). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 84(15), 9657-9669.
  • Royal Society of Chemistry. (2020). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry, 18, 591-595.
  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8865-70.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

Sources

The Versatile Virtuoso: 7-Chloroquinolin-3-amine as a Pivotal Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Strategic Importance of 7-Chloroquinolin-3-amine

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Among the myriad of functionalized quinolines, this compound stands out as a particularly valuable and versatile building block for the synthesis of complex heterocyclic systems and novel drug candidates.

The strategic placement of the chloro group at the 7-position and the amino group at the 3-position offers multiple avenues for synthetic elaboration. The chlorine atom can participate in various cross-coupling reactions, while the amino group serves as a nucleophile and a handle for the construction of fused ring systems. This application note provides a detailed exploration of the synthetic utility of this compound, complete with field-proven protocols and an in-depth analysis of the underlying chemical principles, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.

PropertyValueSource
Molecular Formula C₉H₇ClN₂[5]
Molecular Weight 178.62 g/mol [5]
Appearance Solid[6]
Melting Point Not determined[6]
Boiling Point Not determined[6]
SMILES C1=CC(=CC2=NC=C(C=C21)N)Cl[5]

Safety Information: this compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation.[6][7][8] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthetic Applications and Protocols

The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of a variety of complex heterocyclic compounds, particularly fused pyrimidine derivatives, which are known to exhibit a broad spectrum of biological activities.

Application 1: Synthesis of Fused Pyrimido[4,5-b]quinoline Derivatives

A powerful application of this compound is its use in the construction of the pyrimido[4,5-b]quinoline ring system. This is typically achieved through a condensation reaction with a one-carbon synthon, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with an appropriate amine.

Causality Behind Experimental Choices: The reaction with DMF-DMA transforms the primary amino group into a more reactive dimethylaminomethyleneamino intermediate. This intermediate is then susceptible to nucleophilic attack by another amine, leading to a cyclization cascade that forms the fused pyrimidine ring. The use of microwave irradiation in the second step can significantly accelerate the reaction and improve yields.

Logical Workflow for Pyrimido[4,5-b]quinoline Synthesis

A This compound C N'-(7-Chloroquinolin-3-yl)-N,N- dimethylformamidine Intermediate A->C Condensation B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C G Fused Pyrimido[4,5-b]quinoline Derivative C->G Cyclization D Amine (e.g., Substituted Aniline) D->G E Acetic Acid (Catalyst) E->G F Microwave Irradiation F->G

Caption: Workflow for the synthesis of pyrimido[4,5-b]quinolines.

Experimental Protocol: Synthesis of a 4-Anilino-pyrimido[4,5-b]quinoline Derivative

Step 1: Formation of the Formamidine Intermediate

  • In a microwave-safe reaction vessel, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.

  • Seal the vessel and heat the mixture under microwave irradiation at 70-100 °C for 2-15 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The resulting solution containing the N'-(7-chloroquinolin-3-yl)-N,N-dimethylformamidine intermediate is typically used in the next step without further purification.

Step 2: Cyclization to the Pyrimido[4,5-b]quinoline Core

  • To the crude intermediate from Step 1, add the desired substituted aniline (1.5 eq) and glacial acetic acid (as a catalyst).

  • Seal the reaction vessel and irradiate in a microwave reactor at 110-120 °C for 20-45 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by pouring the reaction mixture into ice-water, followed by filtration of the resulting precipitate.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Reactant 1Reactant 2ConditionsProductYield (%)Reference
This compoundDMF-DMA, AnilineAcetic acid, MW, 118°C4-Anilino-8-chloropyrimido[4,5-b]quinolineNot specified[9]
Application 2: Diazotization and Azo Coupling Reactions

The primary amino group of this compound can be readily converted into a diazonium salt, which can then be used in a variety of subsequent reactions, most notably azo coupling to form highly colored azo dyes.

Causality Behind Experimental Choices: The diazotization reaction, carried out at low temperatures in the presence of a strong acid and sodium nitrite, generates a highly reactive diazonium salt. This electrophilic species can then react with electron-rich aromatic compounds (e.g., phenols, anilines) in an electrophilic aromatic substitution reaction to form an azo compound.

Logical Workflow for Azo Dye Synthesis

A This compound C 7-Chloroquinoline-3-diazonium chloride A->C Diazotization B NaNO₂, HCl (0-5 °C) B->C E Azo Dye C->E Azo Coupling D Electron-rich Aromatic Compound (e.g., Phenol) D->E

Caption: Workflow for the synthesis of azo dyes from this compound.

Experimental Protocol: Synthesis of a 7-Chloroquinolin-3-yl Azo Dye

  • Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate beaker, dissolve the coupling component (e.g., phenol, 1.0 eq) in an aqueous sodium hydroxide solution and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring for an additional 30 minutes in the ice bath.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • The crude dye can be purified by recrystallization.

Application 3: Acylation and Amide Bond Formation

The nucleophilic amino group of this compound readily undergoes acylation with a variety of acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent), to form the corresponding amides. These amides can serve as important intermediates for further functionalization or as final products with potential biological activity.

Causality Behind Experimental Choices: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. In the case of carboxylic acids, a coupling agent is required to activate the carboxyl group and facilitate the reaction.

Experimental Protocol: Synthesis of an N-(7-Chloroquinolin-3-yl)amide

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask.

  • Add a base (e.g., triethylamine, pyridine, 1.2 eq) to the solution to act as an acid scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., benzoyl chloride, 1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the completion of the reaction.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

Conclusion: A Gateway to Novel Chemical Entities

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for a diverse range of chemical transformations, providing access to complex heterocyclic systems and novel molecular architectures. The protocols detailed in this application note offer robust and reproducible methods for the utilization of this important synthetic intermediate. As the quest for new therapeutic agents continues, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in the discovery and development of the next generation of life-saving medicines.

References

  • Dave, M. A., Desai, N. S., & Naidu, A. V. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459–464.
  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 253-263. [Link]
  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20142091, this compound.
  • Solomon, V. R., et al. (2011). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica, 3(6), 458-467.
  • Aparicio Acevedo, D. F., Ortiz Villamizar, M. C., & Kouznetsov, V. V. (2020). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2020(2), M1130. [Link]
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. [Link]
  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]
  • Chemistry Stack Exchange. (2012).
  • Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. (2021). ACS Omega.
  • Taylor & Francis Online. (2022). Synthesis and In Vitro Antimicrobial Evaluation of New Quinolone Based 2-Arylamino Pyrimidines.
  • ResearchGate. (2004). Scheme 3. (a) 7, PPh3, Et3N, DMF, 110 o C, 20 h, 71%; (b) (i) dimethylformamide dimethyl acetal (DMF-DMA), pyrrolidine, DMF, 110 o C, 2 h, (ii) Fe, AcOH, 100 o C, 3 h, (16, 28%, 17, 11%, 18, 13%); (c) POCl3, DMF, 40 o C, 1 h, 40%; (d) NaCNBH3, NH4OAc, MeOH, rt, 3 days, 20%; (e) NaBH4, EtOH, rt, 4 h, 52%. [Link]
  • El-Sayed, N. N. E., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society, 15(5), 985-1011.
  • Google Patents. (2013). Green chemistry synthesis of the malaria drug amodiaquine and analogs thereof.
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • Design and Synthesis of New Pyrimidine-Quinolone Hybrids as Novel hLDHA Inhibitors. (2022). Molecules.
  • Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. (2009). Africana.
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. (2023). RSC Advances.
  • Google Patents. (1981).
  • Aparicio Acevedo, D. F., Ortiz Villamizar, M. C., & Kouznetsov, V. V. (2020). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2020(2), M1130. [Link]
  • Google Patents. (2021).
  • Semantic Scholar. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]
  • Ferreira Araujo, N., & Baptista Ferreira, S. (2024). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Australian Journal of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
  • ResearchGate. (2015). Synthesis and cyclization reactions with quinolinyl keto esters I.
  • Scilit. (1993). Cyclization Reactions Leading to β-Hydroxyketo Esters. Journal of Pharmaceutical Sciences, 83(1), 76-78.
  • ResearchGate. (2009). (PDF) Dimethylformamide Dimethyl Acetal (DMFDMA)

Sources

The Strategic Role of the 7-Chloroquinolin-3-amine Scaffold in the Development of Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Authored by: A Senior Application Scientist

Abstract

The persistent global health threat of malaria, exacerbated by the continuous emergence of drug-resistant Plasmodium falciparum strains, necessitates a dynamic and innovative approach to antimalarial drug discovery. The 7-chloroquinoline core, famously embodied in chloroquine (CQ), remains a cornerstone pharmacophore in this endeavor.[1][2] However, widespread resistance has diminished the clinical utility of CQ, compelling medicinal chemists to explore structural modifications to restore and enhance activity. This document provides a detailed guide on the strategic use of 7-chloroquinolin-3-amine, a versatile chemical scaffold, for the rational design and development of next-generation antimalarial agents. We will explore the underlying mechanism, provide detailed synthetic protocols for derivatization, and outline robust biological evaluation assays essential for identifying promising lead compounds.

Introduction: The Enduring Legacy and Evolving Challenge of Quinoline Antimalarials

Malaria remains a devastating infectious disease, primarily caused by the protozoan parasite Plasmodium falciparum, which is responsible for the most lethal form of the disease.[1] For decades, 4-aminoquinoline drugs, particularly chloroquine, were the frontline treatment due to their affordability and high efficacy.[1][2] The value of this chemical class is rooted in its ability to interfere with a critical parasite detoxification process.

The primary mechanism of action for quinoline-based drugs is the inhibition of hemozoin biocrystallization within the parasite's acidic digestive vacuole (DV).[3][4] During its intraerythrocytic stage, the parasite digests copious amounts of host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. Chloroquine, a weak base, accumulates to high concentrations in the acidic DV and caps the growing faces of the hemozoin crystal, preventing further polymerization.[4] The resulting buildup of free heme leads to oxidative stress and parasite death.

The rise of chloroquine-resistant (CQR) strains, often associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT), has severely compromised the efficacy of this class.[5] This challenge has catalyzed a shift in medicinal chemistry towards the strategic modification of the 7-chloroquinoline scaffold to evade these resistance mechanisms. The this compound moiety has emerged as a particularly promising starting point for creating novel hybrid molecules and derivatives with potent activity against both CQ-sensitive (CQS) and CQR parasite strains.[6]

The Rationale for this compound in Modern Drug Design

Utilizing the 3-amino position of the 7-chloroquinoline core offers distinct advantages over the classical 4-amino substitution pattern. This position serves as a versatile chemical handle for introducing a wide array of functionalities, enabling several strategic design approaches.

  • Structural Diversification to Overcome Resistance: By modifying the side chain attached to the 3-amino position, it is possible to create molecules that may have a reduced affinity for the PfCRT efflux pump, thereby restoring intracellular accumulation and activity.[1]

  • Development of Hybrid Molecules: The 3-amino group is an ideal anchor point for creating hybrid compounds that combine the hemozoin-inhibiting properties of the quinoline core with a second pharmacophore targeting a different parasite pathway.[6][7][8] This multi-target approach is a promising strategy to enhance potency and reduce the likelihood of resistance development.[6]

  • Modulation of Physicochemical Properties: Altering the substituents at the 3-position allows for fine-tuning of key drug-like properties such as lipophilicity (LogP), solubility, and metabolic stability, which are critical for optimizing pharmacokinetic profiles.[5][9]

The following workflow illustrates the general pathway from scaffold selection to a potential antimalarial lead.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization Scaffold This compound Scaffold Selection Design Design of Derivatives (e.g., Hybrid Molecules) Scaffold->Design Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization InVitro In Vitro Antiplasmodial Assay (IC50) Characterization->InVitro Test Compounds Cytotoxicity Cytotoxicity Assay (CC50) InVitro->Cytotoxicity Selectivity Calculate Selectivity Index (SI) Cytotoxicity->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Biological Data Lead Lead Compound Identification SAR->Lead Lead->Design Iterative Refinement

Caption: General workflow for antimalarial drug discovery using the this compound scaffold.

Synthetic Protocol: Synthesis of a 7-Chloroquinoline-Triazole Hybrid via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating hybrid molecules due to its high efficiency and reliability.[10][11] This protocol details the synthesis of a model 7-chloroquinoline derivative bearing a 1,2,3-triazole ring, a common moiety in modern medicinal chemistry.[10][12]

Step 1: Synthesis of 3-azido-7-chloroquinoline
  • Causality: This initial step converts the amine group of this compound into an azide. The azide is a key functional group required for the subsequent 'click' reaction. This transformation is typically achieved via a diazotization reaction followed by substitution with an azide source.

  • Protocol:

    • Dissolve this compound (1.0 eq) in a solution of 2 M hydrochloric acid at 0°C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

    • In a separate flask, dissolve sodium azide (1.5 eq) in water. Add this solution to the reaction mixture dropwise at 0°C.

    • Allow the reaction to stir for 2-3 hours, gradually warming to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-azido-7-chloroquinoline.

Step 2: CuAAC 'Click' Reaction with a Terminal Alkyne
  • Causality: This step couples the azide-functionalized quinoline with an alkyne-containing partner to form a stable triazole linker. Copper(I) is used as a catalyst to ensure the regioselective formation of the 1,4-disubstituted triazole. Sodium ascorbate is often used to reduce a Cu(II) salt (like CuSO₄) in situ to the active Cu(I) species.

  • Protocol:

    • To a solution of 3-azido-7-chloroquinoline (1.0 eq) and a selected terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and water, add sodium ascorbate (0.2 eq).

    • Add copper(II) sulfate pentahydrate (0.1 eq).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final compound via flash column chromatography to yield the desired 7-chloroquinoline-triazole hybrid.

Biological Evaluation Protocols

Protocol 1: In Vitro Antimalarial Activity Assay (SYBR Green I Method)

This high-throughput fluorescence-based assay is widely used to quantify parasite growth by measuring the amount of parasite DNA.[13]

  • Principle: SYBR Green I dye intercalates with double-stranded DNA and fluoresces. Since mature red blood cells are anucleated, the fluorescence intensity in a culture of infected erythrocytes is directly proportional to the parasite number.[13] A dose-response curve is generated by exposing parasites to serial dilutions of the test compound, from which the 50% inhibitory concentration (IC₅₀) is calculated.

  • Materials:

    • P. falciparum strains (e.g., CQS 3D7 and CQR Dd2).[14]

    • Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 mg/L hypoxanthine, and gentamicin).[14]

    • Human erythrocytes (O+).

    • 96-well black, clear-bottom microplates.

    • Lysis buffer with SYBR Green I (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I).

    • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).

  • Step-by-Step Methodology:

    • Prepare serial dilutions of the test compounds in complete medium in a separate 96-well plate.

    • Add 100 µL of each drug dilution to the assay plate in triplicate. Include wells with drug-free medium (negative control) and a known antimalarial like chloroquine (positive control).

    • Prepare a parasite culture of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit.

    • Add 100 µL of the parasite culture to each well of the assay plate.

    • Incubate the plates for 72 hours in a humidified, gassed chamber (5% CO₂, 5% O₂, 90% N₂) at 37°C.[15]

    • After incubation, freeze the plates at -80°C for at least 2 hours to lyse the red blood cells.

    • Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

    • Read the fluorescence intensity using a plate reader.

    • Calculate IC₅₀ values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Method)
  • Principle: This colorimetric assay assesses the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • Mammalian cell line (e.g., HEK293 or HepG2).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • 96-well clear microplates.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Step-by-Step Methodology:

    • Seed cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

    • Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

    • Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC₅₀) in the same manner as the IC₅₀.

Data Interpretation and Structure-Activity Relationships (SAR)

The goal of the biological evaluation is to identify compounds that are highly potent against the parasite but have low toxicity to human cells. This is quantified by the Selectivity Index (SI), calculated as SI = CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite.

The collected data is then used to establish a Structure-Activity Relationship (SAR), which links the chemical structure of the synthesized derivatives to their biological activity.

Example Data and SAR Analysis
Compound IDR-Group on TriazoleIC₅₀ (nM) vs 3D7 (CQS)IC₅₀ (nM) vs Dd2 (CQR)Resistance Index (RI)¹CC₅₀ (nM) vs HEK293Selectivity Index (SI)²
CQ (Reference)2025012.5>20,000>80
3-A -Phenyl5565011.815,00023
3-B -4-Fluorophenyl301505.018,000120
3-C -4-Methoxyphenyl8095011.9>20,000>210
3-D -tert-Butyl15453.05,000111

¹ Resistance Index (RI) = IC₅₀ (Dd2) / IC₅₀ (3D7). A lower RI indicates the compound is better at overcoming resistance. ² Selectivity Index (SI) = CC₅₀ / IC₅₀ (Dd2). A higher SI indicates greater safety and therapeutic potential.

  • SAR Insights from Table:

    • The introduction of an electron-withdrawing group (fluorine) on the phenyl ring (3-B ) improved potency against the CQR strain and lowered the RI compared to the unsubstituted phenyl ring (3-A ).

    • An electron-donating group (methoxy) (3-C ) was detrimental to activity.

    • Replacing the aromatic ring with a bulky, aliphatic group (tert-butyl) (3-D ) resulted in the most potent compound against both strains and a significantly improved RI, suggesting this modification is highly effective at overcoming resistance mechanisms.[1]

    • Compounds 3-B and 3-D show promising selectivity indices, making them worthy candidates for further investigation.

The following diagram illustrates the key molecular interactions and the rationale for derivatization.

G cluster_0 Parasite Digestive Vacuole (Acidic) cluster_1 Drug Design Strategy Heme Heme (Toxic) Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization Drug 7-Chloroquinoline Derivative Accumulates in Vacuole Drug->Hemozoin Inhibits Polymerization Core 7-Chloroquinoline Core (Heme Binding) SideChain 3-Amino Side Chain (Site of Derivatization) Core->SideChain Attached at C3 Target2 Second Pharmacophore (e.g., Triazole) SideChain->Target2 Links to Target2->SideChain Modifies Physicochemical Properties & Evades Resistance Efflux

Caption: Mechanism of action and strategic derivatization of the 7-chloroquinoline scaffold.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable and strategically versatile platform for the development of novel antimalarial agents. Its utility lies in the ability to systematically modify its structure to overcome existing resistance mechanisms and to create multi-target hybrid molecules. The protocols outlined in this document provide a robust framework for the synthesis and biological evaluation of new derivatives. Through iterative cycles of design, synthesis, and testing, guided by rigorous SAR analysis, researchers can identify lead compounds with potent activity against drug-resistant malaria, high selectivity, and favorable drug-like properties, paving the way for the next generation of life-saving antimalarial therapies.

References

  • Batra, N., Agarwal, D., Wadi, I., Tekuri, C. S., Gupta, R. D., & Nath, M. (2022). Synthesis and Antimalarial Activity of 7-Chloroquinoline-Tethered Sulfonamides and Their[1][6][14]-Triazole Hybrids. Future Medicinal Chemistry. [Link]
  • de Villiers, K. A., et al. (2008). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Journal of Medicinal Chemistry, 51(15), 4522-4528. [Link]
  • Mishra, M., Mishra, V. K., Kashaw, V., & Kashaw, S. K. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Life Science, 10(1), 1-14. [Link]
  • Webster, H. K., & Whaun, J. M. (1982). In vitro assay of antimalarials: technologies, applications, and prospects. The Southeast Asian journal of tropical medicine and public health, 13(4), 515-525. [Link]
  • ResearchGate. (n.d.). Synthesis of 7-chloroquinoline-based intermediates 3 and 4.
  • Raj, R., Biot, C., Carrère-Kremer, S., Kremer, L., Guérardel, Y., Gut, J., Rosenthal, P. J., Forge, D., & Kumar, V. (2014). 7-chloroquinoline-isatin conjugates: antimalarial, antitubercular, and cytotoxic evaluation. Chemical biology & drug design, 83(5), 622–629. [Link]
  • Burgess, S. J., Kelly, J. X., Shomloo, S., Wittlin, S., Brun, R., Liebmann, K., & Peyton, D. H. (2010). Synthesis, Structure-Activity Relationship, and Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of Medicinal Chemistry, 53(17), 6477-6489. [Link]
  • Kumar, A., & Singh, R. K. (2013). Structural modifications of quinoline-based antimalarial agents: Recent developments. Indian Journal of Pharmaceutical Sciences, 75(3), 255-266. [Link]
  • Boechat, N., et al. (2017). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 22(1), 138. [Link]
  • ResearchGate. (n.d.). Structures of common quinoline antimalarials and 7-chloroquinoline drug analogues used in this study.
  • Kathrada, F. (2020). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. MESA. [Link]
  • Singh, P., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
  • Gomaa, A. M., & Ali, M. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Chemical Sciences, 130(10), 1-10. [Link]
  • Rosenthal, P. J. (2007). A Protocol for Antimalarial Efficacy Screening: In Vitro and In Vivo Protocols. University of California, San Francisco. [Link]
  • Bei Resources. (2024). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. Antimicrobial Agents and Chemotherapy. [Link]
  • Burgess, S. J., Kelly, J. X., Shomloo, S., Wittlin, S., Brun, R., Liebmann, K., & Peyton, D. H. (2010). Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds. Journal of medicinal chemistry, 53(17), 6477–6489. [Link]
  • Gomaa, A. M., & Ali, M. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Rudrapal, M., et al. (2010). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica, 2(1), 194-203. [Link]
  • Sharma, R., & Singh, P. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Indian Chemical Society, 100(12), 101258. [Link]
  • Moreira, R., et al. (2015). Medicinal Chemistry Approaches To Malaria Drug Discovery. Universidade de Lisboa. [Link]
  • Boechat, N., et al. (2021). New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. Pharmaceutics, 13(11), 1842. [Link]
  • Kumar, A., et al. (2015). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 59(8), 4628-4638. [Link]
  • Gomaa, A. M., & Ali, M. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-.
  • Al-Ostath, A. I., et al. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. [Link]
  • Boechat, N., et al. (2021). New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. Pharmaceutics, 13(11), 1842. [Link]
  • Boechat, N., et al. (2021). New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity.
  • MalariaWorld. (2025). Novel antimalarial 3-substituted quinolones isosteres with improved pharmacokinetic properties. MalariaWorld. [Link]
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1651–1660. [Link]
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
  • Llinás, M., & DeRisi, J. L. (2004). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy, 48(7), 2601-2608. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 7-Chloroquinolin-3-amine Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-chloroquinolin-3-amine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic placement of the chloro, amino, and available C-H groups provides three distinct vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary methods for functionalizing this privileged core. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for N-functionalization of the 3-amino group, palladium-catalyzed cross-coupling reactions at the C7-chloro position, and modern C-H functionalization approaches.

The this compound Core: A Privileged Scaffold

The quinoline ring system is a recurring motif in biologically active compounds. Specifically, the 7-chloro-4-aminoquinoline framework, famously represented by the antimalarial drug chloroquine, highlights the importance of the 7-chloro substituent for activity.[4] This group is believed to play a critical role in the drug's accumulation in the parasite's acidic food vacuole.[4] The 3-amino isomer, while less common than the 4-amino counterpart, offers a unique vector for substitution, enabling the synthesis of diverse chemical libraries. The core's reactivity is centered around three key positions, each amenable to specific classes of chemical transformations.

Caption: Primary sites for chemical modification on the this compound core.

N-Functionalization of the 3-Amino Group

The exocyclic amine at the C3 position is a versatile handle for introducing a wide array of functional groups via standard nucleophilic chemistry. These modifications directly impact the polarity, steric profile, and hydrogen bonding capacity of the molecule, often leading to significant changes in biological activity.

N-Acylation to Form Amides

Scientific Rationale: The conversion of the primary amine to an amide is a robust and highly predictable reaction. It serves to neutralize the basicity of the amine and introduces a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H proton). This transformation is fundamental in library synthesis for SAR exploration. The use of pyridine as a base is crucial; it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate with the acyl chloride and also serves to scavenge the HCl byproduct, driving the reaction to completion.

Protocol: Synthesis of N-(7-chloroquinolin-3-yl)acetamide

  • Reagent Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M). Add anhydrous pyridine (1.5 eq).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise via syringe over 5 minutes. The reaction is often exothermic.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the pure N-(7-chloroquinolin-3-yl)acetamide.

Data Summary Table: N-Acylation Conditions

Acylating AgentBaseSolventTemperatureTypical Time
Acetyl ChloridePyridineDCM0 °C to RT2-4 h
Benzoyl ChlorideTriethylamineTHF0 °C to RT3-6 h
Acetic AnhydridePyridineDCMRT4-8 h

C7-Functionalization via Palladium-Catalyzed Cross-Coupling

The chlorine atom at the C7 position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of aryl, heteroaryl, and diverse amino substituents, profoundly altering the molecule's overall architecture.

Suzuki-Miyaura Coupling for C-C Bond Formation

Scientific Rationale: The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for constructing biaryl systems.[5][6] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] The key transmetalation step, where the organic group is transferred from boron to palladium, requires activation of the boronic acid with a base.[5][8] The choice of base (e.g., Na₂CO₃, K₃PO₄) and solvent system (often a biphasic mixture like toluene/water or dioxane/water) is critical for facilitating this step and maintaining catalyst stability.

G Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-X L₂ oa->pd2 trans Transmetalation pd2->trans pd2_r Ar-Pd(II)-R' L₂ trans->pd2_r re Reductive Elimination pd2_r->re re->pd0 product Ar-R' re->product Product Release react1 Ar-X react1->oa react2 R'-B(OH)₂ + Base react2->trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 3-amino-7-phenylquinoline

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add degassed solvents, typically a 4:1 mixture of dioxane and water.

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel) using a hexane/ethyl acetate gradient to afford the desired product.

Buchwald-Hartwig Amination for C-N Bond Formation

Scientific Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[9] The reaction facilitates the coupling of an aryl halide with a primary or secondary amine. The catalytic cycle is similar to the Suzuki coupling but involves the coordination of the amine to the Pd(II) complex, followed by deprotonation by a strong, non-nucleophilic base (like NaOt-Bu) to form a palladium amide intermediate.[10] Reductive elimination then furnishes the C-N bond.[9] The choice of phosphine ligand is paramount and is tailored to the specific substrates to promote the desired oxidative addition and reductive elimination steps while minimizing side reactions.[11]

G Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-X L₂ oa->pd2 amine_coord Amine Coordination pd2->amine_coord pd2_amine [Ar-Pd(II)-NHR'R'']⁺ L₂ amine_coord->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido Ar-Pd(II)-NR'R'' L₂ deprotonation->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 product Ar-NR'R'' re->product Product Release react1 Ar-X react1->oa react2 HNR'R'' react2->amine_coord

Sources

Application Notes and Protocols for the Quantitative Analysis of 7-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Chloroquinolin-3-amine Quantification

This compound is a key chemical intermediate in the synthesis of various pharmacologically active molecules. Quinoline derivatives, as a class, exhibit a broad spectrum of biological activities and are central to the development of numerous therapeutic agents. The precise and accurate quantification of this compound is therefore critical in pharmaceutical research and development. It is essential for monitoring reaction kinetics, optimizing synthesis yields, and for the quality control of active pharmaceutical ingredients (APIs) where it may be present as a starting material or a process-related impurity. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. The methodologies are developed based on the physicochemical properties of the analyte and principles of analytical chemistry, ensuring robustness and reliability in line with ICH Q2(R1) guidelines for analytical method validation.[1][2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₉H₇ClN₂PubChem
Molecular Weight178.62 g/mol PubChem[5]
XLogP32.3PubChem[5]
Polar Surface Area38.9 ŲPubChem[5]
Melting PointNot specified-
UV AbsorbanceExpected in the UV region due to the quinoline chromophoreInferred from related compounds

The moderate polarity (XLogP3 of 2.3) and the presence of a UV-active quinoline core suggest that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly suitable analytical technique. The primary amine group also allows for derivatization, making Gas Chromatography (GC) a viable, albeit more complex, alternative.

High-Performance Liquid Chromatography (HPLC) with UV Detection

RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For this compound, a C18 stationary phase is selected to provide sufficient retention of the moderately polar analyte. The mobile phase composition is optimized to achieve a good peak shape and resolution from potential impurities.

Causality of Experimental Choices
  • Column: A C18 column is chosen for its hydrophobic stationary phase, which will interact with the non-polar quinoline ring system of the analyte, providing good retention.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is used. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The phosphate buffer controls the pH of the mobile phase. Maintaining a slightly acidic pH (e.g., pH 3.5) ensures the amine group is protonated, which can improve peak shape and reduce tailing.

  • Detection Wavelength: Based on the UV-Vis spectra of similar 7-chloroquinoline derivatives, a detection wavelength in the range of 254-340 nm is expected to provide good sensitivity.[6] For this protocol, 254 nm is selected as a common wavelength for aromatic compounds.

  • Internal Standard: The use of an internal standard (IS) is recommended for improved accuracy and precision, as it corrects for variations in injection volume and potential sample loss during preparation. A structurally similar compound with a different retention time, such as 4-amino-7-chloroquinoline, would be a suitable choice.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Diluent start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed HPLC Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Internal Standard (e.g., 4-amino-7-chloroquinoline)

2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • Sonicator

  • pH meter

  • Syringe filters (0.45 µm, PTFE or nylon)

3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

4. Preparation of Solutions

  • Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid.

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the internal standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the standard stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL). Spike each calibration standard with a fixed concentration of the internal standard.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in the diluent to achieve a concentration within the calibration range. Spike with the same fixed concentration of the internal standard as in the calibration standards. Filter the solution through a 0.45 µm syringe filter before injection.

5. Method Validation (as per ICH Q2(R1))

ParameterExpected Performance
Linearity R² > 0.999 over the concentration range
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0% (for both repeatability and intermediate precision)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Specificity No interference from blank and potential impurities at the retention time of the analyte

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it an excellent confirmatory technique or a primary method for trace-level quantification. However, the polar nature of the primary amine in this compound necessitates derivatization to increase its volatility and thermal stability for GC analysis.[6]

Causality of Experimental Choices
  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (-NH2). N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent that converts the primary amine to a less polar and more volatile trimethylsilyl (TMS) derivative. This allows the compound to be analyzed by GC without thermal degradation.

  • GC Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms, is suitable for the separation of the TMS-derivatized analyte. These columns provide good resolution for a wide range of compounds.

  • Injection Mode: Splitless injection is chosen for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.

  • MS Detection: Electron Ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which is useful for structural confirmation and quantification. Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized analyte.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Acetonitrile start->dissolve derivatize Add BSTFA + 1% TMCS, Heat at 70°C dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect MS Detection (SIM Mode) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for the quantification of this compound by GC-MS following derivatization.

Detailed GC-MS Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (anhydrous, GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., a deuterated analog or a structurally similar compound that can be derivatized)

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.

  • Heating block or oven for derivatization.

  • Analytical balance.

3. GC-MS Conditions

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (Splitless)
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion and key fragment ions)

4. Derivatization Procedure

  • Standard and Sample Preparation: Prepare stock solutions of the reference standard and internal standard in anhydrous acetonitrile. Prepare calibration standards by serial dilution. For samples, dissolve a known amount in anhydrous acetonitrile.

  • Reaction: In a 2 mL autosampler vial, place 100 µL of the standard or sample solution. Add 100 µL of BSTFA + 1% TMCS.

  • Heating: Tightly cap the vial and heat at 70 °C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.

5. Method Validation (as per ICH Q2(R1))

ParameterExpected Performance
Linearity R² > 0.998 over the concentration range
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0%
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL
Specificity No interfering peaks at the retention time and m/z of the derivatized analyte

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation. The HPLC-UV method is well-suited for routine quality control and process monitoring, while the GC-MS method offers higher sensitivity and selectivity for trace-level analysis and confirmatory purposes. Both methods, when properly validated according to ICH guidelines, will yield accurate and precise data, ensuring the quality and consistency of pharmaceutical products.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20142091, this compound.
  • Gutiérrez, J. E., Fernandez-Moreira, E., Acosta, M. E., Ramírez, H., & Charris, J. E. (2020). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1845–1856. [Link].
  • Batista, R., de Armas, H. D., Pérez-Fagundo, Y., Varela, J., Cerecetto, H., González, M., & Otero, L. (2014). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. Molecules, 19(12), 20532–20555. [Link].
  • Borges, M. C., de Oliveira, A. R. M., & Avelar, W. C. (2020). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 185, 113222. [Link].
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link].
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Singh, S., Singh, B., Kumar, Y., Gaikwad, A., & Sharma, V. K. (2009). Identification and characterization of process related impurities in chloroquine and hydroxychloroquine by LC/IT/MS, LC/TOF/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 74–83. [Link].
  • Ganesan, A. (2018). A Novel RP-HPLC-DAD Method Development for Anti-Malarial and COVID-19 Hydroxy Chloroquine Sulfate Tablets and Profiling of In-Vitro Dissolution in Multimedia. Infectious Diseases and Tropical Medicine, 4(4). [Link].
  • Phenomenex. (n.d.). Determination of Chloroquine, Hydroxychloroquine and its Metabolite Desethyl Hydroxychloroquine in Plasma Samples by LC-MS/MS on a Kinetex® 2.6 µm F5 100 x 2.1 mm Core-Shell LC Column.
  • ResearchGate. (2018, September 19). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR DETERMINATION OF TRACE LEVEL POTENTIAL GENOTOXIC CHLORO IMPURITY IN RASAGILINE MESYLATE.
  • Singh, S., & Kumar, Y. (2009). Identification and Characterization of Process Related Impurities in Chloroquine and Hydroxychloroquine by LC/IT/MS, LC/TOF/MS and NMR.
  • Brotherton, D., & Cai, X. L. (1978). Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives. Biomedical Mass Spectrometry, 5(1), 76–79. [Link].
  • ResearchGate. (n.d.). Derivatization reactions and reagents for gas chromatography analysis.
  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR).

Sources

High-Yield Synthesis of Functionalized 7-Chloroquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, most notably in the realm of antimalarial drugs like chloroquine. The strategic functionalization of this privileged core is paramount for the development of new chemical entities with tailored pharmacological profiles, enabling researchers to overcome drug resistance and explore novel therapeutic applications. This guide provides an in-depth exploration of high-yield synthetic strategies for accessing functionalized 7-chloroquinolines. We will delve into both classical and contemporary methodologies, offering detailed, field-proven protocols and the causal chemical principles that underpin these powerful transformations.

The Strategic Importance of the 7-Chloroquinoline Moiety

The 7-chloroquinoline framework is a recurring motif in a multitude of biologically active compounds. The presence of the chlorine atom at the 7-position significantly influences the electronic properties of the heterocyclic system, impacting its reactivity and, crucially, its interaction with biological targets. Functionalization, particularly at the C4 position, allows for the introduction of diverse side chains that modulate the compound's physicochemical properties, such as lipophilicity and basicity, which are critical for its pharmacokinetic and pharmacodynamic profile. The continued exploration of new synthetic routes to novel 7-chloroquinoline derivatives is a vital endeavor in the quest for more effective treatments for malaria, cancer, and inflammatory diseases.[1]

Foundational Synthesis of the 7-Chloroquinoline Core: The Gould-Jacobs Reaction

A classic and reliable method for constructing the 4-hydroxyquinoline skeleton, which is a key precursor to 4,7-dichloroquinoline, is the Gould-Jacobs reaction.[2][3] This thermal cyclization strategy begins with the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.

Causality Behind the Experimental Choices

The high temperatures (typically >250 °C) are necessary to overcome the activation energy barrier for the 6-electron electrocyclization of the anilidomethylenemalonate intermediate.[3][4] The use of high-boiling inert solvents like Dowtherm A or diphenyl ether ensures a stable and sufficiently high reaction temperature to drive the cyclization to completion, often leading to high yields.[3] Subsequent saponification and decarboxylation are standard procedures to furnish the 4-hydroxyquinoline. The final chlorination step, often employing phosphorus oxychloride (POCl₃), converts the hydroxyl group into a more reactive leaving group, the chlorine atom at the C4 position, yielding the versatile 4,7-dichloroquinoline intermediate.

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline

This protocol is adapted from established literature procedures.[2]

Step 1: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

  • In a round-bottom flask, combine m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles).

  • Heat the mixture on a steam bath for 1 hour, allowing the ethanol byproduct to evaporate. The resulting warm product is used directly in the next step.

Step 2: Cyclization to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • Heat 1 liter of Dowtherm A to vigorous boiling in a 5-liter round-bottom flask equipped with an air condenser.

  • Carefully pour the product from Step 1 into the boiling Dowtherm A.

  • Continue heating for 1 hour. The cyclized product will begin to crystallize.

  • Cool the mixture and filter the solid product. Wash the filter cake with two 400-mL portions of a non-polar solvent like hexane to remove residual Dowtherm A.

  • Mix the air-dried solid with 1 liter of 10% aqueous sodium hydroxide and reflux until the solid completely dissolves (approximately 1 hour).

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. Collect the solid by filtration and wash thoroughly with water. The expected yield is 85-98%.

Step 3: Decarboxylation and Chlorination to 4,7-dichloroquinoline

  • Suspend the dried acid from Step 2 in 1 liter of Dowtherm A in a 2-liter flask equipped with a stirrer and reflux condenser.

  • Boil the mixture for 1 hour under a nitrogen stream to remove any residual water.

  • Cool the solution to room temperature and add phosphorus oxychloride (0.98 mole).

  • Heat the mixture to 135-140 °C and stir for 1 hour.

  • After cooling, carefully pour the reaction mixture into a separatory funnel and wash with water. The 4,7-dichloroquinoline product can then be purified by recrystallization. The overall yield from m-chloroaniline is typically in the range of 55-60%.

Modern Functionalization Strategies

With the 4,7-dichloroquinoline core in hand, a plethora of functionalization reactions can be employed to introduce diverse substituents, primarily at the C4 position.

Ultrasound-Assisted Nucleophilic Aromatic Substitution (SNAr)

A highly efficient and green method for the synthesis of 4-amino-7-chloroquinoline derivatives is the use of ultrasound irradiation to accelerate the nucleophilic aromatic substitution (SNAr) reaction.[1][5]

Causality Behind the Experimental Choices

Ultrasound irradiation promotes the reaction through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in the liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, which dramatically accelerates the rate of the SNAr reaction.[6][7][8][9] This allows for significantly shorter reaction times (minutes versus hours) and often leads to higher yields and purities compared to conventional heating methods.[6] Ethanol is a common solvent as it is relatively environmentally benign and effectively transmits the ultrasonic energy.

Experimental Protocol: Ultrasound-Assisted Synthesis of 4-Amino-7-chloroquinoline Derivatives

This protocol is based on a reported "click" synthesis methodology.[1][5]

  • In a suitable reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.0 eq) in absolute ethanol.

  • Place the vessel in an ultrasonic bath.

  • Reflux the mixture for 30-40 minutes at a temperature up to 90°C.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration and recrystallized from a suitable solvent like ethanol.

Amine MoietyReaction Time (min)Yield (%)Reference
o-Phenylenediamine3087[5]
Thiosemicarbazide3080[5]
3-Amino-1,2,4-triazole3081[5]
Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines or when milder conditions are required, the Buchwald-Hartwig amination offers a powerful alternative for the formation of the C4-N bond.[10] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and is highly tolerant of various functional groups.

Causality Behind the Experimental Choices

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide (4,7-dichloroquinoline) to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10][11][12][13][14] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., BINAP, DavePhos) stabilize the palladium catalyst and promote the reductive elimination step, leading to higher yields and faster reaction rates.[10] A strong, non-nucleophilic base like sodium tert-butoxide (tBuONa) is required to deprotonate the amine in the catalytic cycle.

Experimental Protocol: Palladium-Catalyzed Amination of 4,7-dichloroquinoline
  • In a two-neck flask flushed with argon, charge 4,7-dichloroquinoline (0.25 mmol), Pd(dba)₂ (4-8 mol%), and the chosen phosphine ligand (e.g., BINAP or DavePhos, 4.5-9 mol%) in absolute dioxane (2 mL).

  • Stir the mixture for 2-3 minutes.

  • Add the desired amine (1-4 equivalents) and sodium tert-butoxide (tBuONa) (1.5-3 equivalents).

  • Reflux the reaction mixture for 6-15 hours, monitoring by TLC.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water. The product can be purified by column chromatography.

AmineLigandYield (%)Reference
Adamantane-containing amine 1aBINAP52[15]
Adamantane-containing amine 1aDavePhos71[15]
Microwave-Assisted Friedländer Annulation

The Friedländer synthesis is a versatile method for constructing quinoline rings by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[16][17][18][19] Microwave irradiation can significantly accelerate this reaction, providing rapid access to complex, functionalized 7-chloroquinolines.[20][21][22]

Causality Behind the Experimental Choices

Similar to ultrasound, microwave irradiation provides efficient and rapid heating of the reaction mixture, leading to shorter reaction times and often improved yields compared to conventional heating.[22] The use of a catalytic amount of acid (e.g., HCl or acetic acid) promotes both the initial aldol condensation and the subsequent cyclodehydration steps of the Friedländer mechanism.[16][20] Acetic acid can serve as both a solvent and a catalyst, offering a greener alternative to other acid catalysts.[21][22]

Experimental Protocol: Microwave-Assisted Friedländer Synthesis of a Functionalized 7-Chloroquinoline

This protocol is adapted from a procedure for the synthesis of substituted quinolines.[20][23]

  • In a microwave-safe vial, combine 2-amino-4-chlorobenzophenone (or a similar 2-amino-chloroaryl ketone) (1.0 eq), a ketone with an active methylene group (e.g., ethyl acetoacetate or cyclohexanone) (1.2 eq), and a catalytic amount of hydrochloric acid or neat acetic acid.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 160 °C) for a short duration (e.g., 1.5-12 minutes).

  • After cooling, the product can be isolated by dilution with an appropriate solvent and purification by recrystallization or column chromatography.

2-Aminoaryl KetoneCarbonyl CompoundTemperature (°C)Time (h)Yield (%)Reference
2-Amino-5-chlorobenzophenoneEthyl acetoacetate60294[18]
Advanced C-H Bond Functionalization

A frontier in synthetic chemistry is the direct functionalization of C-H bonds, which offers a more atom- and step-economical approach to modifying molecular scaffolds.[24] For the 7-chloroquinoline system, C-H activation strategies, often directed by a pre-installed group like an N-oxide, allow for regioselective functionalization at positions that are not easily accessible through classical methods.[15][24][25]

Causality Behind the Experimental Choices

The N-oxide group acts as a directing group, coordinating to a transition metal catalyst (commonly palladium) and bringing it into close proximity to the C2 or C8 C-H bonds, facilitating their activation.[15][24][25] The regioselectivity (C2 vs. C8) can often be controlled by the choice of ligand and reaction conditions.[25] This methodology enables the introduction of aryl, alkyl, and other functional groups directly onto the quinoline core.

Experimental Protocol: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide via C-H Amidation

This protocol demonstrates a C-H functionalization approach at the C2 position.[15]

Step 1: N-Oxidation of 4,7-dichloroquinoline

  • Dissolve 4,7-dichloroquinoline (1 mmol) in chloroform (2.5 mL).

  • Gradually add m-chloroperbenzoic acid (m-CPBA) (1.2 mmol).

  • Stir at room temperature for 5 hours.

  • Neutralize the reaction with sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the organic layer and remove the solvent to yield 4,7-dichloroquinoline 1-oxide (81% yield).

Step 2: C2-Amidation

  • In a sealed vial, add benzonitrile (8 mmol) and 97% H₂SO₄ (2 mmol).

  • Add a solution of 4,7-dichloroquinoline 1-oxide (1 mmol) in CH₂Cl₂ (2 mL).

  • Heat the mixture at 70 °C for 24 hours.

  • After cooling, perform an aqueous workup and extract with ethyl acetate to obtain N-(4,7-dichloroquinolin-2-yl)benzamide.

Step 3: C4-Amination (SNAr)

  • In a sealed vial, mix N-(4,7-dichloroquinolin-2-yl)benzamide (1 mmol), morpholine (4 mmol), and K₂CO₃ (3 mmol) in DMF (2.5 mL).

  • Heat at 120 °C for 24 hours.

  • After cooling, treat the mixture with brine to precipitate the product.

  • Filter and dry the solid to obtain N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (92% yield for this step).

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows and mechanisms discussed.

Gould_Jacobs_Workflow cluster_0 Gould-Jacobs Reaction m-Chloroaniline m-Chloroaniline Condensation Condensation m-Chloroaniline->Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation Intermediate_1 Anilidomethylenemalonate Condensation->Intermediate_1 Heat (100-130°C) Cyclization Cyclization Intermediate_1->Cyclization High Temp (>250°C) Intermediate_2 4-Hydroxy-3-carboethoxy-7-chloroquinoline Cyclization->Intermediate_2 Saponification Saponification Intermediate_2->Saponification NaOH, Reflux Intermediate_3 Carboxylic Acid Saponification->Intermediate_3 Decarboxylation Decarboxylation Intermediate_3->Decarboxylation Heat Intermediate_4 7-Chloro-4-hydroxyquinoline Decarboxylation->Intermediate_4 Chlorination Chlorination Intermediate_4->Chlorination POCl₃ Product 4,7-Dichloroquinoline Chlorination->Product Functionalization_Workflow Start 4,7-Dichloroquinoline SNAr Ultrasound-Assisted SNAr Start->SNAr Amine, Ethanol, Ultrasound Buchwald Buchwald-Hartwig Amination Start->Buchwald Amine, Pd Catalyst, Ligand, Base CH_Activation N-Oxidation -> C-H Functionalization Start->CH_Activation m-CPBA, then functionalization reagents Product_SNAr 4-Amino-7-chloroquinoline Derivatives SNAr->Product_SNAr Product_Buchwald 4-Amino-7-chloroquinoline Derivatives Buchwald->Product_Buchwald Product_CH C2/C4-Functionalized 7-Chloroquinolines CH_Activation->Product_CH

Caption: Key strategies for the functionalization of 4,7-dichloroquinoline.

Buchwald_Hartwig_Mechanism Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X Complex1 Ar-Pd(II)(X)L₂ OxAdd->Complex1 AmineCoord Amine Coordination Complex1->AmineCoord + HNR'R'' Complex2 [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ AmineCoord->Complex2 Deprotonation Deprotonation Complex2->Deprotonation Base Complex3 Ar-Pd(II)(NR'R'')L₂ Deprotonation->Complex3 RedElim Reductive Elimination Complex3->RedElim RedElim->Pd0L2 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The synthesis of functionalized 7-chloroquinolines is a dynamic field that continues to evolve, driven by the persistent need for novel therapeutic agents. This guide has outlined several high-yield, robust, and scalable methods, ranging from the foundational Gould-Jacobs reaction to modern ultrasound-assisted, palladium-catalyzed, and C-H functionalization strategies. By understanding the underlying chemical principles and having access to detailed protocols, researchers are well-equipped to design and execute the synthesis of diverse libraries of 7-chloroquinoline derivatives for biological screening and drug development endeavors. The continued innovation in synthetic methodology will undoubtedly pave the way for the discovery of the next generation of quinoline-based therapeutics.

References

  • Muscia, A. C., et al. (2006). Microwave-assisted Friedländer synthesis of quinolines derivatives as potential antiparasitic agents. Tetrahedron Letters, 47(50), 8811-8815. [Link]
  • Potter, G. A., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1122. [Link]
  • Wikipedia. (n.d.). Friedländer synthesis. [Link]
  • Rajendran, S., et al. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 13(35), 24583-24605. [Link]
  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
  • Potter, G. A., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122. [Link]
  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]
  • Wikipedia. (n.d.).
  • Aparicio Acevedo, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
  • Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(2), 146-157. [Link]
  • Biotage. (n.d.).
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
  • Daugulis, O., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. Journal of the American Chemical Society, 137(4), 1535-1547. [Link]
  • Jen, C., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4099. [Link]
  • Corio, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
  • Nawrot-Hadzik, I., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(24), 5948. [Link]
  • ResearchGate. (n.d.). Toward new camptothecins. Part 6: Synthesis of crucial ketones and their use in Friedländer reaction. [Link]
  • Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
  • de Souza, M. C. B. V., et al. (2021). Palladium-Catalyzed C–H Arylation of Quinoidal Scaffolds Through Homogeneous and Heterogeneous Pathways: Advancing Toward Trypanocidal Prototypes. Frontiers in Chemistry, 9, 731518. [Link]
  • ResearchGate. (n.d.). Gould–Jacobs reaction. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. [Link]
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Palladium‐Catalyzed Regioselective C−H Arylation of Quinoline‐N‐Oxides at C‐8 Position using Diaryliodonium Salts. [Link]
  • Cravotto, G., & Cintas, P. (2006). Ultrasound-assisted synthesis of heterocyclic compounds. Chemical Society Reviews, 35(2), 180-196. [Link]
  • ResearchGate. (n.d.). (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2). [Link]
  • Kumar, A., et al. (2018). Ultrasound-assisted Synthesis of 6-substituted indolo[2,3-b]quinolines: their Evaluation as Potential Cytotoxic Agents. Letters in Drug Design & Discovery, 15(11), 1184-1192. [Link]
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]
  • The Royal Society of Chemistry. (2016).
  • da Silva, A. C., et al. (2021).

Sources

7-Chloroquinolin-3-amine as a precursor for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: 7-Chloroquinolin-3-amine as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, renowned for its versatility and presence in a multitude of pharmacologically active agents.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for designing molecules that can precisely fit into the active sites of biological targets. Within the landscape of oncology drug discovery, protein kinases have emerged as critical targets due to their central role in regulating cellular signaling pathways that govern growth, proliferation, and survival.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted therapies.[5][6]

Specifically, quinoline-based molecules have proven highly effective as inhibitors of key oncogenic kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8][9] These inhibitors typically function by competing with adenosine triphosphate (ATP) for binding in the kinase catalytic domain, thereby blocking the downstream signaling cascades that drive tumor progression.

This guide focuses on This compound , a strategically functionalized starting material for the synthesis of next-generation kinase inhibitors.[10] Its structure presents two distinct and orthogonal reactive centers: the nucleophilic 3-amino group and the 7-chloro position, which is amenable to modern cross-coupling chemistry. This dual functionality allows for the systematic and modular construction of diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This document provides detailed synthetic protocols, characterization guidelines, and biological evaluation methods for researchers engaged in the development of novel kinase inhibitors from this valuable precursor.

Mechanistic Insight: Targeting Kinase Signaling Pathways

Quinoline-based inhibitors predominantly target the ATP-binding pocket of receptor tyrosine kinases (RTKs) like EGFR and VEGFR. Upon ligand binding, these receptors dimerize and autophosphorylate their intracellular kinase domains, initiating a cascade of downstream signaling events that promote cell proliferation and angiogenesis. By occupying the ATP pocket, the inhibitor prevents this crucial phosphorylation step, effectively shutting down the pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor Quinoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the point of intervention for a quinoline-based kinase inhibitor.

Synthetic Strategy: A Modular Approach to Inhibitor Synthesis

The unique substitution pattern of this compound allows for a sequential and controlled elaboration of the molecular structure. Our strategy involves two key palladium-catalyzed cross-coupling reactions: a Buchwald-Hartwig amination to build the core anilino-quinoline motif, followed by a Suzuki-Miyaura coupling to introduce diversity at the 7-position. This approach provides a robust platform for generating a library of analogues for SAR studies.

Synthesis_Workflow cluster_step1 Protocol 1: Buchwald-Hartwig Amination cluster_step2 Protocol 2: Suzuki-Miyaura Coupling Start This compound Intermediate N-Aryl-7-chloroquinolin-3-amine Start->Intermediate C-N Coupling at 3-NH₂ Final Final Kinase Inhibitor (7-Aryl-N-arylquinolin-3-amine) Intermediate->Final C-C Coupling at 7-Cl reagent1 Aryl Halide (e.g., 4-bromoanisole) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) reagent2 Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃)

Caption: Two-step synthetic workflow for converting this compound into a diversified kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxyphenyl)-7-chloroquinolin-3-amine via Buchwald-Hartwig Amination

Principle: This protocol utilizes a palladium-catalyzed Buchwald-Hartwig amination to form a carbon-nitrogen bond between the 3-amino group of the quinoline and an aryl halide.[11][12] The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos) is crucial for facilitating the catalytic cycle, particularly the reductive elimination step, with heterocyclic amines.[13][14] Cesium carbonate is used as the base to deprotonate the amine, forming the active amido species.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound178.621.00 g5.60
4-Bromoanisole187.041.15 g6.16 (1.1 eq)
Pd₂(dba)₃915.72128 mg0.14 (2.5 mol%)
Xantphos578.68243 mg0.42 (7.5 mol%)
Cesium Carbonate (Cs₂CO₃)325.822.55 g7.84 (1.4 eq)
1,4-Dioxane (anhydrous)-30 mL-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.00 g), 4-bromoanisole (1.15 g), and cesium carbonate (2.55 g).

  • In a separate vial, add Pd₂(dba)₃ (128 mg) and Xantphos (243 mg).

  • Evacuate and backfill the flask with inert gas three times.

  • Under a positive flow of inert gas, add the catalyst and ligand mixture to the flask.

  • Add anhydrous 1,4-dioxane (30 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexane) to yield the product as a solid.

Safety Precautions: Palladium catalysts and phosphine ligands are toxic and air-sensitive; handle under an inert atmosphere. 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Perform the reaction in a well-ventilated fume hood.

Protocol 2: Synthesis of N-(4-methoxyphenyl)-7-(pyridin-4-yl)quinolin-3-amine via Suzuki-Miyaura Coupling

Principle: This step introduces further molecular diversity at the 7-position using a Suzuki-Miyaura cross-coupling reaction.[15] The C-Cl bond on the quinoline ring is activated for oxidative addition to the palladium(0) catalyst. The base activates the boronic acid, facilitating transmetalation, and subsequent reductive elimination forms the new C-C bond.[16][17]

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
N-(4-methoxyphenyl)-7-chloroquinolin-3-amine284.741.00 g3.51
Pyridine-4-boronic acid122.92518 mg4.21 (1.2 eq)
Pd(PPh₃)₄1155.56203 mg0.176 (5 mol%)
Potassium Carbonate (K₂CO₃)138.21970 mg7.02 (2.0 eq)
Toluene / Ethanol / Water-20 mL / 5 mL / 5 mL-

Procedure:

  • To a round-bottom flask, add N-(4-methoxyphenyl)-7-chloroquinolin-3-amine (1.00 g), pyridine-4-boronic acid (518 mg), and potassium carbonate (970 mg).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (203 mg) under a positive flow of inert gas.

  • Add the degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring by TLC (Eluent: 50% Ethyl Acetate in Hexane).

  • After cooling, dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the final compound.

Safety Precautions: Boronic acids can be irritants. Palladium catalysts are toxic. Toluene is a flammable and toxic solvent. Always work in a well-ventilated fume hood.

Characterization and Data Analysis

The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques.

Summary of Expected Analytical Data for Final Product:

Analysis TechniqueExpected ResultRationale
¹H NMR Aromatic protons (δ 6.5-9.0 ppm), methoxy singlet (δ ~3.8 ppm), NH singlet. Disappearance of the C-H proton signal adjacent to the chlorine and appearance of new pyridine ring signals.Confirms the covalent structure and successful coupling at both positions.[18][19]
¹³C NMR Peaks corresponding to quinoline, anisole, and pyridine carbons. Methoxy carbon (δ ~55 ppm).Verifies the carbon skeleton of the final molecule.[18]
HRMS (ESI+) Calculated m/z for [M+H]⁺: 327.1399. Observed m/z should be within ± 5 ppm.Confirms the elemental composition and molecular weight of the synthesized compound.[19][20]
HPLC Purity >95%Assesses the purity of the final compound for biological testing.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

Principle: This protocol provides a general framework for evaluating the inhibitory potency of the synthesized compound against a target kinase (e.g., EGFR, VEGFR-2). The assay measures the amount of phosphorylated substrate produced by the kinase in the presence of varying concentrations of the inhibitor. The resulting data is used to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[21]

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific peptide substrate

  • Adenosine-5'-triphosphate (ATP)

  • Synthesized inhibitor compound, dissolved in DMSO

  • Reference inhibitor (e.g., Erlotinib for EGFR)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor and the reference inhibitor in assay buffer containing DMSO.

  • In a 96-well or 384-well plate, add the kinase and the peptide substrate to each well.

  • Add the serially diluted inhibitor compounds to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a solution of ATP to all wells.

  • Incubate the reaction at 30 °C for 60 minutes.

  • Stop the reaction and quantify the amount of product (e.g., ADP or phosphorylated substrate) using a suitable detection reagent and a plate reader, according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Biological Activity Data:

CompoundTarget KinaseIC₅₀ (nM)
Synthesized InhibitorEGFR75
Synthesized InhibitorVEGFR-2120
Erlotinib (Reference)EGFR80[7]
Sorafenib (Reference)VEGFR-290[22]

Conclusion and Future Outlook

This application note demonstrates the strategic utility of this compound as a precursor for the modular synthesis of potent kinase inhibitors. The described protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling provide a reliable and flexible platform for generating diverse libraries of 4-anilinoquinoline analogues. By systematically varying the aryl substituents at both the 3-amino and 7-positions, researchers can conduct thorough structure-activity relationship studies to identify compounds with enhanced potency, improved selectivity against off-target kinases, and favorable drug-like properties.[6][23] The methodologies presented here serve as a foundational guide for drug development professionals aiming to discover the next generation of targeted cancer therapeutics.

References

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing.
  • Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. (n.d.). PubMed.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Source not available.
  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (n.d.). PubMed.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Technical Support Center: Optimizing Suzuki Coupling Conditions for 7-Chloro-6-nitroquinoline. (n.d.). Benchchem.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Source not available.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). Source not available.
  • The Discovery and Synthesis of a Potent VEGFR-2 Inhibitor: A Technical Guide on Sorafenib. (n.d.). Benchchem.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Source not available.
  • Synthesis route to access 4-anilinoquinoline (9). (n.d.).
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Source not available.
  • VEGFR-2 inhibitor. (n.d.). Wikipedia.
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
  • Synthesis route to furnish 4-anilinoquinoline (8). (n.d.).
  • Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. (n.d.). PubMed.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). Source not available.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (n.d.). Taylor & Francis Online.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. (2026). ACS Omega.
  • [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. (n.d.). PubMed Central.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed.
  • This compound. (n.d.). PubChem.
  • Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 7-Chloro-6-nitroquinoline. (n.d.). Benchchem.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI.
  • Structures of common quinoline antimalarials and 7-chloroquinoline drug analogues used in this study. (n.d.).
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University.
  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). The Journal of Organic Chemistry.
  • Buchwald-Hartwig Amin
  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (n.d.). Source not available.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. (2019). PubMed.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline. (n.d.). Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloroquinolin-3-amine. This guide is designed for researchers, chemists, and drug development professionals. Here, we address specific challenges you may encounter during the synthesis, providing detailed, field-proven solutions and the scientific rationale behind them.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached via a two-stage process. Direct introduction of an amino group at the C-3 position of the 7-chloroquinoline scaffold is challenging. A more robust and common strategy involves the synthesis of a nitro-substituted precursor, 7-chloro-3-nitroquinoline , followed by its selective reduction to the desired 3-amino product. This guide is structured to troubleshoot both critical stages of this pathway.

G cluster_1 Stage 2: Reduction Starting Materials Starting Materials Combes Synthesis Combes Synthesis Starting Materials->Combes Synthesis Condensation & Cyclization 7-Chloro-3-nitroquinoline 7-Chloro-3-nitroquinoline Combes Synthesis->7-Chloro-3-nitroquinoline Reduction Reduction 7-Chloro-3-nitroquinoline->Reduction Selective Nitro Group Reduction This compound This compound Reduction->this compound

Caption: Overall synthetic workflow for this compound.
Part 1: Troubleshooting the Synthesis of 7-Chloro-3-nitroquinoline

The Combes quinoline synthesis is a reliable method for creating the quinoline core structure required for this precursor.[1] It involves the acid-catalyzed condensation of an appropriately substituted aniline with a β-diketone, followed by cyclization.[2]

Frequently Asked Question

Q1: What is a plausible route for synthesizing the 7-chloro-3-nitroquinoline precursor?

A1: A robust approach is the Combes Quinoline Synthesis .[3][4] This method involves reacting 4-chloroaniline with a β-dicarbonyl compound suitable for introducing a nitro group at the 3-position, such as 2-nitromalonaldehyde , under strong acid catalysis (e.g., concentrated sulfuric acid). The aniline and diketone first condense to form an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the target quinoline.[2][5]

Troubleshooting Guide: Precursor Synthesis

Problem 1: The reaction yields are very low, with significant formation of a black, tarry substance.

  • Causality: This is a common issue in acid-catalyzed cyclizations like the Combes or Skraup syntheses. High temperatures and concentrated acid can cause polymerization and degradation of the starting materials or intermediates.[6]

  • Solution & Scientific Rationale:

    • Temperature Control: The cyclization step is exothermic. Maintain strict temperature control, especially during the initial addition of the acid catalyst. Use an ice bath and add the acid slowly and portion-wise to prevent runaway reactions. Overheating is a primary cause of tar formation.[6]

    • Catalyst Choice: While concentrated sulfuric acid is standard, Polyphosphoric Acid (PPA) can sometimes be a milder and more effective dehydrating and cyclizing agent, leading to cleaner reactions and higher yields.

    • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dry. Water can interfere with the efficiency of the acid catalyst and promote unwanted side reactions.

Problem 2: The reaction is not proceeding to the cyclized quinoline product; I am isolating the intermediate Schiff base/enamine.

  • Causality: The ring-closure step (electrophilic aromatic annulation) is the rate-determining step and requires sufficient energy and catalytic activity.[2] An insufficiently strong acid or low reaction temperature can stall the reaction at the intermediate stage.

  • Solution & Scientific Rationale:

    • Verify Acid Strength: Ensure the sulfuric acid used is of high concentration (98%). If using other catalysts, ensure they are active.

    • Increase Thermal Energy: After the initial controlled condensation, the reaction mixture typically requires heating to facilitate the cyclization. Gradually increase the temperature according to established protocols for similar Combes syntheses (e.g., heating to 100-120 °C). Use Thin Layer Chromatography (TLC) to monitor the conversion of the intermediate to the final product.

Part 2: Troubleshooting the Reduction of 7-Chloro-3-nitroquinoline

This step is critical for obtaining the final product. The primary goal is the chemoselective reduction of the nitro group to an amine without affecting the chloro-substituent on the quinoline ring.

Frequently Asked Question

Q2: What is the best method for reducing the nitro group on 7-chloro-3-nitroquinoline?

A2: The reagent of choice is Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate.[7] This method is highly effective for reducing aromatic nitro groups to anilines and is known for its excellent chemoselectivity, preserving sensitive functional groups like aryl halides.[8] While catalytic hydrogenation (e.g., H₂/Pd-C) is a common reduction method, it carries a significant risk of hydrodechlorination (loss of the chloro group), which reduces the yield of the desired product.[9]

Comparative Overview of Reduction Methods
MethodReagents & ConditionsProsCons & Causality
Tin(II) Chloride Reduction SnCl₂·2H₂O, Ethanol or Ethyl Acetate, RefluxHigh Chemoselectivity: Preserves the C-Cl bond.[8] Reliable & Robust: Tolerant of various functional groups.Stoichiometric: Requires multiple equivalents of tin salt. Complex Workup: Formation of tin salt precipitates can complicate product isolation.[10]
Catalytic Hydrogenation H₂ gas (balloon or pressure), 10% Pd/C, Methanol or Ethanol, RTCatalytic: Uses small amounts of catalyst. Clean: Byproducts are minimal if the reaction is selective.Low Selectivity: High risk of hydrodechlorination. The Pd catalyst is highly active for reducing both the nitro group and the aryl-chloride bond.[9] Catalyst Poisoning: Sulfur-containing impurities can poison the catalyst.[11]
Troubleshooting Guide: Reduction Step

G cluster_incomplete cluster_dehalogenation start Monitor Reaction by TLC q1 Is starting material (nitro compound) fully consumed? start->q1 incomplete_cause Potential Causes: - Insufficient SnCl₂ - Short reaction time - Low temperature q1->incomplete_cause No q2 Is the major product the desired amine? q1->q2 Yes incomplete_sol Solution: - Add more SnCl₂ (1-2 eq.) - Increase reflux time (monitor by TLC) - Ensure reaction is at reflux incomplete_cause->incomplete_sol dehal_cause Potential Cause: - Using catalytic hydrogenation (e.g., Pd/C) dehal_sol Solution: - Switch to SnCl₂ reduction method. - If hydrogenation is necessary, use specialized  catalysts (e.g., Pt-based with inhibitors). dehal_cause->dehal_sol q2->dehal_cause No (e.g., 3-aminoquinoline detected) workup Proceed to Workup q2->workup Yes

Caption: Troubleshooting decision tree for the reduction step.

Problem 3: The workup after the SnCl₂ reduction is difficult due to the formation of a thick, intractable white precipitate.

  • Causality: When the acidic reaction mixture containing tin salts (Sn²⁺ and Sn⁴⁺) is quenched with a strong base like NaOH, highly insoluble tin hydroxides and oxides (Sn(OH)₂, Sn(OH)₄, SnO₂) precipitate. These precipitates can trap the product and make phase separation and extraction nearly impossible.[10]

  • Solution & Scientific Rationale:

    • Controlled pH Adjustment: Instead of a strong base, quench the reaction by pouring it into a large volume of ice water and neutralizing slowly with a milder base like saturated sodium bicarbonate (NaHCO₃) solution to a pH of ~7-8. This often results in a more granular, filterable precipitate.[10]

    • Celite Filtration: Before extraction, add Celite (diatomaceous earth) to the neutralized slurry and filter the entire mixture through a thick pad of Celite. The Celite creates a porous filter bed that traps the fine tin precipitates, allowing the product-containing filtrate to pass through. Wash the Celite pad thoroughly with the extraction solvent (e.g., ethyl acetate) to recover all the product.

    • Complexation (Advanced): In some cases, adding a chelating agent like Rochelle's salt (potassium sodium tartrate) or EDTA during basification can help sequester the tin ions and keep them in the aqueous solution, preventing precipitation.

Problem 4: The final product, this compound, is dark and appears to decompose upon standing.

  • Causality: Aromatic amines, especially electron-rich ones, are susceptible to air oxidation. Trace metal impurities can catalyze this process, leading to the formation of colored polymeric species.

  • Solution & Scientific Rationale:

    • Purification: Purify the crude product quickly after workup. Column chromatography on silica gel is often effective. A gradient elution from hexane/ethyl acetate to pure ethyl acetate or ethyl acetate/methanol may be required.

    • Inert Atmosphere: Handle the purified amine under an inert atmosphere (e.g., nitrogen or argon) as much as possible to minimize contact with oxygen.

    • Storage: Store the final product in a sealed, amber vial in a freezer (-20 °C) under an inert atmosphere to prolong its shelf life.

Part 3: Characterization and Safety

Q3: How can I confirm the structure and purity of the final product?

A3: A combination of spectroscopic methods is essential for unambiguous characterization.

  • ¹H NMR: Look for characteristic aromatic proton signals for the quinoline core. The protons at C2 and C4 will typically be singlets or doublets at high chemical shifts (downfield), and the protons on the benzene ring will show a distinct splitting pattern. The -NH₂ protons will appear as a broad singlet, which can be exchanged with D₂O.

  • ¹³C NMR: Expect 9 distinct carbon signals corresponding to the 9 carbons in the structure.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. For C₉H₇ClN₂, the expected monoisotopic mass is approximately 178.03 Da.[12]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the best method to assess purity, ideally showing a single major peak.

Q4: What are the primary safety hazards in this synthesis?

A4:

  • Corrosive Acids: Concentrated sulfuric acid and polyphosphoric acid are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Nitro Compounds: 7-chloro-3-nitroquinoline is a nitroaromatic compound. Such compounds can be toxic and are potentially explosive, especially at high temperatures or upon impact. Avoid excessive heat and mechanical shock.

  • Tin Compounds: Tin(II) chloride is harmful if swallowed or inhaled. Handle with gloves and a mask.

  • Solvents: Use flammable organic solvents like ethanol and ethyl acetate in a well-ventilated fume hood, away from ignition sources.

References
  • Wikipedia (2023). Gould–Jacobs reaction.
  • Name Reactions in Organic Synthesis (n.d.). Combes Quinoline Synthesis.
  • Biotage (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. AN056.
  • Merck Index (1980). Gould-Jacobs Reaction.
  • Patel, H. M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • ResearchGate (2018). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones.
  • Scribd (n.d.). Combes Quinoline Synthesis PDF.
  • Wikipedia (2023). Tin(II) chloride.
  • Merck Index (1988). Combes Quinoline Synthesis.
  • Asian Journal of Chemistry (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
  • Baxendale Group, Durham University (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • The Organic Chemistry Portal (n.d.). Tin(II) Chloride Dihydrate.
  • MDPI (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Wikipedia (2023). Combes quinoline synthesis.
  • ResearchGate (2020). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES.
  • ResearchGate (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
  • Reddit (2021). Reduction of aromatic nitro compounds with SnCl2.
  • ResearchGate (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • MDPI (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • SAGE Journals (2023). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives.
  • PubChem (n.d.). This compound.
  • ResearchGate (2016). Effect of catalyst and substituents on the hydrogenation of chloronitrobenzenes.
  • PubMed Central (2020). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions.

Sources

Technical Support Center: Optimization of Reaction Conditions for 7-Chloroquinolin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7-Chloroquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific synthesis. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to ensure your success in the laboratory.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a key intermediate for the synthesis of various pharmacologically active compounds. The introduction of an amino group at the C3 position of the 7-chloroquinoline scaffold can be challenging due to the electronic properties of the quinoline ring. This guide will focus on the most common and effective synthetic route: a palladium-catalyzed Buchwald-Hartwig amination of a 3-halo-7-chloroquinoline precursor. We will delve into the optimization of reaction conditions, troubleshooting common issues, and provide detailed experimental protocols.

Core Synthesis Strategy: Buchwald-Hartwig Amination

The most reliable method for the synthesis of this compound is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. In this case, the reaction involves the coupling of 3-bromo-7-chloroquinoline with an ammonia equivalent.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

A1: The recommended starting material is 3-bromo-7-chloroquinoline . The carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective amination at the 3-position.

Q2: How can I synthesize the 3-bromo-7-chloroquinoline precursor?

A2: A common route to substituted quinolines is the Gould-Jacobs reaction.[3] You can start from a suitably substituted aniline and diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent chlorination and bromination steps. The synthesis of a similar compound, 7-bromo-4-chloro-8-methylquinoline, has been reported and can be adapted.[3]

Q3: What are the most critical parameters to control in the Buchwald-Hartwig amination step?

A3: The three most critical parameters are:

  • Catalyst System (Palladium Precatalyst and Ligand): The choice of ligand is crucial for reaction efficiency. Bulky, electron-rich phosphine ligands are generally preferred.
  • Base: The base plays a key role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield.
  • Temperature: The reaction temperature needs to be carefully controlled to ensure complete conversion without promoting side reactions or catalyst decomposition.

Q4: Can I use ammonia directly for the amination?

A4: While using ammonia gas directly is possible, it can be challenging to handle in a standard laboratory setting. Ammonia equivalents, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), are often more convenient and can provide better results.[4] Recently, methods using aqueous ammonia have also been developed.[5]

Q5: How do I monitor the progress of the reaction?

A5: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system would be a mixture of ethyl acetate and hexane. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Insufficient reaction temperature or time. 4. Poor quality of starting material or reagents.1. Use a fresh palladium precatalyst or a pre-activated catalyst. 2. Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos) and bases (e.g., NaOtBu, K3PO4, Cs2CO3). 3. Gradually increase the reaction temperature in 10°C increments and monitor by TLC/LC-MS. Extend the reaction time. 4. Ensure all reagents are pure and the solvent is anhydrous.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of water or other protic impurities. 2. Catalyst decomposition at high temperatures. 3. Inefficient reductive elimination from the palladium complex.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 2. Lower the reaction temperature and extend the reaction time. 3. A change in ligand may be necessary to promote the desired reductive elimination.
Formation of Dimeric Byproducts 1. High concentration of the starting material. 2. Inefficient coupling with the amine.1. Reduce the concentration of the reaction mixture. 2. Increase the equivalents of the ammonia source.
Difficulty in Product Purification 1. Co-elution of the product with starting material or byproducts. 2. The product is highly polar and streaks on the silica gel column.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Add a small amount of a basic modifier (e.g., triethylamine) to the eluent to reduce tailing. Recrystallization can also be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-7-chloroquinoline (Adapted from Gould-Jacobs Reaction)

This protocol is an adapted procedure and may require optimization.

Step 1: Synthesis of Diethyl ((3-chloroanilino)methylene)malonate

  • In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 110-120°C for 2 hours.

  • Allow the mixture to cool to room temperature. The resulting product is often used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

  • Add the crude product from Step 1 to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 240-250°C for 30-60 minutes.

  • Cool the reaction mixture and collect the precipitated solid by filtration. Wash with a non-polar solvent like hexane.

Step 3: Hydrolysis and Decarboxylation to 7-chloro-4-hydroxyquinoline

  • Suspend the product from Step 2 in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux until the solid dissolves.

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.

  • Filter the solid and heat it at its melting point until carbon dioxide evolution ceases.

Step 4: Chlorination to 4,7-dichloroquinoline

  • Treat the 7-chloro-4-hydroxyquinoline with phosphorus oxychloride (POCl3) at reflux for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

  • Filter, wash with water, and dry the solid.

Step 5: Bromination to 3-bromo-7-chloroquinoline

  • Dissolve 4,7-dichloroquinoline in a suitable solvent like acetic acid.

  • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture for several hours until completion (monitor by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for this compound Synthesis

This protocol is a general guideline and requires optimization for specific substrates and scales.

Materials:

  • 3-bromo-7-chloroquinoline

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Ammonia equivalent (e.g., Benzophenone imine)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromo-7-chloroquinoline (1.0 eq), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the base (1.5-2.0 eq) and the ammonia equivalent (1.2-1.5 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • If using benzophenone imine, the resulting imine adduct needs to be hydrolyzed with an aqueous acid (e.g., 2M HCl) to yield the free amine.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative Conditions)

ParameterCondition ACondition BCondition C
Pd Precatalyst Pd2(dba)3 (2 mol%)Pd(OAc)2 (5 mol%)G3-XPhos (3 mol%)
Ligand XPhos (4 mol%)RuPhos (10 mol%)-
Base NaOtBu (1.5 eq)K3PO4 (2.0 eq)Cs2CO3 (2.0 eq)
Solvent TolueneDioxanet-BuOH
Temperature 100°C110°C90°C
Ammonia Source Benzophenone Imine (1.2 eq)LiHMDS (1.5 eq)Aqueous NH3
Time 12 h18 h24 h
Yield (Hypothetical) HighModerateVariable

Note: Yields are hypothetical and for illustrative purposes. Actual yields will depend on specific reaction conditions and optimization.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX 3-bromo-7-chloroquinoline PdII_complex L2Pd(II)(Ar)(X) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine R-NH2 (Ammonia Equivalent) Base Base Amido_complex L2Pd(II)(Ar)(NHR) Ligand_Exchange->Amido_complex Red_Elim Reductive Elimination Amido_complex->Red_Elim Red_Elim->Pd0 Regeneration Product This compound Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

Experimental_Workflow Start Reaction Setup (Reagents & Solvent) Heating Heating & Stirring (Inert Atmosphere) Start->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Completion Reaction Complete? Monitoring->Completion Completion->Heating No Workup Work-up (Quenching, Extraction) Completion->Workup Yes Hydrolysis Hydrolysis (if needed) Workup->Hydrolysis Purification Purification (Column Chromatography) Hydrolysis->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: General workflow for this compound synthesis.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Buchwald-Hartwig Amination. Organic Chemistry Portal. (URL: [Link])
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. (URL: [Link])
  • Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 3(17), 2729–2732. (URL: [Link])
  • Gould–Jacobs reaction. (n.d.). In Wikipedia.
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. (URL: [Link])

Sources

Technical Support Center: Purification of Crude 7-Chloroquinolin-3-amine by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the chromatographic purification of crude 7-Chloroquinolin-3-amine. As a heterocyclic amine, this compound presents unique challenges during silica gel chromatography, primarily due to its basic nature. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities effectively.

I. Frequently Asked Questions (FAQs)

Q1: Why does my this compound streak or show poor peak shape on a silica gel column?

A1: The streaking of amines on silica gel is a common issue stemming from the acidic nature of the silica surface.[1] The lone pair of electrons on the nitrogen atom of the amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong interaction leads to tailing, streaking, and sometimes irreversible adsorption of the compound onto the stationary phase.[1]

Q2: What is the purpose of adding a basic modifier like triethylamine (TEA) to the mobile phase?

A2: Adding a basic modifier such as triethylamine (TEA) or ammonia to the mobile phase is a standard practice to improve the chromatography of basic compounds like this compound.[1][2] The basic modifier competitively binds to the acidic silanol groups on the silica gel, effectively "masking" them from interacting with the amine analyte. This minimizes the strong acid-base interactions, resulting in more symmetrical peak shapes and better resolution.[1]

Q3: Can I use an alternative to silica gel for purifying this compound?

A3: Yes, several alternatives to standard silica gel can be employed. Amine-functionalized silica or neutral or basic alumina are excellent options as they mitigate the strong interactions with basic compounds.[1][3] Reversed-phase chromatography (e.g., C18) is another powerful technique, often used with a basic modifier in the mobile phase to ensure good peak shape.[4]

Q4: How do I choose the initial mobile phase for my column?

A4: The selection of the mobile phase is critical for successful separation.[5][6] A good starting point is to use a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or methanol.[5][7] Thin-layer chromatography (TLC) is an indispensable tool for optimizing the solvent system before committing to a column run.[4] The ideal solvent system will show good separation of your desired compound from impurities with a retention factor (Rf) of approximately 0.2-0.4.

Q5: What are some common impurities I might encounter in crude this compound?

A5: Impurities can arise from starting materials, side reactions, or degradation products. Depending on the synthetic route, you might encounter unreacted starting materials like 4,7-dichloroquinoline, or regioisomers. It is also possible to have di-substituted products or other byproducts from the specific reaction conditions used.

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the chromatographic purification of this compound.

Problem 1: Severe Streaking and/or No Elution of the Compound
Potential Cause Solution Scientific Rationale
Strong Acid-Base Interaction 1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or a similar volatile base into your mobile phase.[2] 2. Pre-treat the Silica: Before packing, wash the silica gel with the mobile phase containing the basic modifier.[2]The basic modifier neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption of the basic amine.[1] Pre-treatment ensures the entire stationary phase is conditioned.
Inappropriate Solvent Polarity 1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol in a DCM/methanol system).[1] 2. Use a Stronger Eluent System: Consider more "aggressive" solvent mixtures like dichloromethane/methanol/ammonia.[1]A mobile phase with insufficient polarity may not be strong enough to displace the amine from the stationary phase, leading to poor elution.[6]
Column Overloading Reduce Sample Load: Ensure you are not exceeding the column's loading capacity. A general rule of thumb is 1-10% of the silica gel weight, depending on the difficulty of the separation.[4]Exceeding the column's capacity leads to band broadening and tailing as not all analyte molecules can interact with the stationary phase effectively.[4]
Problem 2: Poor Separation of this compound from Impurities
Potential Cause Solution Scientific Rationale
Suboptimal Mobile Phase 1. Fine-tune Solvent Gradient: If using a gradient, make it shallower to increase the resolution between closely eluting compounds. 2. Test Different Solvent Systems: Experiment with different solvent combinations on TLC. For example, try replacing methanol with isopropanol or using a mixture of hexane, ethyl acetate, and TEA.[5]A well-optimized mobile phase will have the right balance of polarity to effectively differentiate between the target compound and impurities based on their relative affinities for the stationary phase.[5]
Incorrect Stationary Phase 1. Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or amine-functionalized silica.[3] 2. Utilize Reversed-Phase Chromatography: If the impurities have significantly different polarities, reversed-phase (C18) chromatography can provide excellent separation.[4]Changing the stationary phase alters the separation mechanism. Alumina and amine-functionalized silica reduce the problematic acid-base interactions. Reversed-phase separates based on hydrophobicity.
Sample Loading Technique Use Dry Loading: If the crude product has poor solubility in the initial mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[8]Dry loading ensures a narrow and uniform application of the sample to the top of the column, which is crucial for achieving sharp bands and good separation.[8]
Problem 3: Compound Appears to Decompose on the Column
Potential Cause Solution Scientific Rationale
Acidity of Silica Gel 1. Deactivate the Silica: Pre-treating the silica with a basic modifier like TEA is crucial.[2] 2. Use a Less Acidic Stationary Phase: Employ neutral alumina or a functionalized silica gel.[3]The acidic nature of silica gel can catalyze the degradation of sensitive compounds. Neutralizing the acidity protects the analyte.
Reactive Solvents Ensure Solvent Purity and Inertness: Use high-purity solvents and avoid those that may react with your compound (e.g., acetone with primary amines to form imines).Impurities in solvents or the solvents themselves can be reactive and lead to the degradation of the target molecule.

III. Experimental Protocols

Protocol 1: Standard Silica Gel Chromatography with Basic Modifier
  • Slurry Preparation: In a beaker, mix silica gel with the initial mobile phase (e.g., 98:2 dichloromethane:methanol) containing 1% triethylamine.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Equilibration: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Carefully apply the sample to the top of the silica bed.[8]

  • Elution: Begin eluting with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow Diagram: Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A Select Mobile Phase (TLC) B Prepare Slurry (Silica + Mobile Phase + TEA) A->B C Pack Column B->C D Equilibrate Column C->D E Dissolve Crude Sample D->E F Load Sample onto Column E->F G Elute with Mobile Phase (Isocratic or Gradient) F->G H Collect Fractions G->H I Monitor Fractions (TLC) H->I J Combine Pure Fractions I->J K Evaporate Solvent J->K L Pure this compound K->L

Caption: Workflow for the purification of this compound.

IV. References

  • Benchchem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?

  • Science Forums. (2011, August 29). Amine purification.

  • Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.

  • Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?

  • ResearchGate. (2019, January 20). How to seperate organic amine from silica gel?

  • Semantic Scholar. (2025, June 5). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7.

  • Quora. (2022, August 19). How to choose a mobile phase in HPLC.

Sources

Technical Support Center: Optimizing the Synthesis of 7-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 7-Chloroquinolin-3-amine. This guide is designed for researchers, chemists, and professionals in drug development seeking to enhance reaction yields, minimize impurities, and troubleshoot common experimental challenges. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested insights to empower your synthetic endeavors.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that can arise during the synthesis of this compound, providing detailed explanations and actionable solutions.

Question: My yield of this compound from the reduction of 7-chloro-3-nitroquinoline is consistently low. What are the likely causes and how can I improve it?

Low yields in the reduction of 7-chloro-3-nitroquinoline to this compound are a frequent challenge. The primary causes often revolve around incomplete reaction, degradation of the starting material or product, and inefficient catalytic activity.

Potential Causes and Solutions:

  • Inefficient Catalyst Activity: The choice and handling of the catalyst are critical.

    • Palladium on Carbon (Pd/C): This is a common catalyst for this transformation. If its activity is low, consider the following:

      • Catalyst Quality: Ensure the Pd/C is from a reputable supplier and has not been improperly stored.

      • Catalyst Loading: A typical loading is 5-10 mol%. If yields are low, a slight increase in catalyst loading may be beneficial.

      • Activation: Ensure the catalyst is properly activated if required by the supplier's protocol.

    • Tin(II) Chloride (SnCl₂): This is a classical and often effective reducing agent.

      • Stoichiometry: Ensure an adequate molar excess of SnCl₂ is used (typically 3-5 equivalents).

      • pH Control: The reaction is often performed in an acidic medium (e.g., concentrated HCl). Maintaining a low pH is crucial for the reaction to proceed efficiently.

  • Incomplete Reaction:

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a moderate increase in temperature or extended reaction time may be necessary. However, be cautious of potential side reactions at elevated temperatures.

    • Hydrogen Pressure (for catalytic hydrogenation): When using H₂ gas with Pd/C, ensure the system is properly sealed and a consistent pressure (typically 1-4 atm) is maintained.

  • Product Degradation:

    • Over-reduction: In catalytic hydrogenation, prolonged reaction times or harsh conditions can lead to the reduction of the chloro group, resulting in the formation of 3-aminoquinoline as a byproduct. Careful monitoring of the reaction is essential to prevent this.

    • Work-up Procedure: The amine product can be sensitive to air oxidation, especially under basic conditions. It is advisable to perform the work-up and purification steps promptly after the reaction is complete.

Troubleshooting Workflow for Nitro Group Reduction:

cluster_start cluster_diagnosis cluster_solutions cluster_outcome start Low Yield Observed check_tlc Analyze Reaction Mixture by TLC/LC-MS start->check_tlc incomplete Incomplete Reaction (Starting material remains) check_tlc->incomplete side_products Significant Side Products check_tlc->side_products optimize_conditions Optimize Reaction Conditions: - Increase temperature - Extend reaction time - Increase H2 pressure incomplete->optimize_conditions Yes catalyst_issues Address Catalyst Issues: - Increase catalyst loading - Use fresh catalyst - Check catalyst quality incomplete->catalyst_issues No workup_issues Refine Work-up: - Prompt work-up - Minimize air exposure side_products->workup_issues Yes purification Optimize Purification: - Column chromatography - Recrystallization side_products->purification No improved_yield Improved Yield optimize_conditions->improved_yield catalyst_issues->improved_yield workup_issues->improved_yield purification->improved_yield

Caption: Troubleshooting workflow for low yield in nitro group reduction.

Question: I am attempting a Buchwald-Hartwig amination to synthesize this compound and observing significant amounts of hydrodehalogenation and other side products. How can I suppress these unwanted reactions?

The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but it can be prone to side reactions, particularly hydrodehalogenation (replacement of the halogen with hydrogen). Suppressing these side reactions is key to achieving a high yield of the desired product.

Key Factors Influencing Side Reactions:

  • Ligand Choice: The structure of the phosphine ligand is paramount in controlling the catalytic cycle. For electron-deficient substrates like 7-chloroquinolines, bulky, electron-rich ligands are generally preferred.

    • Recommended Ligands: Consider using ligands such as XPhos, SPhos, or RuPhos, which have been shown to be effective in similar aminations.

  • Base Selection: The choice of base can significantly impact the reaction outcome.

    • Weaker Bases: Using a weaker base, such as Cs₂CO₃ or K₃PO₄, can often minimize hydrodehalogenation compared to stronger bases like NaOtBu or LiHMDS.

    • Base Strength and Solubility: The solubility of the base in the reaction solvent also plays a role. A partially soluble base can sometimes provide a slow, steady concentration of the active base, which can be beneficial.

  • Solvent: The polarity and coordinating ability of the solvent are important.

    • Aprotic Polar Solvents: Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig reactions. The optimal solvent may need to be determined empirically for this specific substrate.

  • Temperature: Running the reaction at the lowest effective temperature can help to minimize side reactions. Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.

Experimental Protocol for Buchwald-Hartwig Amination:

  • Reagent Preparation: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, the base (e.g., Cs₂CO₃), and the 3-bromo-7-chloroquinoline to an oven-dried reaction vessel.

  • Solvent and Amine Source: Add the anhydrous solvent (e.g., toluene) and the amine source (e.g., benzophenone imine, followed by hydrolysis).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary for Buchwald-Hartwig Amination:

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Commonly used and effective precursors.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that promote reductive elimination.
Base Cs₂CO₃, K₃PO₄Weaker bases that can minimize hydrodehalogenation.
Solvent Toluene, DioxaneAprotic solvents that are well-suited for this reaction.
Temperature 80-110 °CBalance between reaction rate and suppression of side reactions.

Frequently Asked Questions (FAQs)

What are the primary synthetic routes to this compound?

The most common synthetic strategies for preparing this compound include:

  • Reduction of 7-chloro-3-nitroquinoline: This is a widely used method involving the reduction of the nitro group to an amine using reagents like SnCl₂/HCl or catalytic hydrogenation with H₂/Pd/C.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction typically involves the amination of a 3-halo-7-chloroquinoline (e.g., 3-bromo-7-chloroquinoline) with an amine source.

  • Gabriel Synthesis: This method involves the reaction of a 3-halo-7-chloroquinoline with potassium phthalimide, followed by hydrazinolysis to release the primary amine.

Synthetic Route Selection:

cluster_start cluster_routes cluster_considerations start Desired Product: This compound reduction Reduction of 7-chloro-3-nitroquinoline start->reduction buchwald Buchwald-Hartwig Amination start->buchwald gabriel Gabriel Synthesis start->gabriel reduction_pros Pros: Readily available starting material, straightforward procedure. Cons: Potential for over-reduction. reduction->reduction_pros buchwald_pros Pros: High functional group tolerance, generally good yields. Cons: Requires specialized ligands and catalysts, potential for side reactions. buchwald->buchwald_pros gabriel_pros Pros: Good for primary amine synthesis, avoids over-alkylation. Cons: Harsh deprotection conditions. gabriel->gabriel_pros

Caption: Overview of synthetic routes to this compound.

What are the recommended safety precautions when handling reagents for the synthesis of this compound?

As with any chemical synthesis, a thorough understanding of the hazards associated with the reagents is essential.

  • 7-Chloro-3-nitroquinoline: This is a potentially toxic and mutagenic compound. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Tin(II) Chloride (SnCl₂): This is a corrosive and moisture-sensitive solid. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: While generally stable, fine powders of palladium on carbon can be pyrophoric. Handle with care and avoid creating dust clouds.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox). They can also be toxic and should be handled with appropriate PPE.

  • Solvents: Use anhydrous solvents when required and handle all solvents in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

  • General Synthesis of Quinolines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
  • Buchwald-Hartwig Amination Reviews: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
  • Reduction of Nitroarenes: Blaser, H.-U., & Schmidt, E. (Eds.). (2009). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions (2nd ed.). Wiley-VCH. [Link]

Technical Support Center: A Guide to the Scale-Up Synthesis of 7-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7-Chloroquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common challenges encountered during the scale-up of this important chemical intermediate. The following information is structured in a question-and-answer format to directly address specific issues you may encounter in your laboratory.

Overview of the Synthetic Pathway

The most prevalent and scalable synthetic route to this compound involves a two-step process starting from 7-chloroquinoline. The first step is the nitration of 7-chloroquinoline to form 7-chloro-3-nitroquinoline, followed by the reduction of the nitro group to the desired 3-amino functionality. This guide will focus on the challenges associated with the critical reduction step.

Synthesis_Pathway 7-Chloroquinoline 7-Chloroquinoline 7-Chloro-3-nitroquinoline 7-Chloro-3-nitroquinoline 7-Chloroquinoline->7-Chloro-3-nitroquinoline Nitration (HNO₃, H₂SO₄) This compound This compound 7-Chloro-3-nitroquinoline->this compound Reduction (e.g., Fe/AcOH, Catalytic Hydrogenation)

Caption: General synthetic route to this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reduction of 7-chloro-3-nitroquinoline is incomplete, resulting in low yields of this compound. What are the likely causes and how can I improve the conversion?

A1: Incomplete reduction is a common hurdle in the synthesis of this compound, particularly during scale-up. The root causes often lie in the choice of reducing agent, reaction conditions, or the purity of the starting material.

Troubleshooting Strategies:

  • Choice of Reducing Agent and Reaction Conditions:

    • Iron in Acetic Acid (Fe/AcOH): This is a classic and cost-effective method. However, the activity of the iron powder is critical. Ensure you are using a fine, activated grade of iron. The reaction is often exothermic, and poor temperature control can lead to side reactions. On a larger scale, efficient stirring is crucial to maintain a good suspension of the iron particles.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): This method is generally cleaner and can provide high yields. However, catalyst activity is paramount.[1]

      • Catalyst Deactivation: Ensure your catalyst is fresh and has been stored under appropriate conditions. Catalyst poisoning by impurities in the starting material or solvent (e.g., sulfur compounds) can significantly reduce its efficacy.

      • Insufficient Catalyst Loading: On scale-up, simply increasing the batch size without proportionally adjusting the catalyst loading can lead to incomplete reactions. A typical loading for Pd/C is 1-5 mol%.

      • Hydrogen Pressure: Some reductions may require higher hydrogen pressures to proceed to completion. Ensure your equipment is rated for the intended pressure.

  • Solvent and Solubility:

    • The solubility of 7-chloro-3-nitroquinoline can be a limiting factor. It is sparingly soluble in many common solvents. A solvent system that ensures good solubility of the starting material and intermediates is crucial for a successful reaction. Consider using a co-solvent system if necessary.

  • Reaction Monitoring:

    • Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time. Stopping the reaction prematurely will result in a low yield, while extended reaction times can lead to the formation of degradation products.

Experimental Protocol: Reduction of 7-chloro-3-nitroquinoline with Iron in Acetic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 7-chloro-3-nitroquinoline (1.0 eq) and glacial acetic acid.

  • Addition of Iron: To the stirred suspension, add iron powder (3.0-5.0 eq) portion-wise. The addition may cause an exotherm, so careful temperature control is necessary.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with a suitable solvent (e.g., ethanol or ethyl acetate).

  • Isolation: Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

ParameterRecommended RangeRationale
Iron Powder Equivalents 3.0 - 5.0Ensures complete reduction and compensates for any inactive iron.
Reaction Temperature 80 - 90 °CProvides a reasonable reaction rate without excessive side product formation.
Stirring Speed VigorousMaintains a good suspension of the iron powder for efficient reaction.
Q2: I am observing significant impurities in my final product. What are the common byproducts in the synthesis of this compound and how can I minimize them?

A2: Impurity profiling is critical for any pharmaceutical intermediate. In the synthesis of this compound, impurities can arise from the starting materials, side reactions during the reduction, or degradation of the product.

Common Impurities and Mitigation Strategies:

  • Unreacted 7-chloro-3-nitroquinoline: This is a common impurity if the reduction is incomplete.

    • Mitigation: Ensure the reaction goes to completion by following the troubleshooting steps outlined in Q1.

  • Over-reduction Products: In some cases, particularly with aggressive reducing agents or harsh conditions, the chloro group can be reduced, leading to the formation of 3-aminoquinoline.

    • Mitigation: Choose a milder reducing agent or optimize the reaction conditions (e.g., lower temperature, shorter reaction time). Raney Nickel is known to sometimes cause dehalogenation.[2]

  • Intermediates from Partial Reduction: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reaction stalls, these can be present as impurities.

    • Mitigation: Ensure sufficient reducing agent and optimal reaction conditions to drive the reaction to the final amine product.

  • Impurities from the Nitration Step: The starting material, 7-chloro-3-nitroquinoline, may contain isomeric impurities from the nitration of 7-chloroquinoline.

    • Mitigation: Purify the 7-chloro-3-nitroquinoline before the reduction step to ensure the quality of the final product.

Impurity Profiling Workflow:

Impurity_Profiling cluster_synthesis Synthesis of this compound cluster_analysis Impurity Analysis cluster_mitigation Mitigation Strategy 7-chloro-3-nitroquinoline 7-chloro-3-nitroquinoline Reduction Reduction 7-chloro-3-nitroquinoline->Reduction Crude Product Crude Product Reduction->Crude Product HPLC/LC-MS Analysis HPLC/LC-MS Analysis Crude Product->HPLC/LC-MS Analysis Identify Impurities Identify Impurities HPLC/LC-MS Analysis->Identify Impurities Optimize Reaction Conditions Optimize Reaction Conditions Identify Impurities->Optimize Reaction Conditions Optimize Reaction Conditions->Reduction Purification Purification Optimize Reaction Conditions->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: A workflow for identifying and mitigating impurities.

Q3: The purification of this compound by crystallization is proving difficult. What are some best practices for obtaining a high-purity product?

A3: Crystallization is a critical step for achieving the desired purity of this compound. The choice of solvent system and the cooling profile are key parameters.

Crystallization Best Practices:

  • Solvent Selection: A good crystallization solvent (or solvent system) is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Screening: Perform small-scale solvent screening to identify suitable candidates. Common solvents for the crystallization of aromatic amines include ethanol, isopropanol, toluene, and mixtures with water or heptane.

    • Anti-Solvent Addition: In some cases, an anti-solvent crystallization may be effective. This involves dissolving the crude product in a good solvent and then slowly adding a solvent in which the product is insoluble to induce crystallization.

  • Cooling Profile:

    • Slow Cooling: A slow and controlled cooling rate generally leads to the formation of larger, more well-defined crystals with higher purity. Rapid cooling can trap impurities within the crystal lattice.

    • Seeding: Adding a small amount of pure seed crystals can help to initiate crystallization and control the crystal size.

  • Washing: After filtration, wash the crystals with a small amount of cold crystallization solvent to remove any residual mother liquor containing impurities.

Example Crystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, you can treat it with a small amount of activated carbon and then hot filter it.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize the yield.

  • Collect the crystals by filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 7-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation and Maximizing Yield

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-Chloroquinolin-3-amine. The formation of persistent and difficult-to-remove byproducts is a primary challenge in achieving high purity and yield for this critical scaffold. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to troubleshoot and optimize your synthetic workflow. This document offers a structured, question-and-answer approach to navigate the common pitfalls associated with this synthesis.

Frequently Asked Questions & Troubleshooting

Q1: What is a common synthetic pathway for this compound, and at which stages do byproducts typically form?

Answer: A prevalent and effective method for constructing the 7-chloroquinoline core is the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization.[1] For this compound, the synthesis logically begins with 3-chloroaniline and proceeds through several key intermediates. Each step presents a unique set of challenges and potential for byproduct formation.

The overall pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3 & 4: Functional Group Interconversion A 3-Chloroaniline C Diethyl 2-((3-chloroanilino)methylene)malonate (Intermediate I) A->C B Diethyl 2-(ethoxymethylene)malonate B->C D Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (Intermediate II) C->D High Temp. (e.g., Dowtherm A) C->D E Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate (Regioisomeric Byproduct) C->E Lower Temp. or Kinetic Control F 7-Chloro-4-hydroxyquinoline-3-carboxamide (Intermediate III) D->F 1. Hydrolysis 2. Amidation D->F H Hydrolysis/Decarboxylation Byproducts (e.g., 7-Chloro-4-hydroxyquinoline) D->H Harsh Hydrolysis G This compound (Final Product) F->G Hofmann or Curtius Rearrangement

Caption: Proposed synthesis of this compound.

Byproducts primarily arise during:

  • Thermal Cyclization (Step 2): The formation of the undesired 5-chloro regioisomer is a significant challenge.[2][3]

  • Functional Group Interconversion (Steps 3 & 4): Incomplete reactions, or side-reactions like premature decarboxylation or hydrolysis of the 7-chloro group under harsh conditions, can introduce a variety of impurities.

Q2: My primary challenge is the formation of the 5-chloro regioisomer during cyclization. Why does this occur, and how can it be minimized?

Answer: This is the most common and critical issue. The formation of the 5-chloro vs. the 7-chloro quinoline is a classic example of kinetic versus thermodynamic control in an electrophilic aromatic substitution reaction.

  • Causality: The cyclization of the intermediate, diethyl 2-((3-chloroanilino)methylene)malonate, proceeds via an intramolecular electrophilic attack on the aniline ring. The chlorine atom is an ortho-, para-director. Attack at the ortho position (C6 of the aniline) leads to the kinetically favored, but sterically hindered, 5-chloro isomer. Attack at the para position (C4 of the aniline) leads to the thermodynamically more stable 7-chloro isomer.

  • Troubleshooting & Optimization:

    • Temperature is Paramount: This is the most crucial factor. Lower cyclization temperatures tend to favor the kinetic 5-chloro product. To maximize the yield of the desired 7-chloro isomer, the reaction must be driven towards thermodynamic equilibrium. This requires very high temperatures, typically achieved using high-boiling point solvents.[1]

    • Solvent Selection: Solvents like Dowtherm A (a mixture of biphenyl and diphenyl ether) or diphenyl ether, with boiling points around 250-260 °C, are standard for this cyclization.[1] The high temperature allows the reversible cyclization to overcome the activation energy barrier for the formation of the more stable 7-chloro product.

    • Reaction Time: Sufficient heating time (e.g., 1 hour at vigorous reflux) is necessary to ensure the reaction reaches thermodynamic equilibrium.[1]

Parameter Condition to Favor 7-Chloro Isomer Rationale Reference
Temperature 250-260 °COvercomes the kinetic barrier, favoring the thermodynamically more stable product.[1]
Solvent Dowtherm A, Diphenyl EtherProvides the necessary high boiling point to reach the required reaction temperature.[1]
Reaction Time > 60 minutes at refluxAllows the reaction to reach thermodynamic equilibrium.[1]
Q3: I am observing incomplete cyclization, with significant amounts of the uncyclized malonate intermediate remaining. What are the likely causes?

Answer: Incomplete cyclization is almost always a result of suboptimal reaction conditions, specifically temperature and time.

  • Causality: The thermal cyclization has a high activation energy. If the reaction temperature is too low or the heating time is insufficient, the starting material will not be fully converted.

  • Troubleshooting & Optimization:

    • Verify Temperature: Ensure your heating mantle and reaction setup can achieve and maintain a vigorous reflux of the high-boiling solvent (approx. 250 °C).[1] Use a high-temperature thermometer to confirm the internal reaction temperature.

    • Ensure Homogeneity: While the intermediate ester often crystallizes out as it forms, it must dissolve in the hot Dowtherm A for the cyclization to proceed efficiently.

    • Monitor the Reaction: If possible, use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material (Intermediate I). A common mistake is to stop the reaction prematurely.

    • Alternative Heating: Microwave synthesis has been shown to be an effective alternative, often reducing reaction times and potentially improving yields by ensuring uniform, rapid heating.[3]

Workflow & Protocols

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for addressing common issues during the synthesis.

Troubleshooting_Workflow start Analyze Crude Product (LCMS/NMR) q1 High % of 5-chloro isomer? start->q1 a1_yes Increase cyclization temp to >250°C. Use Dowtherm A. Ensure >1h reflux. q1->a1_yes Yes q2 Uncyclized intermediate present? q1->q2 No a1_yes->q2 a2_yes Verify internal reaction temp is ~250°C. Increase reflux time. Ensure starting material fully dissolves. q2->a2_yes Yes q3 Decarboxylation or other side products? q2->q3 No a2_yes->q3 a3_yes Use milder conditions for hydrolysis/amidation. Avoid excessive heating in acidic/basic media. Consider stepwise functional group conversion. q3->a3_yes Yes end_node Optimized Synthesis q3->end_node No a3_yes->end_node

Caption: Troubleshooting decision tree for synthesis optimization.

Experimental Protocol: Optimized Cyclization for Regiocontrol

This protocol focuses on Step 2, the critical thermal cyclization to maximize the formation of the desired 7-chloro isomer.

Objective: To synthesize Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (Intermediate II) with minimal formation of the 5-chloro isomer.

Materials:

  • Diethyl 2-((3-chloroanilino)methylene)malonate (Intermediate I)

  • Dowtherm A (or Diphenyl Ether)

  • Skellysolve B (or Hexanes)

  • 5L three-neck round-bottomed flask

  • Heating mantle

  • Air condenser

  • Mechanical stirrer

Procedure:

  • Setup: Equip a 5L flask with a mechanical stirrer and an air condenser.

  • Solvent Heating: Add 1 L of Dowtherm A to the flask and heat it to a vigorous boil (approx. 250-260 °C) using an electric heating mantle.[1]

  • Addition of Intermediate: Carefully and slowly pour the molten Diethyl 2-((3-chloroanilino)methylene)malonate into the boiling Dowtherm A through the condenser.

  • Reaction: Continue to heat the mixture at vigorous reflux for at least 1 hour. During this time, the cyclized product will begin to crystallize from the hot solution.[1]

  • Cooling & Filtration: Turn off the heat and allow the mixture to cool to room temperature. The product will precipitate as a solid. Filter the crystalline solid.

  • Washing: Wash the filter cake with two 400 mL portions of Skellysolve B or hexanes. This step is crucial for removing the high-boiling solvent and other non-polar impurities.[1]

  • Drying: Air-dry the filter cake. The resulting solid is Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, which can be carried forward to the next step. The yield of this ester is typically in the range of 85-95%.[1]

Self-Validation: The melting point of the ester should be sharp (approx. 295–297 °C).[1] An NMR or LCMS analysis at this stage is highly recommended to confirm the isomeric ratio before proceeding.

References

  • Dave, C., & Shah, D. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.
  • Farghaly, T. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 253-263.
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14214-14228.
  • Farghaly, T. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]
  • Synthesis of chloroquine from 4-amino-7-chloroquinoline. (2012). Chemistry Stack Exchange. [Link]
  • Farghaly, T. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Rojas-León, A., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2023(2), M1639.
  • de Kock, C., et al. (2011). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry, 19(21), 6315-6323.
  • Chitescu, C. L., et al. (2012). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 63(6), 623-626.
  • Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 28, 38.
  • CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Borbás, A., et al. (2024). C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. RSC Advances, 14(3), 1845-1850.
  • Vennerstrom, J. L., et al. (1999). Synthesis and Antimalarial Activities of Cyclen 4-Aminoquinoline Analogs. Journal of Medicinal Chemistry, 42(15), 2767-2772.
  • 7-Chloro-4-hydroxyquinoline. PubChem. [Link]
  • 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid: Properties, Applications, and Synthesis Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Decarboxyl
  • Basir, K. M., et al. (2021).
  • Kazakova, O. B., et al. (2024).
  • Kouznetsov, V., et al. (2024). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Molbank, 2024(1), M1983.

Sources

stability issues of 7-Chloroquinolin-3-amine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for handling 7-Chloroquinolin-3-amine, a crucial intermediate in pharmaceutical synthesis. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot stability issues, ensuring the integrity of your experiments and the quality of your results. This document moves beyond simple protocols to explain the underlying chemical principles governing the stability of this compound.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the use of this compound in a practical, question-and-answer format.

Q1: I dissolved my solid this compound, and the solution has developed a yellow or brownish tint. What is happening and is my compound compromised?

A: The development of a colored tint, particularly yellow or brown, is a common indicator of degradation. This is often due to a combination of oxidation and/or photodecomposition. The primary amine group (-NH₂) on the quinoline ring is susceptible to oxidation, which can form colored impurities. Furthermore, quinoline derivatives can be sensitive to light.

Immediate Actions:

  • Protect from Light: Immediately wrap your container in aluminum foil or use an amber vial to prevent further photodegradation.

  • Inert Atmosphere: If your experimental setup allows, purge your solvent and the reaction vessel's headspace with an inert gas like nitrogen or argon before and during the reaction. This minimizes contact with atmospheric oxygen.

  • Purity Check: Analyze a small aliquot of the discolored solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a freshly prepared, uncolored solution. The presence of new peaks or a significant decrease in the main peak area confirms degradation.

Causality: Aromatic amines are prone to oxidation, which can be accelerated by light, heat, and the presence of trace metal ions. The resulting degradation products are often highly conjugated molecules that absorb visible light, leading to the observed color.

Q2: My reaction yield is consistently lower than expected. Could the stability of this compound be the cause?

A: Yes, absolutely. If the compound degrades either in storage or during the reaction, the effective concentration of the starting material is reduced, leading to lower yields. The most common culprits are hydrolytic and thermal instability, especially if your reaction involves acidic/basic conditions or elevated temperatures.

Troubleshooting Steps:

  • pH Assessment: The aminoquinoline core can be unstable under harsh pH conditions. Amines can hydrolyze under strongly acidic or alkaline conditions, especially at elevated temperatures.[1][2] If your reaction is conducted at a low or high pH, consider if the conditions can be moderated.

  • Temperature Control: While heating is often necessary, prolonged exposure to high temperatures can accelerate degradation. Could you lower the reaction temperature and extend the reaction time? Perform a time-course study at a lower temperature to find the optimal balance.

  • Reagent Purity: Ensure the purity of your this compound before starting. Use a freshly opened bottle or confirm the purity of older stock via analytical methods (e.g., NMR, HPLC, melting point).

Q3: I am seeing unexpected peaks in my HPLC/LC-MS analysis after my experiment. How can I determine if they are degradation products of this compound?

A: Identifying unknown peaks is a critical step. These could be reaction byproducts, impurities from other reagents, or degradation products. A forced degradation study is the most systematic way to identify potential degradants.

Logical Approach:

  • Perform a Forced Degradation Study: Intentionally subject a pure sample of this compound to various stress conditions (acid, base, heat, oxidation, light) as detailed in Section 4 of this guide.[3][4][5]

  • Analyze Stressed Samples: Run HPLC or LC-MS on each stressed sample. The new peaks that appear are your potential degradation products.

  • Compare Retention Times/Masses: Compare the retention times and mass-to-charge ratios (m/z) of the peaks from your forced degradation study with the unexpected peaks in your experimental sample. A match strongly suggests that you are observing degradation. Studies on similar compounds like chloroquine have identified degradation products such as 7-chloro-4-quinolinamine through this process.[6][7]

Section 2: Frequently Asked Questions (FAQs)

What are the ideal storage conditions for solid this compound? For long-term stability, the solid compound should be stored at a controlled cool temperature (2-8 °C), protected from light, and in a tightly sealed container to keep it dry.[8][9] Some suppliers recommend storage at 4°C under light protection.[8]

Which solvents are best for dissolving this compound to minimize degradation? For immediate use, solvents like DMSO, DMF, or ethanol are commonly used. However, for storage in solution (which is generally not recommended for long periods), aprotic solvents under an inert atmosphere are preferable. Avoid acidic or highly reactive solvents if storage is necessary. Always prepare solutions fresh for the best results.

Is this compound sensitive to air? Yes. The aromatic amine functionality makes it susceptible to oxidation from atmospheric oxygen. While the solid form is relatively stable, solutions are more prone to air oxidation, which can be a source of colored impurities.[10] Handling solutions under an inert atmosphere (N₂ or Ar) is a best practice.

What are the known chemical incompatibilities? Avoid strong oxidizing agents, strong acids, and strong bases. The amine group can react exothermically with strong acids. Strong oxidizers can lead to rapid and uncontrolled degradation. The compound can also react with acid chlorides and anhydrides.

Section 3: Stability Profile & Data

The stability of this compound is highly dependent on environmental factors. The following table summarizes its expected behavior under various stress conditions, based on general principles for aromatic amines and quinoline derivatives and in accordance with ICH guidelines for stability testing.[11][12][13][14]

Stress ConditionParametersExpected Stability OutcomePotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24hSusceptible. Significant degradation expected.Hydrolysis of the amine group, potential for ring modifications.
Base Hydrolysis 0.1 M NaOH, 60°C, 24hModerately Stable. Some degradation may occur over extended periods.Potential for dehalogenation or other base-catalyzed reactions.
Oxidation 3% H₂O₂, RT, 24hHighly Susceptible. Rapid degradation and color change likely.N-oxides, hydroxylated quinolines, ring-opened products.[7][15]
Thermal Stress 80°C (solid), 72hGenerally Stable. Solid form is relatively heat-tolerant.Minimal degradation, but discoloration may occur over time.
Photostability UV/Vis light exposureSusceptible. Degradation and significant color change expected.Dimerization products, photodechlorination products.[16]

Section 4: Protocols for Stability Assessment

Protocol: Forced Degradation Study

This protocol provides a framework for intentionally degrading this compound to identify potential degradation products and validate stability-indicating analytical methods.[3][17][18]

Objective: To generate likely degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade Methanol or Acetonitrile

  • HPLC-grade Water

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂) (30%)

  • HPLC system with UV or PDA detector

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in methanol or a suitable solvent.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1.0 M HCl.

    • Heat at 80°C for 2 hours.

    • Cool to room temperature and neutralize with 1 mL of 1.0 M NaOH.

    • Dilute with solvent to a final concentration of ~0.1 mg/mL for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH.

    • Heat at 80°C for 2 hours.

    • Cool to room temperature and neutralize with 1 mL of 1.0 M HCl.

    • Dilute with solvent to a final concentration of ~0.1 mg/mL for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with solvent to a final concentration of ~0.1 mg/mL for analysis.

  • Thermal Degradation:

    • Place a small amount of solid this compound in an oven at 105°C for 24 hours.

    • Dissolve the stressed solid in the solvent to prepare a ~0.1 mg/mL solution for analysis.

  • Photolytic Degradation:

    • Expose a ~0.1 mg/mL solution of the compound to direct sunlight or a photostability chamber for 24-48 hours.

    • Keep a control sample wrapped in foil at the same temperature.

  • Analysis:

    • Analyze all stressed samples, a control (unstressed) sample, and a blank (solvent) by a validated HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.

Section 5: Visual Guides & Pathways

Diagrams help visualize complex processes. Below are a troubleshooting flowchart, an experimental workflow, and a plausible degradation pathway.

TroubleshootingFlowchart start Issue Observed q1 Solution Discolored (Yellow/Brown)? start->q1 a1_yes Likely Oxidation / Photodegradation q1->a1_yes Yes q2 Low Reaction Yield? q1->q2 No s1 Action: Protect from light & use inert atmosphere a1_yes->s1 a2_yes Possible Hydrolysis / Thermal Stress q2->a2_yes Yes q3 Unexpected HPLC Peaks? q2->q3 No s2 Action: Check pH, moderate temperature, verify starting material purity a2_yes->s2 a3_yes Potential Degradation Products q3->a3_yes Yes s3 Action: Perform Forced Degradation Study & Compare Chromatograms a3_yes->s3

Figure 1. A troubleshooting flowchart for common stability issues.

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution Acid Acidic (HCl, 80°C) Prep->Acid Apply Stress Base Basic (NaOH, 80°C) Prep->Base Apply Stress Oxid Oxidative (H₂O₂, RT) Prep->Oxid Apply Stress Photo Photolytic (UV/Vis Light) Prep->Photo Apply Stress Analyze HPLC / LC-MS Analysis Acid->Analyze Base->Analyze Oxid->Analyze Photo->Analyze Compare Compare to Control Analyze->Compare Identify Identify Degradants Compare->Identify

Figure 2. An experimental workflow for a forced degradation study.

DegradationPathway Parent This compound Oxidized N-Oxide Derivative (Oxidation) Parent->Oxidized [O] Hydroxylated Hydroxylated Quinoline (Oxidation) Parent->Hydroxylated [O] Dehalogenated Quinolin-3-amine (Photolysis/Reduction) Parent->Dehalogenated hν or [H] Hydrolyzed 7-Chloroquinolin-3-ol (Hydrolysis) Parent->Hydrolyzed H₂O / H⁺

Figure 3. Plausible degradation pathways for this compound.

Section 6: References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • ICH. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. PowerPoint Presentation. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Karcz, J., & Nawrot, B. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1003. [Link]

  • Lopes, G. et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Sahu, R. et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Hawe, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. [Link]

  • Singh, R. et al. (2015). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 59(9), 5575-5586. [Link]

  • Al-Qaim, F. F. et al. (2020). Efficient degradation of chloroquine drug by electro-Fenton oxidation: Effects of operating conditions and degradation mechanism. Chemosphere, 259, 127558. [Link]

  • MSF. (n.d.). Drug quality and storage. MSF Medical Guidelines. [Link]

  • Al-Qaim, F. F. et al. (2020). Efficient degradation of chloroquine drug by electro-Fenton oxidation. Chemosphere, 259, 127558. [Link]

  • Ge, X. et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(3), 2059-2067. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Zhang, Y-K. et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 63(10), 5245-5261. [Link]

  • Hrestic, I. et al. (2021). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Molecules, 26(23), 7356. [Link]

  • Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(7), 441-447. [Link]

  • Grandjean, M. J. et al. (2020). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. ACS Omega, 5(28), 17743-17748. [Link]

  • Giefing, C. et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2372-2380. [Link]

Sources

Technical Support Center: Resolving Poor Solubility of 7-Chloroquinolin-3-amine in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing challenges related to the solubility of 7-Chloroquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving desired concentrations of this compound in their reaction media. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you overcome these solubility hurdles and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in many common organic solvents?

A1: The limited solubility of this compound stems from a combination of its molecular structure and solid-state properties. The quinoline core is an aromatic, bicyclic system that is inherently hydrophobic. While the amino group at the 3-position introduces some polarity, the molecule's overall planarity and the presence of the chloro group contribute to strong intermolecular π-π stacking and hydrogen bonding interactions in the solid state. These strong crystal lattice forces require a significant amount of energy to overcome, making it difficult for many solvent molecules to effectively solvate individual molecules of the compound. The calculated XLogP3 value of 2.3 further indicates a degree of lipophilicity that contributes to its poor aqueous solubility[1].

Q2: Which nitrogen atom on this compound is more basic and therefore more likely to be protonated?

A2: In the this compound molecule, the nitrogen atom within the quinoline ring is more basic than the exocyclic amino group at the 3-position. This is because the lone pair of electrons on the amino group is partially delocalized into the aromatic π-system, reducing its availability to accept a proton[2]. Conversely, the lone pair on the quinoline nitrogen is more localized and thus more readily available for protonation. Computational studies on similar 4-amino-7-chloroquinoline systems have shown that the quinolinic nitrogen is the most thermodynamically favorable site for protonation[3]. Therefore, when considering pH modification to improve solubility, it is the quinoline nitrogen that will be protonated to form a soluble salt.

Q3: What are the general strategies I can employ to improve the solubility of this compound?

A3: Several strategies can be effectively utilized to enhance the solubility of this compound:

  • pH Adjustment: As a basic compound, decreasing the pH of the medium can lead to the protonation of the quinoline nitrogen, forming a more soluble salt.

  • Co-solvents: The use of a mixture of solvents can disrupt the solute-solute interactions and create a more favorable solvation environment.

  • Temperature Modification: Increasing the temperature of the reaction mixture can often increase the solubility of a solid.

  • Use of Solubilizing Agents: In some applications, particularly for in vitro biological assays, excipients like cyclodextrins can be used to form inclusion complexes and enhance aqueous solubility.

The most suitable approach will depend on the specific requirements of your reaction or experiment, including the desired concentration, the compatibility of the solvent system with other reagents, and the required temperature and pH range.

Troubleshooting Guide: Step-by-Step Protocols for Enhancing Solubility

This section provides detailed protocols to address the poor solubility of this compound. The following workflow diagram provides a logical approach to troubleshooting solubility issues.

Caption: Troubleshooting workflow for resolving poor solubility of this compound.

Method 1: pH Adjustment for Enhanced Aqueous Solubility

This method is particularly useful for reactions in protic solvents or for preparing aqueous stock solutions for biological assays.

Principle: By adding a suitable acid, the basic quinoline nitrogen of this compound is protonated, forming a more polar and, therefore, more water-soluble ammonium salt.

G A This compound (Poorly Soluble) B + Acid (e.g., HCl) C Protonated this compound (Highly Soluble) D

Caption: Principle of solubility enhancement via pH adjustment (salt formation).

Experimental Protocol:

  • Solvent Selection: Start with a protic solvent in which the hydrochloride salt of your compound is likely to be soluble (e.g., water, ethanol, methanol).

  • Acid Selection: A dilute solution of hydrochloric acid (e.g., 1 M HCl) is a common choice. Other acids, such as sulfuric acid or acetic acid, can also be used depending on the compatibility with your reaction.

  • Procedure: a. Suspend the desired amount of this compound in your chosen solvent. b. While stirring, add the dilute acid dropwise to the suspension. c. Monitor the dissolution of the solid. Gentle warming may aid in the dissolution process. d. Continue adding acid until the solid is completely dissolved. Avoid adding a large excess of acid, as it may affect your reaction. e. The resulting solution contains the soluble salt of this compound.

Troubleshooting:

  • Precipitation upon base addition: If your reaction generates a basic environment, the soluble salt may be neutralized and precipitate out of solution. In such cases, a co-solvent system might be a better approach.

  • Compound instability: At very low pH, some molecules can be susceptible to degradation. It is advisable to perform a stability check of your compound at the target pH if this is a concern.

Method 2: Utilizing Co-solvents

This is a widely applicable method for a broad range of organic reactions.

Principle: A co-solvent system combines a "good" solvent (in which the compound is highly soluble) with a "poor" solvent (the primary reaction medium) to achieve an overall solvent environment that can dissolve the desired amount of the compound.

Illustrative Solubility Data:

SolventCategoryIllustrative Solubility at 25°C (mg/mL)
Dimethylformamide (DMF)Polar Aprotic> 50
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
MethanolPolar Protic~10-20
EthanolPolar Protic~5-15
Dichloromethane (DCM)Nonpolar< 5
AcetonitrilePolar Aprotic< 5
Tetrahydrofuran (THF)Polar Aprotic< 5

Experimental Protocol:

  • Select a "Good" Solvent: Based on the illustrative data and preliminary tests, select a solvent in which this compound is highly soluble. DMF and DMSO are excellent starting points[4].

  • Prepare a Concentrated Stock Solution: Dissolve the required amount of this compound in a minimal amount of the "good" solvent. Gentle warming or sonication can be used to aid dissolution.

  • Addition to the Reaction Mixture: Slowly add the concentrated stock solution to your main reaction solvent with vigorous stirring. The goal is to maintain a homogeneous solution.

  • Determine the Optimal Co-solvent Ratio: It is recommended to perform small-scale trials to find the minimum amount of co-solvent needed to keep your compound in solution at the desired reaction concentration. This will minimize potential side reactions or effects on the reaction kinetics from the co-solvent.

Troubleshooting:

  • "Crashing out": If the compound precipitates upon addition to the main solvent, you may need to increase the proportion of the co-solvent or add the stock solution more slowly with more vigorous stirring.

  • Co-solvent Reactivity: Ensure that the chosen co-solvent is inert under your reaction conditions. For example, DMF can be a source of dimethylamine at high temperatures or in the presence of strong bases.

Method 3: Temperature Modification

Principle: The solubility of most solids increases with temperature.

Experimental Protocol:

  • Initial Suspension: Suspend the this compound in the chosen reaction solvent at room temperature.

  • Gradual Heating: While stirring, gradually heat the reaction mixture. Monitor the dissolution of the solid.

  • Maintain Temperature: Once the solid has dissolved, maintain the temperature for the duration of the reaction.

Troubleshooting:

  • Precipitation upon cooling: The compound may precipitate out as the reaction mixture cools. This can be advantageous for product isolation but problematic if further reactions at lower temperatures are required.

  • Thermal Decomposition: Be aware of the thermal stability of this compound and other reagents in your reaction. Prolonged heating at high temperatures can lead to degradation.

By systematically applying these troubleshooting strategies, researchers can effectively overcome the solubility challenges associated with this compound and achieve the desired conditions for their chemical transformations.

References

  • [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. PubMed Central.
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. [No valid URL provided]
  • This compound | C9H7ClN2 | CID 20142091. PubChem. [Link]
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
  • 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711. PubChem.
  • 2-[(7-Chloroquinolin-4-yl)amino]ethanol. PubChem.
  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
  • 118-42-3|2-((4-((7-Chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethanol. BLDpharm.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • PTA coupled Ruthenium-aminochloroquinoline complexes: Antimalarials of the Future.
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline to Overcome Drug Resistance in Malaria Chemotherapy. PubMed Central.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • 7-Chloro-3-methylquinoline | C10H8ClN | CID 23510375. PubChem.
  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega.
  • Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. [Link]
  • 7-Chloroquinoline | C9H6ClN | CID 521963. PubChem.
  • 7-Chloroquinolin-8-amine | C9H7ClN2 | CID 224784. PubChem.
  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. NIH. [Link]
  • 7-Chloroquinolin-6-amine | C9H7ClN2 | CID 237126. PubChem.
  • 7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester. the NIST WebBook. [Link]
  • pKa Data Compiled by R. Williams.
  • (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.

Sources

Technical Support Center: Workup and Isolation of 7-Chloroquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the workup and isolation of 7-chloroquinolin-3-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of these vital synthetic intermediates. The following question-and-answer format directly addresses specific issues to streamline your experimental workflow and enhance product purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Post-Reaction Workup: The Initial Quench and Extraction

Question 1: My reaction mixture is a dark, viscous tar after completion. How do I begin the workup process?

This is a common issue, especially in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions, which often employ harsh acidic conditions and high temperatures, leading to polymerization and tar formation.[1]

Recommended Protocol:

  • Cooling and Dilution: First, ensure the reaction mixture is cooled to room temperature. Carefully and slowly pour the viscous mixture into a large volume of crushed ice or cold water with vigorous stirring. This dilutes the acid and helps to dissipate heat.

  • Basification: The key to isolating your amine derivative is to deprotonate the protonated amine salt formed in the acidic reaction medium. Slowly add a concentrated aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the solution is strongly basic (pH > 11).[1] This will liberate the free quinoline base, which is often insoluble in aqueous media and may precipitate.

  • Initial Extraction: Extract the basified aqueous mixture with a suitable organic solvent like dichloromethane (DCM), ethyl acetate, or toluene.[2] Perform multiple extractions (at least 3x) to ensure complete recovery of the product from the aqueous phase.

Question 2: I've performed the basic workup, but my organic layers have a persistent emulsion. How can I break it?

Emulsions are common when dealing with basic aqueous solutions and organic solvents, especially if insoluble tars are present.

Troubleshooting Steps:

  • Addition of Brine: Wash the emulsified organic layer with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Filtration: If solid particulates are contributing to the emulsion, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

  • Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation.

Purification Strategy: From Crude Solid to Pure Compound

Question 3: After solvent evaporation, I have a crude solid. What is the best first step for purification: recrystallization or column chromatography?

The choice depends on the purity of your crude material. A quick Thin Layer Chromatography (TLC) analysis is crucial here.

  • Scenario A: One major spot with minor impurities. If your TLC shows a dominant product spot with only faint, well-separated impurity spots, recrystallization is often the most efficient method for obtaining highly pure material.

  • Scenario B: Multiple spots of comparable intensity. If the TLC reveals a complex mixture with several components, column chromatography is necessary to separate the desired product from byproducts and starting materials.[3][4]

Question 4: What are the best practices for recrystallizing this compound derivatives?

The key to successful recrystallization is selecting an appropriate solvent system.

Solvent Selection Strategy:

  • Polarity Considerations: this compound derivatives are moderately polar due to the amine group and the heterocyclic nitrogen. Solvents like ethanol, methanol, or mixtures of ethanol and water or ethanol and DMSO are often good starting points.[5]

  • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents. A good recrystallization solvent will dissolve the compound when hot but show poor solubility when cold.

  • Use of a Co-solvent System: Often, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) provides the best results. For example, dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.

Troubleshooting Recrystallization:

  • Oiling Out: If your compound separates as an oil instead of crystals, you may be using a solvent that is too nonpolar or cooling the solution too quickly. Try a more polar solvent or allow the solution to cool more slowly.

  • No Crystals Form: This can happen if the solution is too dilute or if crystallization is slow to initiate. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product. If the solution is too dilute, you can evaporate some of the solvent and attempt to crystallize again.

Question 5: I need to perform column chromatography. What stationary and mobile phases are recommended?

For compounds of this polarity, standard silica gel is the most common stationary phase.[3]

Mobile Phase (Eluent) Selection:

  • TLC as a Guide: The solvent system that gives your product an Rf value of approximately 0.3-0.4 on a silica gel TLC plate is an excellent starting point for your column chromatography eluent.[3]

  • Common Eluent Systems: Mixtures of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) are typically used. For this compound derivatives, you will likely need a relatively high proportion of ethyl acetate.

    • Start with a lower polarity mixture (e.g., 7:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 3:1, 1:1) to elute your compounds.

  • Adding a Modifier: The basic amine group can cause streaking on the silica gel column. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent can significantly improve the peak shape and separation.

Workflow Diagrams

G cluster_0 Post-Reaction Workup Reaction Mixture Reaction Mixture Cool & Dilute in Ice Water Cool & Dilute in Ice Water Basify (pH > 11) Basify (pH > 11) Extract with Organic Solvent (3x) Extract with Organic Solvent (3x) Wash with Brine Wash with Brine Dry Organic Layer (e.g., Na2SO4) Dry Organic Layer (e.g., Na2SO4) Evaporate Solvent Evaporate Solvent Crude Product Crude Product

G Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Recrystallization Recrystallization TLC Analysis->Recrystallization  One major spot Column Chromatography Column Chromatography TLC Analysis->Column Chromatography  Multiple spots Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Experimental Protocols

Protocol 1: General Basic Extraction
  • Preparation: Ensure the crude reaction mixture is at room temperature. In a separate large beaker or flask, prepare a volume of crushed ice/water approximately 5-10 times the volume of the reaction mixture.

  • Quenching: Slowly and with vigorous stirring, pour the reaction mixture into the ice/water.

  • Basification: While monitoring with pH paper or a pH meter, slowly add a 10 M solution of NaOH. Continue addition until the pH of the aqueous solution is consistently above 11. A precipitate of the crude amine may form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous slurry with dichloromethane (DCM), using a volume of DCM approximately one-third of the aqueous volume.

  • Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above. Drain the lower organic layer.

  • Repeat: Repeat the extraction (steps 4-5) at least two more times with fresh portions of DCM.

  • Combine and Wash: Combine all organic extracts and wash them once with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound derivative.

Protocol 2: Column Chromatography with Basic Modifier
  • Column Packing (Slurry Method): In a fume hood, prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate).[6] Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6]

  • Sample Loading: Dissolve the crude product in a minimum amount of the chromatography eluent or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with your starting solvent system (determined by TLC), containing ~0.5% triethylamine. Collect fractions in test tubes.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Summary Table

TechniqueCommon Solvents/ReagentsKey Optimization Parameters
Extraction Dichloromethane, Ethyl Acetate, Toluene, NaOH, BrineFinal pH of aqueous layer (>11), Number of extractions
Recrystallization Ethanol, Methanol, Ethanol/Water, Ethanol/DMSOCooling rate, Solvent choice, Concentration
Column Chromatography Silica Gel, Hexane/Ethyl Acetate, TriethylamineEluent polarity (Rf ~0.3-0.4), Use of basic modifier

References

  • Benchchem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
  • Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001).
  • Benchchem. (n.d.). High-Yield Synthesis of Functionalized 7-Chloroquinolines: Application Notes and Protocols.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (n.d.). Taylor & Francis Online.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure.
  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. (2026, January 2). ACS Omega.
  • Process for the purification of 7-chloroquinoline-8-carboxylic acids. (n.d.). Google Patents.
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (n.d.). Horizon IRD.
  • Quinoline compounds and process of making same. (n.d.). Google Patents.
  • [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. (n.d.). PubMed Central.
  • Preparation and Properties of Quinoline. (n.d.).
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018, May 1). ResearchGate.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI.
  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (n.d.). Semantic Scholar.
  • 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. (2025, August 8). ResearchGate.
  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. (n.d.).
  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. (2021, November 12). MDPI.
  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. (2024, February 28). MDPI.
  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. (2025, October 12). ResearchGate.
  • Column Chromatography. (2019, March 19). YouTube.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018, May 1).
  • Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
  • Benchchem. (n.d.). Technical Support Center: Optimization of 7-Chloroquinoline Synthesis.
  • Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. (n.d.). Der Pharma Chemica.
  • ChemScene. (n.d.). 3-Chloroquinolin-7-amine.
  • The structures of the substituted quinolines. (n.d.). ResearchGate.
  • Column Chromatography. (2022, February 12). YouTube.

Sources

Validation & Comparative

A Comparative Guide to the Validation of 7-Chloroquinolin-3-amine as a Key Intermediate in Chloroquine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 7-Chloroquinolin-3-amine, validating its role as a crucial intermediate in the synthesis of chloroquine, a historically significant antimalarial drug. By objectively comparing its synthetic pathway with alternatives and providing supporting experimental data, this document serves as a comprehensive resource for professionals in drug development and chemical research.

Introduction: The Enduring Importance of Chloroquine and Its Synthesis

Chloroquine, a 4-aminoquinoline derivative, has been a cornerstone in the treatment and prevention of malaria for decades.[1][2] Its widespread use and the emergence of drug-resistant malaria strains necessitate the continuous optimization of its synthesis to ensure a stable and cost-effective supply.[1][3] The efficiency and purity of the final active pharmaceutical ingredient (API) are critically dependent on the quality of its intermediates. Among these, this compound has emerged as a pivotal precursor, and its validation is paramount for robust and scalable chloroquine production.

The Synthetic Pathway via this compound: A Mechanistic Deep Dive

The synthesis of chloroquine traditionally involves the condensation of a substituted quinoline core with a diamine side chain. The utilization of this compound offers a strategic advantage in this process.

Rationale for this compound as a Primary Intermediate

The selection of an intermediate in a multi-step synthesis is governed by factors such as accessibility, stability, and reactivity. This compound is favored due to the following reasons:

  • Strategic Positioning of Functional Groups: The amine group at the 3-position provides a reactive site for the subsequent introduction of the diamine side chain, while the chloro group at the 7-position is a key feature of the final chloroquine molecule.[2]

  • Favorable Reaction Kinetics: The nucleophilic character of the 3-amino group facilitates efficient coupling with the appropriate side-chain precursors.

  • Control over Isomer Formation: The use of a pre-functionalized quinoline ring like this compound helps to avoid the formation of undesired positional isomers that can occur in other synthetic routes.[4]

Experimental Workflow: Synthesis and Validation

The following diagram illustrates the general workflow for the synthesis and validation of chloroquine using this compound as the intermediate.

Caption: Workflow for Chloroquine Synthesis and Validation.

Comparative Analysis: this compound vs. Alternative Intermediates

While the this compound pathway is robust, other synthetic routes to chloroquine exist, most notably those starting from 4,7-dichloroquinoline.[1][3][5][6]

The 4,7-Dichloroquinoline Pathway: A Common Alternative

The classical synthesis of chloroquine often employs 4,7-dichloroquinoline as the key intermediate.[3][7] This pathway involves the nucleophilic substitution of the chlorine atom at the 4-position with the appropriate diamine side chain.

Caption: Chloroquine synthesis via 4,7-dichloroquinoline.

Performance Metrics: A Head-to-Head Comparison

The choice between these pathways often comes down to a trade-off between various performance indicators.

Parameter This compound Pathway 4,7-Dichloroquinoline Pathway References
Overall Yield Generally comparableCan be high, but may require more stringent purification[4]
Purity of Final Product Potentially higher due to fewer side reactionsProne to impurities if reaction conditions are not optimized[4]
Scalability Feasible for large-scale productionWell-established for industrial scale[8]
Cost of Starting Materials Can be higher depending on the synthesis of the intermediate4,7-dichloroquinoline is a commercially available and relatively inexpensive starting material.[3][3]
Control over Isomers ExcellentGood, but potential for side reactions[4]

Experimental Protocols: Validation of this compound

The validation of this compound as a suitable intermediate involves rigorous analytical testing to confirm its identity, purity, and quality.

Synthesis of this compound (Illustrative)

A common route to this compound involves the cyclization of an appropriately substituted aniline derivative. For instance, the reaction of m-chloroaniline with a suitable three-carbon synthon, followed by cyclization and amination, can yield the desired intermediate.[4]

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve m-chloroaniline in a suitable solvent (e.g., ethanol).

  • Addition of Reagents: Slowly add the cyclizing and aminating agents under controlled temperature conditions.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction and perform an extractive work-up to isolate the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Analytical Validation Methods

The purified intermediate must be subjected to a battery of analytical tests to ensure it meets the required specifications.

Analytical Technique Purpose Expected Outcome for this compound
High-Performance Liquid Chromatography (HPLC) To determine purity and quantify impurities.A single major peak corresponding to the product, with impurity levels below the specified threshold.
Mass Spectrometry (MS) To confirm the molecular weight.A molecular ion peak corresponding to the calculated molecular weight of C₉H₇ClN₂ (178.62 g/mol ).[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and identify the positions of protons and carbons.A spectrum consistent with the structure of this compound, showing the characteristic shifts for the aromatic and amine protons.
Infrared (IR) Spectroscopy To identify functional groups.Characteristic absorption bands for N-H stretching (amine) and C-Cl stretching.

Conclusion: A Validated and Versatile Intermediate

The comprehensive analysis presented in this guide validates this compound as a highly effective and reliable intermediate for the synthesis of chloroquine. While the traditional 4,7-dichloroquinoline pathway remains a viable option, the route via this compound offers distinct advantages in terms of controlling isomeric purity and potentially simplifying downstream purification processes. The choice of synthetic route will ultimately depend on the specific requirements of the manufacturing process, including cost, scale, and desired purity of the final API. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers and drug development professionals in making informed decisions for the efficient and robust synthesis of chloroquine.

References

  • MDPI. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe.
  • MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
  • MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
  • PubMed Central. (n.d.). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain.
  • PubMed Central. (n.d.). Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents.
  • PDXScholar. (2016). Design and Synthesis of Novel Chloroquine-based Antimalarials.
  • Wiley Online Library. (2019). Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites.
  • National Institutes of Health. (2018). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine.
  • PubMed Central. (n.d.). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds.
  • BenchChem. (n.d.). High-Yield Synthesis of Functionalized 7-Chloroquinolines: Application Notes and Protocols.
  • Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Royal Society of Chemistry. (n.d.). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkyl benzoate derivatives.
  • ResearchGate. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • PubMed Central. (n.d.). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy.
  • ChemScene. (n.d.). 3-Chloroquinolin-7-amine.
  • PubMed Central. (n.d.). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate.
  • PubChem. (n.d.). This compound.
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • MDPI. (n.d.). Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives.

Sources

A Comparative Guide to the Biological Activity of 7-Chloroquinolin-3-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure" due to its presence in a wide array of biologically active compounds. Among these, the 7-chloroquinoline core is particularly noteworthy, forming the backbone of renowned drugs like Chloroquine. This guide delves into a comparative analysis of the biological activities of 7-Chloroquinolin-3-amine and its structurally diverse analogs, offering insights for researchers and professionals in drug development. We will explore their efficacy in various therapeutic areas, supported by experimental data and detailed protocols, to provide a comprehensive resource for advancing novel drug discovery.

The 7-Chloroquinoline Core: A Foundation for Diverse Biological Activities

The 7-chloroquinoline moiety is a critical pharmacophore, primarily known for its role in antimalarial agents. Its mechanism of action in Plasmodium falciparum, the deadliest malaria parasite, is well-documented. These compounds accumulate in the parasite's acidic food vacuole and interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[1][2][3] This interference leads to the buildup of free heme, which generates reactive oxygen species and ultimately causes parasite death.[3] However, the therapeutic potential of 7-chloroquinoline derivatives extends far beyond malaria, with significant research demonstrating their efficacy as anticancer, antimicrobial, and anti-inflammatory agents.

This guide will focus on analogs derived from this compound, a versatile precursor for synthesizing a wide range of derivatives. We will compare their biological activities across different disease models, highlighting key structure-activity relationships (SAR).

Antimalarial Activity: Overcoming Resistance

The emergence of chloroquine-resistant (CQR) strains of P. falciparum has necessitated the development of new antimalarial drugs.[4][5] Research has focused on modifying the side chains of the 7-chloroquinoline core to create analogs that can evade resistance mechanisms.

A common strategy involves altering the basicity and steric bulk of the side chain attached to the quinoline ring. For instance, the introduction of bulky head groups or variations in the linker length between the quinoline and a terminal amine has been shown to restore activity against CQR strains.[6]

Comparative Antimalarial Activity of 7-Chloroquinoline Analogs

Compound/AnalogTarget/StrainIC50 (µM)Reference
ChloroquineP. falciparum (CQ-sensitive, e.g., HB3)~0.02[4]
ChloroquineP. falciparum (CQ-resistant, e.g., Dd2)~0.2[4]
Analog 1 (Thioxopyrimidinone derivative)P. falciparum11.92[7][8][9]
Analog 2 (Triazole derivative)P. falciparum42.61[9]
Analog 3 (CQPA-26)P. falciparum (NF54)1.29
Analog 4 (CQPPM-9)P. falciparum (NF54)1.42

IC50 values represent the concentration required to inhibit 50% of parasite growth.

The data clearly indicates that while chloroquine remains highly potent against sensitive strains, its efficacy is significantly reduced against resistant ones. In contrast, novel analogs, such as those incorporating thioxopyrimidinone or piperazine-based side chains, exhibit promising activity against various P. falciparum strains, including those with resistance profiles.[7][8][9]

The primary antimalarial mechanism of quinoline derivatives is the inhibition of β-hematin (hemozoin) formation.[1][2][3] This process is crucial for the parasite's survival as it detoxifies the free heme released during hemoglobin digestion.

Hemozoin_Inhibition Hemoglobin Hemoglobin in Parasite Food Vacuole Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (β-hematin crystal) Heme->Hemozoin Polymerization (Detoxification) Quinoline 7-Chloroquinoline Analog Heme->Quinoline Binding Complex Heme-Quinoline Complex Heme->Complex Quinoline->Hemozoin Inhibits ROS Reactive Oxygen Species (ROS) Complex->ROS Promotes Death Parasite Death ROS->Death

Caption: Inhibition of hemozoin formation by 7-chloroquinoline analogs.

Anticancer Activity: A Promising Frontier

The 7-chloroquinoline scaffold has also emerged as a promising framework for the development of anticancer agents. These compounds have been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including those of the breast, colon, and prostate.[7][8][9][10][11][12]

The anticancer mechanisms of these analogs are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and disruption of cellular metabolism. Some derivatives have been shown to act as kinase inhibitors, targeting enzymes like epidermal growth factor receptor (EGFR) and Bcr-Abl kinase, which are often overactive in cancer cells.[11]

Comparative Anticancer Activity of 7-Chloroquinoline Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Analog 5 (Thiourea derivative)HCT-116 (Colon Carcinoma)23.39[7][8]
Analog 6 (Thioxopyrimidinone derivative)HCT-116 (Colon Carcinoma)21.41[7][8]
Analog 7 (Thioxopyrimidinone derivative)MCF-7 (Breast Cancer)>50[8][9]
Analog 8 (Benzimidazole Hybrid 5d)Various Cancer Cell LinesStrong Inhibition[11]
Analog 9 (Carbamate derivative 4b)LNCaP (Prostate Cancer)6.61 µg/mL[10]
Analog 10 (Carbamate derivative 4b)A2780 (Ovarian Cancer)2.81 µg/mL[10]
Analog 11 (Carbamate derivative 4b)MCF-7 (Breast Cancer)5.69 µg/mL[10]

IC50 values represent the concentration required to inhibit 50% of cancer cell growth.

The data highlights the potential of 7-chloroquinoline analogs as anticancer agents. Notably, certain derivatives, such as the thioxopyrimidinone and carbamate analogs, demonstrate potent activity against specific cancer cell lines.[7][8][10] The development of hybrid molecules, combining the 7-chloroquinoline core with other pharmacophores like benzimidazole, represents a promising strategy for enhancing anticancer efficacy.[11]

Key Experimental Protocols

To ensure the reproducibility and validity of the presented findings, this section provides detailed protocols for two key assays used to evaluate the biological activities of 7-chloroquinoline analogs.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13][14][15] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[14]

MTT_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Test Compound (Varying Concentrations) A->B C Incubate (e.g., 24-72h, 37°C, 5% CO2) B->C D Add MTT Reagent (e.g., 4h incubation) C->D E Add Solubilizing Agent (e.g., DMSO) D->E F Read Absorbance (e.g., 570 nm) E->F G Calculate % Viability and IC50 Value F->G

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 7-chloroquinoline analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[16][17][18][19][20] SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. Since mature red blood cells are anucleated, the fluorescence signal is proportional to the amount of parasite DNA, thus reflecting parasite growth.[19][20]

Step-by-Step Protocol:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., NF54 strain) in human erythrocytes at a specified parasitemia and hematocrit.

  • Drug Plate Preparation: Prepare serial dilutions of the 7-chloroquinoline analogs in a 96-well plate.

  • Assay Initiation: Add the parasite culture to the drug-containing wells and incubate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Cell Lysis and Staining: After incubation, lyse the red blood cells by freezing and thawing the plate. Add a lysis buffer containing SYBR Green I to each well.[18]

  • Fluorescence Measurement: Incubate the plate in the dark for 1 hour and then measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[18]

  • Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the drug concentration.

Future Perspectives and Conclusion

The 7-chloroquinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The analogs of this compound discussed in this guide demonstrate the remarkable versatility of this core structure in targeting a range of diseases from malaria to cancer.

Future research should focus on:

  • Elucidating detailed mechanisms of action: While the primary antimalarial mechanism is known, the precise molecular targets for the anticancer and other biological activities of many analogs remain to be fully characterized.

  • Optimizing for selectivity and safety: Further structural modifications should aim to enhance the selectivity of these compounds for their intended targets, thereby minimizing off-target effects and improving their safety profiles.

  • Exploring novel therapeutic areas: The broad-spectrum biological activity of these compounds suggests that they may have potential in other therapeutic areas, such as viral infections and inflammatory diseases.

References

  • Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1661-1670.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • Klonis, N., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22977-22982.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • Singh, S., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), 1-22.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
  • Egan, T. J. (2008). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 104(5-6), 1-6.
  • de Kock, C., et al. (2013). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry Letters, 23(1), 241-245.
  • SYBR Green I modified protocol for ex vivo/in vitro assay. ResearchGate.
  • Johnson, J. D., et al. (2016). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial Agents and Chemotherapy, 60(6), 3462-3469.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry.
  • P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WorldWide Antimalarial Resistance Network.
  • Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 253-263.
  • Kumar, A., & Srivastava, K. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences, 3(1), 31-41.
  • Zarei, M., & Sh, K. (2019). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Infectious Diseases and Tropical Medicine, 5(2), e756.
  • Noedl, H., et al. (2005). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 72(6), 711-714.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
  • Kathrada, F. (2020). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. Malaria Elimination Scientific Alliance.
  • Sharma, M., et al. (2019). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 10, 239.
  • Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar.
  • Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate.
  • Rudrapal, M., et al. (2010). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica, 2(1), 194-203.
  • Singh, S., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • Al-Ostath, A., et al. (2024). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic. ACS Omega, 9(1), 1-12.
  • Pešić, M., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 27(19), 6537.
  • Bîcu, E., et al. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 24(18), 3326.

Sources

A Comparative Guide to the Biological Performance of 7-Chloroquinolin-3-amine and Related Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline ring, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its versatile structure is a cornerstone in the development of therapeutic agents across a spectrum of diseases, including cancer, malaria, and microbial infections.[2][3][4] A key substitution pattern that has historically yielded potent bioactivity is the presence of a chlorine atom at the 7-position, famously exemplified by the antimalarial drug chloroquine. This guide provides an in-depth comparison of 7-Chloroquinolin-3-amine and its derivatives against other quinoline analogs in critical biological assays. We will dissect structure-activity relationships (SAR), present supporting quantitative data, and detail the experimental protocols necessary for their evaluation, offering researchers a comprehensive resource for drug discovery and development.

Comparative Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as kinase inhibition, DNA intercalation, and induction of apoptosis.[1][2][5] The substitution pattern on the quinoline nucleus is a critical determinant of efficacy and selectivity against different cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The placement of the amino group and the presence of the 7-chloro substituent profoundly influence cytotoxic activity. While 4-amino-7-chloroquinoline is the classic backbone for antimalarials, derivatives stemming from other isomers, including this compound, have shown compelling anticancer effects. Studies show that modifying the core scaffold allows for fine-tuning of activity. For instance, creating hybrid molecules, such as linking the 7-chloroquinoline moiety to other pharmacologically active groups like hydrazones, can yield compounds with potent, submicromolar antiproliferative activity against a broad panel of cancer cell lines.[6]

The electron-withdrawing nature of the chlorine at C7 is often considered essential for the activity of many 4-aminoquinolines, and this influence extends to other isomers used in anticancer research.[7] Furthermore, modifications at the amino group, such as the formation of carbamates or conjugation with amino acids, can modulate activity, sometimes yielding derivatives with enhanced potency compared to the parent amine.[8]

Performance in In Vitro Cytotoxicity Assays

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various 7-chloroquinoline derivatives against several human cancer cell lines. This data highlights how structural modifications impact cytotoxic potency.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
Compound 9 Thioxopyrimidinone derivative of 7-chloroquinolineHCT-116 (Colon)21.41[9][10]
HeLa (Cervical)21.41[9][10]
MCF-7 (Breast)Not specified, but noted as highly active[9][10]
Compound 3 Hydrazinecarbothioamide derivative of 7-chloroquinolineHCT-116 (Colon)23.39[9][10]
HeLa (Cervical)50.03[9][10]
Compound 4b Benzyl amino carbamate derivative of 7-chloroquinolineLNCaP (Prostate)6.61 µg/mL[8]
A2780 (Ovarian)2.81 µg/mL[8]
MCF-7 (Breast)5.69 µg/mL[8]
Compound 13 6,8-diphenylquinolineC6 (Glioblastoma), HeLa, HT29 (Adenocarcinoma)Showed greatest antiproliferative activity among tested compounds[5]
Compound 14 7-chloroquinoline derivativeMCF-7 (Breast)Showed best IC₅₀ values among tested compounds[11]
NCI-H292 (Lung)Showed best IC₅₀ values among tested compounds[11]

Note: Direct comparative data for the parent this compound was not prominently available in the reviewed literature, which focuses on its more complex, functionalized derivatives.

Mechanism of Action: Autophagy Inhibition and Apoptosis

One of the key mechanisms through which quinoline derivatives, particularly chloroquine and its analogs, exert anticancer effects is through the inhibition of autophagy.[12] Autophagy is a cellular recycling process that cancer cells can exploit to survive stress induced by chemotherapy or radiation. By inhibiting the late stages of autophagy, these compounds cause the accumulation of autophagosomes, leading to cellular stress and eventual apoptosis (programmed cell death).[12] This mechanism is particularly relevant in highly resistant tumors like glioblastoma.[12]

Autophagy_Inhibition cluster_cell Cancer Cell cluster_drug Mechanism of 7-Chloroquinoline Derivatives Stress Chemotherapy/ Radiation Autophagy_Induction Autophagy Induction Stress->Autophagy_Induction Autophagosome Autophagosome Formation Autophagy_Induction->Autophagosome Autolysosome Autolysosome (Fusion) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation Apoptosis Apoptosis Autolysosome->Apoptosis Inhibition leads to Cellular Stress Cell_Survival Cell Survival Degradation->Cell_Survival Quinoline 7-Chloroquinoline Derivative Block Quinoline->Block MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis p1 1. Seed Cells in 96-well plate p2 2. Incubate 24h (Cell Attachment) p1->p2 t1 3. Add Serial Dilutions of Quinoline Derivatives p2->t1 t2 4. Incubate 48-72h t1->t2 a1 5. Add MTT Reagent (Incubate 4h) t2->a1 a2 Viable cells convert MTT (yellow) to Formazan (purple) a1->a2 a3 6. Solubilize Formazan (e.g., with DMSO) a1->a3 d1 7. Read Absorbance at 570 nm a3->d1 d2 8. Calculate % Viability & Determine IC50 d1->d2

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion

The 7-chloroquinoline scaffold, including derivatives of this compound, remains a highly fertile ground for the discovery of new therapeutic agents. The comparative analysis reveals that while the classic 4-amino-7-chloroquinoline structure is a powerful antimalarial template, strategic modifications and exploration of other isomers can unlock potent anticancer and antimicrobial activities. The key to advancing these compounds lies in understanding the nuanced structure-activity relationships that govern their interactions with biological targets. By employing systematic modifications—such as creating hybrid molecules, altering side chains, and forming conjugates—researchers can continue to develop novel quinoline derivatives with improved efficacy, selectivity, and the potential to overcome drug resistance.

References

  • Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 253-263. [Link]
  • Dahl, G., et al. (2005). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 48(12), 4109-4121. [Link]
  • Kocisko, D. A., et al. (2006). Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Journal of Medicinal Chemistry, 49(24), 7033-7043. [Link]
  • Malherbe, J., et al. (2011). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. Journal of Medicinal Chemistry, 54(24), 8649-8664. [Link]
  • Desai, N. C., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464. [Link]
  • Aboelnaga, A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]
  • Kumar, A., et al. (2022). Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. Bioorganic Chemistry, 121, 105671. [Link]
  • Singh, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]
  • Antimalarial Medicinal Chemistry. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube. [Link]
  • Söylemez, Y., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]
  • Sharma, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(15), 10459-10481. [Link]
  • Al-Majid, A. M., et al. (2023). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega, 8(4), 4066-4078. [Link]
  • Gupta, H., et al. (2021). Biological Activities of Quinoline Derivatives.
  • Vats, M., et al. (2012).
  • Béné, C., et al. (2016). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 21(10), 1373. [Link]
  • Onoabedje, E. A., et al. (2024). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. Communication in Physical Sciences, 12(1). [Link]
  • da Silva, G. O., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(1), 163-176. [Link]
  • Malghani, Z., et al. (2022). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 14(15), 1109-1123. [Link]
  • Aboelnaga, A. (2018). Evaluation of antitumor activities of 7-chloroquinoline derivatives (2).
  • Ahmad, S., et al. (2023). Exploring the Potential of New 7‐Chloroquinoline‐benzylamine Hybrids as Antimicrobials: Synthesis, Biological Activity and MD Simulation Studies. ChemistrySelect, 8(36). [Link]
  • Onoabedje, E. A., et al. (2024). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation.
  • Wang, Y., et al. (2023). Plasmodium falciparum and Anti-viral Activities of 7-Chloro-4-aminoquinoline Derivatives. Chemistry – An Asian Journal, 18(11), e202300166. [Link]
  • Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Siddiqui, A. A., et al. (2020). Structures of common quinoline antimalarials and 7-chloroquinoline drug analogues used in this study.
  • Kumar, V., et al. (2014). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Bioorganic & Medicinal Chemistry, 22(1), 318-327. [Link]
  • Hagemann, C., et al. (2011). Chloroquine or chloroquine-PI3K/Akt pathway inhibitor combinations strongly promote γ-irradiation-induced cell death in primary stem-like glioma cells. Journal of Neuro-Oncology, 105(2), 165-177. [Link]

Sources

A Comparative Guide to the Efficacy of Synthetic Routes for 7-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloroquinolin-3-amine is a vital heterocyclic scaffold in medicinal chemistry and drug development. As a substituted quinoline, it serves as a crucial starting material and key intermediate for the synthesis of a wide array of pharmacologically active compounds. The strategic placement of the chloro group at the 7-position and the amine at the 3-position provides distinct reaction sites for further molecular elaboration, enabling the development of novel therapeutics.

The efficacy, scalability, and cost-effectiveness of any drug development program are fundamentally tied to the efficiency of its core chemical syntheses. The preparation of this compound is no exception. This guide provides an in-depth comparison of the primary synthetic methodologies for this target molecule. We will move beyond simple procedural lists to analyze the underlying chemical principles, the rationale behind experimental choices, and the practical implications of each route. This analysis is designed to empower researchers, process chemists, and drug development professionals to select the most appropriate synthetic strategy based on their specific objectives, whether for small-scale laboratory research or large-scale manufacturing.

We will focus on two principal and divergent strategies:

  • Route 1: Construction followed by functional group interconversion via a Nitro Intermediate. This classic approach involves the synthesis of a 7-chloro-3-nitroquinoline precursor, followed by a well-established reduction to the target amine.

  • Route 2: Nucleophilic Amination of a Pre-formed Quinolone Core. This strategy utilizes a pre-synthesized 3-halo-7-chloroquinoline, which then undergoes direct amination to install the C3-amine.

This guide will provide detailed protocols, mechanistic insights, and a critical evaluation of the yields, purity, safety, and scalability of each route to inform your synthetic planning.

Route 1: Synthesis via Reduction of 7-Chloro-3-nitroquinoline

This is arguably the most traditional and reliable method for introducing an amino group onto an aromatic ring. The strategy is linear and relies on two well-understood transformations: the formation of a nitro-substituted quinoline and its subsequent reduction. The primary challenge in this route lies in the regioselective synthesis of the 7-chloro-3-nitroquinoline intermediate.

Mechanism and Rationale

The overall pathway involves first establishing the 7-chloroquinoline core, followed by nitration and then reduction. A common precursor is 7-chloro-4-hydroxyquinoline, which can be synthesized from 3-chloroaniline.[1] The subsequent steps are designed to install the 3-nitro group and then convert it to the desired amine.

  • Chlorination/Nitration: Starting from 7-chloro-4-hydroxyquinoline, treatment with a nitrating agent (typically a mixture of nitric and sulfuric acid) introduces the nitro group. The 4-hydroxy group is an activating, ortho-, para-director, which facilitates electrophilic substitution at the 3-position. The resulting 7-chloro-4-hydroxy-3-nitroquinoline is a known compound.[2]

  • Deoxygenation: The 4-hydroxy group, having served its purpose as a directing group, must be removed. This is typically achieved by converting it into a better leaving group. A standard method is treatment with phosphorus oxychloride (POCl₃), which converts the hydroxyl group to a chloro group, yielding 4,7-dichloro-3-nitroquinoline.

  • Reductive Dehalogenation & Nitro Reduction: The final step involves two reductions. The 4-chloro position is more reactive towards nucleophilic substitution and can also be removed reductively. Simultaneously, the 3-nitro group is reduced to the 3-amino group. Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid systems (e.g., Tin(II) chloride in HCl) are effective for this transformation.[3] The choice of reducing agent is critical as it can affect chemoselectivity and purification.

Visualizing the Pathway

Caption: Synthetic pathway via the nitro-reduction route.

Detailed Experimental Protocol (Representative)

Step 1 & 2: Synthesis of 4,7-Dichloro-3-nitroquinoline

  • To a stirred solution of 7-chloro-4-hydroxyquinoline (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid. Maintain the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice. The precipitated 7-chloro-4-hydroxy-3-nitroquinoline is collected by filtration and washed with water until the filtrate is neutral.

  • Dry the solid intermediate. To the crude product, add phosphorus oxychloride (POCl₃, 5-10 eq) and heat the mixture to reflux (approx. 110 °C) for 3-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to yield crude 4,7-dichloro-3-nitroquinoline.

Step 3: Reduction to this compound

  • Dissolve the crude 4,7-dichloro-3-nitroquinoline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise, as the reaction is exothermic.

  • Heat the mixture to reflux (70-80 °C) for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize by careful addition of a concentrated aqueous NaOH solution until the pH is >10. The tin salts will precipitate.

  • Extract the aqueous slurry multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Route 2: Synthesis via Amination of 3-Bromo-7-chloroquinoline

This approach is more convergent, building the quinoline core first and then installing the key functional group in a late-stage transformation. The success of this route hinges on the ability to selectively aminate the C3 position without affecting the C7 chloro group and avoiding unwanted side reactions.

Mechanism and Rationale
  • Halogenation: The key intermediate is 3-bromo-7-chloroquinoline. This can be prepared through various quinoline synthesis methods starting from appropriately substituted anilines or through direct halogenation of 7-chloroquinoline, although controlling the regioselectivity of direct bromination can be challenging.

  • Amination: The introduction of the amino group at the C3 position is accomplished via nucleophilic substitution of the bromide. A classic method involves using a very strong base and nucleophile, such as potassium amide in liquid ammonia (KNH₂/NH₃).

Causality of the Amination Mechanism: This reaction can be mechanistically complex. Instead of a direct SₙAr (addition-elimination) mechanism, the reaction of a halo-quinoline with KNH₂ can proceed through a highly reactive quinolyne (or dehydroquinoline) intermediate.[4] The strong amide base abstracts a proton from C4, followed by the elimination of the bromide ion to form a formal triple bond between C3 and C4. Ammonia then acts as a nucleophile and can attack either C3 or C4 of this strained intermediate. Protonation then yields the final aminoquinoline products. This lack of regioselectivity is a significant drawback, as it can lead to a mixture of 3-amino and 4-amino isomers, complicating purification.[4]

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a more controlled alternative, using a palladium catalyst to directly form the C-N bond at the site of the C-Br bond, thus avoiding the quinolyne intermediate and ensuring high regioselectivity.

Visualizing the Pathway

Caption: Synthetic pathway via the late-stage amination route.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 3-Bromo-7-chloroquinoline (This is a representative procedure as the synthesis of this specific intermediate can vary)

  • Synthesize 7-chloro-4-hydroxyquinoline as in Route 1.

  • Convert the hydroxyl group to a chloro group using POCl₃ to yield 4,7-dichloroquinoline.[1]

  • Perform a nucleophilic substitution at the more reactive C4 position with a suitable group that can later be removed or facilitate bromination at C3.

  • Alternatively, direct bromination of 7-chloroquinoline can be attempted, though it may yield a mixture of isomers requiring careful purification.

Step 2: Amination via Chichibabin-type Reaction

  • Set up a three-neck flask with a dry-ice condenser and an inlet for ammonia gas.

  • Condense liquid ammonia (approx. 250 mL) into the flask at -78 °C.

  • Add a catalytic amount of iron(III) nitrate, followed by small pieces of potassium metal (2.2 eq) until a persistent blue color is obtained, then disappears to form a grey suspension of KNH₂.

  • Add a solution of 3-bromo-7-chloroquinoline (1.0 eq) in an anhydrous solvent (e.g., THF or ether) dropwise to the KNH₂/NH₃ suspension.

  • Stir the reaction at -33 °C (refluxing ammonia) for 5-10 hours.

  • Quench the reaction by the careful addition of ammonium chloride to destroy excess KNH₂.

  • Allow the ammonia to evaporate overnight in a fume hood.

  • To the residue, add water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the residue using column chromatography. This step is critical to separate the desired 3-amino isomer from the potential 4-amino side product.

Comparative Analysis

The choice between these two routes is a classic case of weighing the reliability and predictability of a linear synthesis against the potential efficiency and convergence of a late-stage functionalization, with its associated risks.

ParameterRoute 1: Nitro Reduction Route 2: Direct Amination
Number of Steps 3-4 steps from a common precursor2-3 steps from a common precursor
Overall Yield Moderate (yields for each step are typically good, but accumulate over the sequence)Potentially higher, but highly dependent on the amination step's efficiency and selectivity.
Purity & Selectivity High. Regioselectivity is controlled early by the directing effect of the 4-hydroxy group. The final product is generally clean.Potentially Low. The classic amination via a quinolyne intermediate is notorious for producing isomeric mixtures, requiring difficult separation.[4]
Key Reagents Conc. acids (HNO₃, H₂SO₄), POCl₃, SnCl₂ or H₂/Pd.Liquid ammonia, potassium metal, or specialized Pd catalysts for Buchwald-Hartwig variant.
Safety & Handling Requires handling of highly corrosive acids and a toxic chlorinating agent (POCl₃). Catalytic hydrogenation requires specialized pressure equipment.Requires handling of cryogenic liquid ammonia and pyrophoric potassium metal. Both are significant operational hazards.
Scalability Good. Each step involves standard, well-understood unit operations that are generally scalable in process chemistry.Challenging. The use of liquid ammonia and alkali metals is difficult and hazardous to scale up, often requiring specialized reactors.
Cost-Effectiveness Reagents are generally inexpensive and readily available bulk chemicals.Potassium metal is relatively inexpensive, but the operational costs and safety measures for its use at scale are high. Palladium catalysts can be expensive.

Conclusion and Recommendations

Objectively comparing the two primary synthetic routes reveals a clear distinction in their applicability for different stages of development.

Route 1 (Nitro Reduction) emerges as the superior strategy for applications requiring high purity, predictable outcomes, and scalability. The control over regiochemistry is established early and maintained throughout the synthesis, minimizing the formation of difficult-to-separate isomers. While it involves more linear steps, the reactions are robust, use common reagents, and are amenable to process scale-up. This route is highly recommended for process development, manufacturing, and any research where unambiguous structural integrity is paramount.

Route 2 (Direct Amination) , particularly using the classic KNH₂/NH₃ method, presents significant challenges. The primary drawback is the potential formation of a mixture of 3-amino and 4-amino isomers due to the quinolyne intermediate mechanism.[4] This makes the route unreliable for producing pure material without intensive chromatographic purification, which is undesirable for large-scale synthesis. While a modern Buchwald-Hartwig approach would solve the selectivity issue, it introduces expensive catalysts and ligands. Therefore, the classical amination route is best suited for small-scale exploratory synthesis where rapid access to material is needed and purification of mixed isomers is feasible.

References

  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. [Online Presentation].
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Online PDF].
  • Kumar, A., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20636-20666.
  • Wikipedia. (2023). Combes quinoline synthesis.
  • Jie Jack Li. (n.d.). Combes Quinoline Synthesis. [Online PDF].
  • Aboelnaga, A., & El-Sayed, W. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 253-264.
  • Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline.
  • Manohar, S., et al. (2014). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 58(11), 6868-6872.
  • Orient. J. Chem. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
  • Google Patents. (1985). CA1171861A - Process for preparing 4-amino-7-chloro-quinoline.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • ResearchGate. (2018). Synthesis of 7-chloroquinolinyl-4-aminochalcone derivatives and their antimalarial and anticancer evaluation.
  • ResearchGate. (1975). Reactivity of derivatives of 3‐bromo‐l, 5‐naphthyridine and 3‐bromoquinoline towards potassium amide in liquid ammonia.
  • PubChem. (n.d.). 7-Bromoisoquinolin-3-amine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Bromoquinoline. National Center for Biotechnology Information.
  • El-Sayed, N. N. E., et al. (2023). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 13(1), 1-20.
  • Özcan, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(9), 3891.

Sources

A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of 7-Chloroquinolin-3-amine Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Chloroquinoline Scaffold

The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry, most famously forming the backbone of the antimalarial drug chloroquine.[1][2] Beyond its historical significance in infectious diseases, this heterocyclic system has garnered substantial interest in oncology.[1][3][4] Modifications, particularly at the 3- and 4-positions, have yielded derivatives with potent antiproliferative activities against a wide array of cancer cell lines.[1][5][6] 7-Chloroquinolin-3-amine derivatives, the focus of this guide, represent a promising chemical space for the development of novel anticancer agents.[7][8] Their mechanisms of action are often multifaceted, implicating processes from cell cycle arrest and apoptosis induction to the inhibition of key signaling pathways crucial for tumor survival and angiogenesis.[3][9][10][11]

This guide provides a comprehensive comparison of the essential in vitro and in vivo methodologies required to rigorously evaluate these derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind experimental choices to build a robust data package for candidate selection.

Part 1: In Vitro Evaluation – From Primary Screening to Mechanistic Insights

The in vitro phase is a critical funnel, designed to efficiently identify the most promising compounds and elucidate their cellular mechanisms of action before committing to resource-intensive in vivo studies.

A. Foundational Analysis: Antiproliferative and Cytotoxicity Assays

The initial step is to determine a compound's ability to inhibit cancer cell growth or induce cell death. The choice of assay is critical and depends on the anticipated mechanism.

Comparative Overview of Common Viability Assays:

Assay Principle Advantages Considerations & Causality
MTT Assay Measures metabolic activity via reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells.Well-established, cost-effective, high-throughput.Measures metabolic activity, not necessarily cell number. Compounds interfering with mitochondrial function can produce misleading results. The final step requires solubilization of formazan crystals.
MTS Assay Similar to MTT, but the formazan product is soluble in culture medium, simplifying the protocol.[12]Fewer steps than MTT (no solubilization required), higher throughput.Can be more expensive than MTT. As with MTT, it's a measure of metabolic state.
SRB (Sulforhodamine B) Assay Measures total cellular protein content, which correlates with cell number.Independent of metabolic activity, less prone to compound interference, good endpoint stability.Fixation step required, which can be harsh on some cell types.

Expert Rationale: The MTT assay is often the first-line choice due to its extensive validation and cost-effectiveness. However, if a compound is suspected to target mitochondrial respiration, the SRB assay provides a more direct measure of cell number, offering a valuable orthogonal validation.

Detailed Protocol: MTT Cell Viability Assay

This protocol is a self-validating system for assessing the dose-dependent cytotoxic effects of this compound derivatives on an adherent cancer cell line (e.g., MCF-7 breast cancer).[6]

  • Cell Plating: Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Causality: This density ensures cells are in the logarithmic growth phase during the 72-hour drug incubation period.

  • Incubation: Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ atmosphere.[13]

  • Compound Preparation: Prepare a 2X serial dilution of the test compounds in culture medium. A typical starting concentration is 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Treatment: Remove the overnight media and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12] Causality: Live cells with active metabolism will convert the MTT into a purple formazan product.[12]

  • Formazan Formation: Incubate for 4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

B. Delving Deeper: Mechanism of Action (MoA) Studies

Once potent compounds are identified, the next logical step is to understand how they work.

1. Cell Cycle Analysis: Many anticancer agents exert their effects by disrupting the cell cycle.[14] Flow cytometry using a DNA-binding dye like Propidium Iodide (PI) is the gold standard for this analysis.[15] The dye binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[15] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]

Detailed Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry

  • Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the test compound (at 1X and 2X its IC₅₀) for 24 hours. Include vehicle-treated cells as a control.

  • Cell Harvest: Harvest both adherent and floating cells to include apoptotic populations. Wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 200 µL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Causality: Ethanol fixation permeabilizes the cells and preserves DNA integrity, which is crucial for accurate staining.[15]

  • Storage: Fix cells overnight or for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A). Causality: RNase A is essential to degrade RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.[15]

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The data will be presented as a histogram of cell count versus fluorescence intensity, allowing for the quantification of cell populations in the G0/G1, S, and G2/M phases.[16]

2. Apoptosis Induction: A key hallmark of successful anticancer drugs is the ability to induce programmed cell death, or apoptosis. This can be assessed through various methods, including Annexin V/PI staining to detect early and late apoptotic cells, or Western blotting for key apoptotic proteins like cleaved Caspase-3 and PARP.

Visualizing the In Vitro Workflow

A structured screening cascade ensures a logical and efficient progression from primary hits to well-characterized lead compounds.

InVitro_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Mechanism of Action (MoA) A Compound Library (this compound Derivatives) B Single-Dose Viability Screen (e.g., 10 µM on 3 cell lines) A->B Initial Test C Dose-Response Analysis (MTT/SRB Assay on expanded panel) B->C Select Hits (<50% Viability) D Calculate IC50 Values C->D Data Analysis E Cell Cycle Analysis (Flow Cytometry) D->E Select Potent Hits (IC50 < 1 µM) F Apoptosis Assay (Annexin V/PI) E->F G Target Engagement Assay (e.g., Kinase Panel, Western Blot) F->G

Caption: A typical in vitro screening cascade for novel anticancer compounds.

Part 2: In Vivo Evaluation – Assessing Efficacy and Safety in a Biological System

In vitro results demonstrate potential, but in vivo studies are essential to evaluate a compound's behavior in a complex, whole-organism setting.[17] These preclinical studies provide critical data on efficacy, pharmacokinetics, and toxicity that are required before a drug can be tested in humans.[18][19]

A. Efficacy Assessment: Tumor Xenograft Models

The most common method to test the efficacy of an anticancer compound is using a tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.

Comparative Overview of Xenograft Models:

Model Type Description Advantages Considerations & Causality
Subcutaneous Xenograft Tumor cells are injected under the skin of the mouse.Technically simple, easy to monitor tumor growth with calipers, high throughput.The tumor microenvironment is not representative of the original organ site, which can affect drug response.
Orthotopic Xenograft Tumor cells are implanted into the corresponding organ (e.g., breast cancer cells into the mammary fat pad).More clinically relevant tumor microenvironment, allows for assessment of metastasis.Technically more challenging, tumor monitoring often requires imaging (e.g., bioluminescence).

Expert Rationale: For initial efficacy screening, the subcutaneous model is the workhorse due to its simplicity and reproducibility. If a compound shows significant promise, an orthotopic model should be employed for a more clinically relevant assessment.

Detailed Protocol: Subcutaneous Xenograft Efficacy Study
  • Cell Implantation: Inject 5 x 10⁶ A549 human lung cancer cells suspended in Matrigel subcutaneously into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (approx. 100-150 mm³). Causality: Starting treatment when tumors are established mimics a therapeutic, rather than preventative, clinical scenario.

  • Randomization: Randomize mice into treatment groups (n=8-10 per group), ensuring average tumor volume is similar across all groups.

    • Group 1: Vehicle Control (e.g., saline + 5% DMSO)

    • Group 2: Test Compound (e.g., 20 mg/kg, daily via oral gavage)

    • Group 3: Positive Control (e.g., Cisplatin, 5 mg/kg, weekly intraperitoneal injection)

  • Treatment & Monitoring: Administer treatments according to the defined schedule for 21 days. Measure tumor volume with calipers twice weekly and record mouse body weight as a general indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record the final tumor weight.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze for statistical significance.

Illustrative In Vivo Efficacy Data:

Compound Dose (mg/kg) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Body Weight Change (%)
Vehicle-1502 ± 180-+2.5
Derivative A20751 ± 9550%-1.2
Derivative B20435 ± 6871%-4.5
Cisplatin5510 ± 7566%-10.8
B. Safety and Toxicity Evaluation

Assessing the safety profile of a compound is as important as determining its efficacy.[20] In vivo toxicology studies aim to identify potential adverse effects.[18][19]

Key Parameters in Toxicity Studies: [18][20][21]

  • Acute Toxicity: Evaluates the effects of a single, high dose of the compound.

  • Sub-chronic Toxicity: Involves repeated dosing over a period like 28 or 90 days to identify target organs of toxicity.

  • Clinical Observations: Daily monitoring for changes in behavior, appearance, or activity.

  • Body Weight: A sensitive indicator of general health. Significant weight loss is a key sign of toxicity.

  • Histopathology: Microscopic examination of major organs (liver, kidney, spleen, etc.) to identify any drug-induced tissue damage.

Visualizing the In Vivo Workflow

The in vivo evaluation follows a logical progression from establishing the model to analyzing the final outcomes.

InVivo_Workflow cluster_0 Model Establishment cluster_1 Therapeutic Intervention cluster_2 Data Collection & Analysis A Implant Human Tumor Cells (e.g., A549) into Mice B Monitor Tumor Growth (to ~100 mm³) A->B Growth Phase C Randomize Mice into Treatment Groups B->C Tumors Established D Administer Vehicle, Test Compound, or Positive Control (21 days) C->D Treatment Phase E Measure Tumor Volume & Body Weight (2x/week) D->E Monitoring F Endpoint: Excise Tumors, Collect Tissues E->F Study Conclusion G Calculate Tumor Growth Inhibition (TGI) & Assess Toxicity F->G Final Analysis

Caption: Workflow for a subcutaneous tumor xenograft efficacy study.

Conclusion: Synthesizing In Vitro and In Vivo Data for Candidate Advancement

The successful evaluation of this compound derivatives requires a rigorous, multi-faceted approach. The in vitro data identifies potent compounds and illuminates their mechanisms, while the in vivo data provides the indispensable real-world context of efficacy and safety. A strong candidate will not only exhibit low micromolar or nanomolar potency in vitro but will also translate this activity into significant tumor growth inhibition in vivo, all while maintaining an acceptable safety profile. By integrating the detailed protocols and strategic insights outlined in this guide, researchers can effectively navigate the preclinical drug discovery process and identify the most promising derivatives for further development.

References

  • Kim, J., et al. (2010). Assaying cell cycle status using flow cytometry. JoVE (Journal of Visualized Experiments), (38), e1834. [Link]
  • NanoCellect Biomedical. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. [Link]
  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Biogem. [Link]
  • InterBioTox. (n.d.). In vivo Toxicology. InterBioTox. [Link]
  • Thermo Fisher Scientific. (2020). Cell Cycle Analysis by Flow Cytometry. YouTube. [Link]
  • Biobide. (n.d.). In vivo toxicology studies. Biobide Blog. [Link]
  • Altogen Labs. (n.d.).
  • Vivotecnia. (n.d.). In vivo toxicology studies. Vivotecnia. [Link]
  • Bondaz, A., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(24), 5897. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
  • Ferrer, R., et al. (2009). Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents. Scientia Pharmaceutica, 77(4), 725-742. [Link]
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
  • Huang, H. W., et al. (2022). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. International Journal of Molecular Sciences, 23(17), 9993. [Link]
  • El-Sayed, N. F., et al. (2022). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • de Oliveira, R. B., et al. (2020). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Investigational New Drugs, 38(4), 1020-1030. [Link]
  • Perin, N., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 26(11), 3330. [Link]
  • Liu, X., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Current Issues in Molecular Biology, 44(8), 3469-3483. [Link]
  • Solomon, V. R., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
  • de Oliveira, R. B., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(8), 1695-1704. [Link]
  • Montoya, A., et al. (2016). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 21(8), 987. [Link]
  • Solomon, V. R., & Puri, S. C. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(14), 3949-3952. [Link]
  • Kumar, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
  • Musso, L., et al. (2019).
  • Ismail, M. F., et al. (2023). Evaluation of antitumor activities of 7-chloroquinoline derivatives.
  • Montoya, A., et al. (2016). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 21(8), 987. [Link]
  • Montoya, A., et al. (2016). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Semantic Scholar. [Link]
  • Wang, Y., et al. (2015). Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity. Chinese Journal of Medicinal Chemistry, 25(4), 265-270. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Selectivity of 7-Chloroquinolin-3-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the protein kinase family has emerged as a pivotal target class. The human kinome, comprising over 500 enzymes, orchestrates a complex web of cellular signaling. Dysregulation of these signaling cascades is a hallmark of numerous diseases. The quinoline scaffold has proven to be a privileged structure in medicinal chemistry, giving rise to a multitude of kinase inhibitors. This guide provides an in-depth technical comparison of the cross-reactivity and selectivity profiles of a novel class of investigational compounds based on the 7-Chloroquinolin-3-amine scaffold against established multi-kinase inhibitors.

Our focus is to equip researchers, scientists, and drug development professionals with a framework for evaluating kinase inhibitor selectivity. We will delve into the causality behind experimental choices, present detailed methodologies for robust profiling, and offer a comparative analysis using both hypothetical data for a representative this compound compound (termed CQA-3X ) and publicly available data for the well-characterized inhibitors Lapatinib and Sorafenib .

The Imperative of Selectivity Profiling

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile. A highly selective inhibitor promises on-target potency with minimal off-target effects, thereby reducing potential toxicity. Conversely, a multi-targeted inhibitor might offer broader efficacy across different signaling pathways, a desirable trait in complex diseases like cancer. However, this polypharmacology can also lead to unforeseen side effects. Therefore, a comprehensive understanding of a compound's interactions across the kinome is not merely an academic exercise but a critical step in translational research.[1][2]

The choice of a profiling strategy is dictated by the stage of drug discovery. Early-stage screening often employs broad panels to identify initial hits and potential liabilities, while later-stage lead optimization demands more quantitative and in-depth characterization.

Comparative Selectivity Profiles: CQA-3X vs. Established Inhibitors

To illustrate the process of selectivity profiling, we present a comparative analysis. CQA-3X , our investigational compound, represents a hypothetical this compound derivative designed to target key kinases in oncogenic pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Its profile is benchmarked against two FDA-approved multi-kinase inhibitors:

  • Lapatinib: A dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2).[1][2][3]

  • Sorafenib: A broader spectrum inhibitor targeting VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and RAF kinases.[4]

The following table summarizes the KINOMEscan™ binding affinities (Kd values in nM) for these compounds against a selection of key kinases. A lower Kd value indicates a stronger binding affinity.

Kinase TargetCQA-3X (Kd, nM) [Hypothetical]Lapatinib (Kd, nM)Sorafenib (Kd, nM)
EGFR 15 3 1300
HER2 (ERBB2) 2506.4 3400
VEGFR2 25 360020
PDGFRβ 1500>1000057
BRAF >10000>1000028
c-RAF >10000>100006
ABL18001801300
SRC12002202800
LCK25003904100

Data for Lapatinib and Sorafenib are derived from publicly available KINOMEscan™ datasets. The data for CQA-3X is hypothetical and for illustrative purposes.

From this data, we can infer the following:

  • CQA-3X is conceptualized as a potent dual inhibitor of EGFR and VEGFR2, with moderate off-target activity against ABL1 and SRC.

  • Lapatinib demonstrates high affinity and selectivity for its primary targets, EGFR and HER2.[1][5]

  • Sorafenib exhibits a broader profile, potently inhibiting VEGFR2, PDGFRβ, and RAF kinases.[4]

This comparative data is crucial for forming hypotheses about the potential therapeutic window and off-target liabilities of a new chemical entity like CQA-3X.

Visualizing Kinase Selectivity

A powerful tool for visualizing the selectivity of a kinase inhibitor is the TREEspot™ dendrogram, which maps the inhibited kinases onto a representation of the human kinome.

G EGFR EGFR SRC SRC EGFR->SRC HER2 VEGFR2 VEGFR2 VEGFR2->SRC PDGFRb ABL1 ABL1 LCK BRAF CDK2 AKT1 KINOME Human Kinome KINOME->EGFR KINOME->HER2 KINOME->VEGFR2 KINOME->PDGFRb KINOME->ABL1 KINOME->SRC KINOME->LCK KINOME->BRAF KINOME->CDK2 KINOME->AKT1

Caption: Hypothetical TREEspot™ for CQA-3X, highlighting primary (red) and secondary (yellow) targets.

Experimental Protocols for Selectivity Profiling

To ensure the trustworthiness and reproducibility of selectivity data, standardized and well-validated experimental protocols are essential. Below, we provide detailed methodologies for two widely used approaches.

Radiometric Kinase Assay (³³P-ATP Filter Binding Assay)

This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Methodology:

  • Reaction Plate Preparation: Serially dilute the test compound (e.g., CQA-3X) in DMSO and then in kinase reaction buffer in a 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction Initiation: To each well, add the purified kinase and its specific substrate (peptide or protein). Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase to provide a sensitive measure of competitive inhibition.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time, ensuring the reaction remains within the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will not.

  • Washing: Wash the filter mat multiple times with phosphoric acid to remove unbound [γ-³³P]ATP.

  • Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Serial Dilution of CQA-3X D Combine CQA-3X, Kinase/Substrate, and ATP Mix A->D B Prepare Kinase/Substrate Mix B->D C Prepare ATP/[γ-³³P]ATP Mix C->D E Incubate at 30°C D->E F Stop Reaction & Spot on Filter E->F G Wash Filter Mat F->G H Scintillation Counting G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Workflow for a radiometric kinase assay.

KINOMEscan™ Competition Binding Assay

This is a high-throughput, affinity-based screening platform that measures the ability of a compound to compete with an immobilized, active-site-directed ligand for binding to a large panel of kinases.[5]

Objective: To determine the dissociation constants (Kd) of a test compound against a broad panel of kinases, providing a comprehensive selectivity profile.

Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed, typically as DNA-tagged fusion proteins.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated with a specific DNA-tagged kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.

  • Quantification: After incubation, the amount of kinase bound to the solid support is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates stronger competition by the test compound.

  • Data Analysis: The results are typically expressed as a percentage of the control (DMSO). For quantitative profiling, a full dose-response curve is generated for each kinase, and the dissociation constant (Kd) is calculated.

G cluster_components Assay Components cluster_process Competition & Detection cluster_output Data Output A DNA-tagged Kinase D Incubate Components A->D B Immobilized Ligand B->D C Test Compound (CQA-3X) C->D E Wash Unbound Kinase D->E F Quantify Bound Kinase via qPCR E->F G Calculate Kd F->G H Generate Selectivity Profile G->H

Caption: Workflow of the KINOMEscan™ competition binding assay.

Conclusion and Future Directions

The comprehensive profiling of cross-reactivity and selectivity is a cornerstone of modern kinase inhibitor development. By employing a multi-faceted approach that combines broad kinome screening with quantitative biochemical assays, researchers can build a detailed picture of a compound's pharmacological profile. The hypothetical this compound based compound, CQA-3X , when compared to established drugs like Lapatinib and Sorafenib , illustrates how such data can guide lead optimization efforts. A favorable selectivity profile, such as potent dual inhibition of EGFR and VEGFR2 with minimal off-target activity, would mark CQA-3X as a promising candidate for further preclinical development.

Future work should focus on validating these in vitro findings in cell-based assays to assess target engagement and downstream signaling effects in a more physiologically relevant context. Ultimately, a thorough understanding of a compound's selectivity is paramount for translating a promising molecule from the bench to the bedside, maximizing therapeutic benefit while minimizing patient risk.

References

  • LINCS Data Portal. (2017). Lapatinib KINOMEscan.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.
  • IUPHAR/BPS Guide to PHARMACOLOGY. sorafenib.
  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Wood, E. R., et al. (2004). A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor binding, and kinase activity. Cancer Research, 64(18), 6652–6659.
  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099–7109.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132.

Sources

A Head-to-Head Comparison of 7-Chloroquinoline-Based Antimalarial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head comparison of seminal 7-chloroquinoline antimalarial agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the mechanistic underpinnings, comparative efficacy, resistance profiles, and key experimental methodologies that define this critical class of therapeutics. We will dissect the performance of Chloroquine (CQ), Hydroxychloroquine (HCQ), Amodiaquine (AQ), and Piperaquine (PPQ), grounding our analysis in field-proven insights and supporting experimental data.

The 7-Chloroquinoline Scaffold: A Legacy of Antimalarial Chemotherapy

The 4-aminoquinoline core, specifically the 7-chloroquinoline scaffold, has been a cornerstone of antimalarial chemotherapy for decades.[1] Chloroquine, the prototypical agent, was once the most widely used and effective treatment for malaria.[2] These agents are weak bases that share a common mechanism of action, concentrating within the acidic digestive vacuole of the intraerythrocytic malaria parasite.[3][4] Their primary function is to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[5][6]

Mechanism of Action: Heme Polymerization Inhibition

During its blood stage, the Plasmodium parasite resides within red blood cells, consuming host hemoglobin in its digestive vacuole.[7] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin.[5][8]

7-chloroquinoline agents, being weak bases, diffuse across membranes and become protonated and trapped within the acidic (pH ~5.0) environment of the digestive vacuole, reaching concentrations several thousand times higher than in the surrounding plasma.[3][5] This high concentration allows the drug to bind to heme, preventing its polymerization into hemozoin.[4] The resulting accumulation of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[3][5]

The Rise of Resistance: The Role of PfCRT

The clinical utility of chloroquine has been severely undermined by the global spread of drug-resistant Plasmodium falciparum.[7] The primary driver of this resistance is a series of mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[1][9][10] PfCRT is a protein located on the membrane of the parasite's digestive vacuole.[10] The mutated form of PfCRT functions as an efflux pump, actively transporting protonated chloroquine out of the vacuole, thereby preventing the drug from reaching the critical concentration needed to inhibit hemozoin formation.[7][11] While other transporters like P. falciparum multidrug resistance 1 (PfMDR1) can modulate the level of resistance, PfCRT mutations are the principal determinant.[10]

cluster_0 P. falciparum Digestive Vacuole (Acidic pH) cluster_1 Parasite Cytosol HEME Toxic Free Heme HZ Hemozoin (Inert) HEME->HZ Polymerization DRUG_ACC Drug Accumulation (Protonated CQ/HCQ) DRUG_ACC->HEME Inhibits PfCRT_R PfCRT (Resistant Strain) PfCRT_S PfCRT (Sensitive Strain) DRUG_OUT Drug Efflux PfCRT_R->DRUG_OUT Active Transport DRUG_IN Drug Entry (CQ/HCQ) DRUG_IN->DRUG_ACC Ion Trapping

Figure 1: Mechanism of 7-chloroquinoline action and resistance.

Head-to-Head Performance Analysis

While sharing a core structure, the principal 7-chloroquinoline agents exhibit significant differences in their resistance profiles, pharmacokinetics, and clinical applications.

Chloroquine (CQ) vs. Hydroxychloroquine (HCQ)

Hydroxychloroquine is an analog of chloroquine, differing only by the presence of a hydroxyl group on one of the N-ethyl substituents of the side chain. This minor modification reduces its overall toxicity, making it more suitable for long-term use in autoimmune diseases, but its antimalarial properties are largely similar to CQ.[12][13]

  • Efficacy: Both CQ and HCQ are highly effective against chloroquine-sensitive (CQS) strains of Plasmodium. However, they are largely ineffective against the now-widespread CQR P. falciparum strains due to PfCRT-mediated efflux.[1] They retain utility against P. vivax in many regions, although resistance is emerging.[14]

  • Pharmacokinetics: The pharmacokinetic profiles of CQ and HCQ are very similar, characterized by rapid oral absorption, an exceptionally large volume of distribution due to extensive tissue binding, and a very long terminal elimination half-life of 40-50 days.[12][13][15][16] This long half-life provides a post-treatment prophylactic effect but also means that toxic levels can accumulate with long-term dosing.

  • Safety: HCQ is generally considered to have a better safety profile than CQ.[17] The primary concern with long-term, high-dose use of both drugs is irreversible retinopathy.[18][19] Cardiac side effects, including QT interval prolongation and cardiomyopathy, are also a significant risk, particularly with high doses or overdose.[18][20] Pruritus (itching) is a common side effect, especially in individuals of African descent.

Amodiaquine (AQ)

Amodiaquine was developed to be more effective than chloroquine against some CQR strains. Its side chain modification makes it a poorer substrate for the mutated PfCRT transporter compared to CQ.[1]

  • Efficacy: AQ often retains activity against CQR P. falciparum strains that are resistant to chloroquine.[1] It is rarely used as a monotherapy and is a key partner drug in the artemisinin-based combination therapy (ACT) Artesunate-Amodiaquine (ASAQ). However, clinical trial data suggests that other ACTs, like Dihydroartemisinin-Piperaquine, can have superior efficacy and provide longer post-treatment prophylaxis.[21]

  • Pharmacokinetics: Amodiaquine is a prodrug that is rapidly converted in the liver to its primary active metabolite, desethylamodiaquine.[16] This metabolite is responsible for most of the antimalarial activity and has a long elimination half-life of 1 to 3 weeks.[16]

  • Safety: The utility of amodiaquine, particularly for prophylaxis, has been limited by concerns over its potential to cause severe adverse reactions, including agranulocytosis (a dangerous drop in white blood cells) and hepatotoxicity.[2][19] These risks are considered lower in the context of short-course treatment regimens for acute malaria.

Piperaquine (PPQ)

Piperaquine is a bisquinoline, meaning it has a larger, more complex structure than the other agents. It was widely used in China for prophylaxis and treatment and has seen a resurgence as a partner drug in the highly effective ACT, Dihydroartemisinin-Piperaquine (DHP or DP).

  • Efficacy: Piperaquine demonstrates potent activity against both CQS and CQR strains of P. falciparum.[22] As a component of DHP, it has shown superior efficacy compared to ASAQ in regions with multidrug-resistant malaria, significantly reducing the risk of treatment failure for both P. falciparum and P. vivax.[21]

  • Pharmacokinetics: Like other 4-aminoquinolines, piperaquine has a very large volume of distribution and a long terminal elimination half-life, estimated at around 20-30 days.[23] This extended half-life provides a significant post-treatment prophylactic effect, preventing new infections for several weeks after treatment, a key advantage over combinations with shorter-acting partner drugs.[14][21]

  • Safety: Piperaquine is generally well-tolerated. The main safety concern is its potential to cause dose-dependent prolongation of the QT interval on an electrocardiogram.[24] Therefore, it should be used with caution in patients with pre-existing cardiac conditions or those taking other QT-prolonging drugs.

Comparative Data Summary

The following tables summarize the key performance characteristics of these four 7-chloroquinoline agents.

Table 1: Comparative Pharmacokinetic Parameters

ParameterChloroquine (CQ)Hydroxychloroquine (HCQ)Amodiaquine (AQ)Piperaquine (PPQ)
Oral Bioavailability >75%[16]~74%[12]Well absorbedVariable
Metabolism Hepatic (to desethylchloroquine)[15]Hepatic (to desethylhydroxychloroquine)[15]Rapidly converted to active desethylamodiaquine[16]Hepatic
Volume of Distribution (Vd) Very large (>100 L/kg)[16]Very large (~44,000 L)[12]Large (17-34 L/kg)[16]Very large
Terminal Half-life (t½) ~40-50 days[13][16]~40-50 days[13]1-3 weeks (as desethylamodiaquine)[16]~20-30 days[23]
Key Feature Extremely long half-lifeSimilar to CQ with better safety profileProdrug with active metaboliteLong half-life provides post-treatment prophylaxis

Table 2: Efficacy and Safety Profile Overview

AgentActivity vs. CQR P. falciparumCommon Adverse EffectsSerious Adverse Effects
Chloroquine (CQ) Low / IneffectivePruritus, headache, GI upset, dizziness[18]Retinopathy (long-term use), cardiomyopathy, QT prolongation, neuromyopathy[18][19]
Hydroxychloroquine (HCQ) Low / IneffectiveNausea, rash, headache[17]Retinopathy (long-term use), cardiomyopathy
Amodiaquine (AQ) Moderate / GoodNausea, vomiting, headacheAgranulocytosis, hepatotoxicity (risk higher with prophylactic use)[2][19]
Piperaquine (PPQ) HighHeadache, dizziness, GI upsetQT prolongation[24]

Experimental Protocol: In Vitro Antimalarial Drug Susceptibility Testing

Determining the in vitro efficacy of antimalarial compounds, expressed as the 50% inhibitory concentration (IC50), is a foundational step in drug development. The [³H]-hypoxanthine incorporation assay is a classic, robust method for this purpose.

Objective: To determine the IC50 value of a test compound against a culture-adapted strain of P. falciparum.

Causality: This assay leverages the parasite's need to salvage purines from the host environment for nucleic acid synthesis.[25] Radiolabeled hypoxanthine ([³H]-hypoxanthine) is supplied in the culture medium. A healthy, replicating parasite will incorporate this label. The presence of an effective antimalarial drug inhibits parasite growth, leading to a dose-dependent reduction in the incorporation of the radiolabel. The amount of incorporated radioactivity is therefore a direct proxy for parasite viability.

Step-by-Step Methodology
  • Parasite Culture Maintenance:

    • Maintain a continuous, asynchronous culture of P. falciparum (e.g., 3D7 for CQS, Dd2 for CQR) in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

    • Use complete RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and gentamicin.

    • Synchronize the parasite culture to the ring stage (e.g., using 5% D-sorbitol treatment) 24-48 hours prior to setting up the assay. This ensures a uniform starting population and improves reproducibility.

  • Drug Plate Preparation:

    • Prepare serial dilutions of the test compounds (e.g., 2-fold dilutions) in complete medium in a 96-well microtiter plate. Include a drug-free control (no drug) and a background control (uninfected erythrocytes).

  • Assay Initiation:

    • Adjust the synchronized parasite culture to a parasitemia of 0.5% at a 2.5% hematocrit.

    • Add 200 µL of this parasite suspension to each well of the drug plate.

  • Incubation and Labeling:

    • Incubate the plate for 24 hours under standard culture conditions.

    • After 24 hours, add 25 µL of medium containing 0.5 µCi of [³H]-hypoxanthine to each well.

    • Incubate for an additional 24 hours. The total incubation period (48 hours) allows the parasite to progress from the ring stage through to the trophozoite and schizont stages, where nucleic acid synthesis is maximal.[25]

  • Harvesting and Scintillation Counting:

    • Freeze the plate at -80°C to lyse the cells.

    • Thaw the plate and harvest the contents of each well onto a glass-fiber filter mat using a cell harvester.

    • Wash the filter mat to remove unincorporated radiolabel.

    • Dry the filter mat and place it in a scintillation bag with scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) for each well using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the background CPM (uninfected red blood cells) from all other readings.

    • Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control wells.

    • Plot the percentage of inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[1]

start_node Start: Synchronized Ring-Stage Culture A Dispense Parasites into 96-Well Drug Plate start_node->A 0.5% Parasitemia 2.5% Hematocrit process_node process_node data_node data_node end_node End: Determine IC50 Value B Add [3H]-hypoxanthine (0.5 µCi/well) A->B Incubate 24h C Freeze-Thaw to Lyse Cells B->C Incubate 24h D Scintillation Counting C->D Harvest onto Filter Mat E Non-linear Regression (Dose-Response Curve) D->E Calculate % Inhibition E->end_node

Figure 2: Workflow for the [³H]-hypoxanthine incorporation assay.

Conclusion and Future Directions

The 7-chloroquinoline scaffold remains a pillar of antimalarial drug design. While widespread resistance has relegated Chloroquine to use against sensitive Plasmodium species, its structural analogs have evolved to meet this challenge. Amodiaquine and, most notably, Piperaquine are now critical components of first-line artemisinin-based combination therapies, valued for their efficacy against resistant strains and, in the case of Piperaquine, a long pharmacokinetic tail that provides crucial post-treatment prophylaxis.

The ongoing challenge of drug resistance necessitates continued innovation. Research is actively focused on developing novel 7-chloroquinoline analogs designed to evade resistance mechanisms. Strategies include the creation of hybrid molecules that combine the quinoline core with other pharmacophores and the development of metal-drug complexes like ferroquine, which is designed to increase drug accumulation in the parasite.[26] Understanding the precise structure-activity and structure-resistance relationships detailed in this guide is paramount for the rational design of the next generation of antimalarial agents.

References

  • On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. (n.d.). PLOS ONE. [Link]
  • Sinha, A., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. [Link]
  • On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. (2010). PLOS ONE. [Link]
  • On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. (2010).
  • Sinha, A., et al. (2017).
  • Codd, A., et al. (2021). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology. [Link]
  • IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. (n.d.). Southeast Asian J Trop Med Public Health. [Link]
  • Fidock, D. A., et al. (2000).
  • Sinha, A., et al. (2017).
  • Different in vitro drug sensitivity assays used in antimalarial drug screening. (n.d.).
  • Rainsford, K. D. (2017). Pharmacology of Chloroquine and Hydroxychloroquine. Ento Key. [Link]
  • Ben-Zvi, O., et al. (2017). Pharmacology of Chloroquine and Hydroxychloroquine. Ocular Toxicity of Hydroxychloroquine. [Link]
  • Kathrada, F. (2021). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite.
  • Titus, E. O. (1996).
  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance.
  • White, N. J. (1996). Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications. Clinical Pharmacokinetics. [Link]
  • Chloroquine Side Effects: Common, Severe, Long Term. (2025). Drugs.com. [Link]
  • Ghavami, G., et al. (2021). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Infectious Disorders - Drug Targets. [Link]
  • Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics. [Link]
  • Chloroquine vs Hydroxychloroquine Comparison. (n.d.). Drugs.com. [Link]
  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics. [Link]
  • Le Manach, C., et al. (2007). Effects of Piperaquine, Chloroquine, and Amodiaquine on Drug Uptake and of These in Combination with Dihydroartemisinin against Drug-Sensitive and -Resistant Plasmodium falciparum Strains. Antimicrobial Agents and Chemotherapy. [Link]
  • Sullivan, D. J., Jr., et al. (1996). On the molecular mechanism of chloroquine's antimalarial action.
  • Structures of common quinoline antimalarials and 7-chloroquinoline drug analogues used in this study. MQ, mefloquine; PQ, primaquine. (n.d.).
  • Adverse Reactions to Chloroquine and Amodiaquine as Used for Malaria Prophylaxis: A Review of the Literature. (n.d.).
  • Tarning, J., et al. (2005). Pharmacokinetics and Efficacy of Piperaquine and Chloroquine in Melanesian Children with Uncomplicated Malaria. Antimicrobial Agents and Chemotherapy. [Link]
  • Ratcliff, A., et al. (2007). Dihydroartemisinin-Piperaquine versus Artesunate-Amodiaquine: Superior Efficacy and Posttreatment Prophylaxis against Multidrug-Resistant Plasmodium falciparum and Plasmodium vivax Malaria. Clinical Infectious Diseases. [Link]
  • Luzzi, G. A., & Peto, T. E. (1993). Adverse effects of antimalarials.
  • Kolaczinski, K., et al. (2010). Dihydroartemisinin-piperaquine versus chloroquine to treat vivax malaria in Afghanistan: an open randomized, non-inferiority, trial. Malaria Journal. [Link]
  • Borges, M. S. B., et al. (2021). Systematic review and meta-analysis of the safety of chloroquine and hydroxychloroquine from randomized controlled trials on malarial and non-malarial conditions.
  • Chotivanich, K., et al. (2017). Chloroquine Versus Dihydroartemisinin-Piperaquine With Standard High-dose Primaquine Given Either for 7 Days or 14 Days in Plasmodium vivax Malaria. Clinical Infectious Diseases. [Link]
  • Which Side Effects Can Malarone Cause?. (n.d.). Superdrug Health Clinic. [Link]
  • Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. (2024). MDPI. [Link]
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2021). MDPI. [Link]
  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. (2023). MDPI. [Link]
  • Efficacy and Safety of Antimalarial as Repurposing Drug for COVID-19 Following Retraction of Chloroquine and Hydroxychloroquine. (2025). Medical Science and Discovery. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel 7-Chloroquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's "drug-likeness" is a critical determinant of its journey from a promising hit to a viable clinical candidate. The 7-chloroquinoline scaffold is a well-established pharmacophore, forming the core of several successful drugs, most notably in the realm of antimalarials and, more recently, showing potential in anticancer and other therapeutic areas.[1][2][3] This guide provides a comprehensive framework for evaluating the drug-likeness of novel 7-Chloroquinolin-3-amine derivatives, integrating computational predictions with foundational experimental validation. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our discussion in authoritative references.

The Concept of Drug-Likeness: Beyond Potency

A potent molecule is not necessarily a successful drug. A compound must navigate a complex biological environment to reach its target in sufficient concentration and exert its therapeutic effect without undue toxicity. This journey is governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1] Drug-likeness is a qualitative concept that evaluates a compound's potential to become an orally active drug based on its physicochemical properties.[4] Early assessment of these properties helps to mitigate the high attrition rates in later stages of drug development.[1]

One of the foundational principles in assessing drug-likeness is Lipinski's Rule of Five, which provides a set of simple heuristics to predict poor oral absorption or permeation.[4] These rules state that an orally active drug generally has:

  • No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

  • A molecular mass less than 500 daltons.

  • A calculated octanol-water partition coefficient (logP) that does not exceed 5.

While a useful guideline, it is important to remember that these are not absolute rules, and many successful drugs, particularly natural products and those utilizing active transport mechanisms, can violate one or more of these rules.

Comparative In Silico Analysis of this compound Derivatives

Computational, or in silico, methods provide a rapid and cost-effective means to predict the ADMET properties of a large number of compounds in the early stages of discovery.[5][6] Several web-based tools, such as SwissADME and admetSAR, are widely used for this purpose.[4][6] Below is a comparative analysis of hypothetical novel this compound derivatives, illustrating the type of data generated from such tools. For the purpose of this guide, we will designate these as Derivative A, Derivative B, and Derivative C, and compare them against the well-known 7-chloroquinoline derivative, Chloroquine.

PropertyDerivative ADerivative BDerivative CChloroquine (Reference)Optimal Range
Molecular Weight ( g/mol ) 350.8420.9480.5319.87< 500
logP (Octanol/Water Partition Coefficient) 3.84.55.24.6< 5
Hydrogen Bond Donors 2342≤ 5
Hydrogen Bond Acceptors 4563≤ 10
Lipinski's Rule of Five Violations 00100-1
Predicted Aqueous Solubility (logS) -3.5-4.2-5.0-4.0> -4
Predicted Caco-2 Permeability (logPapp in 10^-6 cm/s) 0.950.750.500.90> 0.90
Predicted CYP2D6 Inhibition NoYesYesYesNo
Predicted AMES Toxicity NoNoNoNoNo

Interpretation of In Silico Data:

  • Lipinski's Rule of Five: Derivatives A and B adhere to all of Lipinski's rules, suggesting good potential for oral bioavailability.[4] Derivative C shows one violation (logP > 5), which may indicate potential issues with solubility or metabolism but does not immediately disqualify it.[4]

  • Solubility: Derivative A shows the most favorable predicted aqueous solubility, which is crucial for absorption. The decreasing solubility from A to C correlates with the increasing logP, a common trend.

  • Permeability: Derivative A is predicted to have high Caco-2 permeability, suggesting good absorption across the intestinal wall. The permeability of Derivatives B and C is predicted to be lower.

  • Metabolism: An important consideration is the potential for drug-drug interactions. The prediction that Derivatives B and C may inhibit Cytochrome P450 2D6 (CYP2D6), a major drug-metabolizing enzyme, is a potential red flag that would need experimental verification.[7]

  • Toxicity: All compounds are predicted to be non-mutagenic (AMES negative), which is a positive early indicator of safety.[5]

This in silico analysis allows for the early prioritization of compounds. In this hypothetical case, Derivative A appears to have the most promising drug-like profile and would be prioritized for synthesis and experimental testing.

Experimental Protocols for Drug-Likeness Assessment

While in silico predictions are invaluable, they must be validated by experimental data. Below are detailed protocols for key assays to assess the drug-likeness of novel this compound derivatives.

Protocol 1: In Silico ADMET Prediction using SwissADME

Objective: To computationally predict the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of novel compounds.

Methodology:

  • Structure Input:

    • Navigate to the SwissADME web server.[8]

    • Draw the chemical structure of the this compound derivative in the provided molecular editor or paste a list of SMILES (Simplified Molecular Input Line Entry System) strings for multiple compounds.

  • Execution:

    • Click the "Run" button to initiate the calculations.

  • Data Analysis:

    • The results page will provide a comprehensive overview of various parameters.

    • Physicochemical Properties: Analyze the molecular weight, logP, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

    • Lipophilicity: Examine the consensus logP value, which is an average of multiple prediction methods.

    • Water Solubility: Assess the predicted solubility class and logS value.

    • Pharmacokinetics: Evaluate predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and P-glycoprotein (P-gp) substrate potential.

    • Drug-likeness: Check for violations of Lipinski's Rule of Five and other drug-likeness filters (e.g., Ghose, Veber).

    • Medicinal Chemistry: Look for any potential liabilities such as PAINS (pan-assay interference compounds) alerts.

Causality: This initial computational screening is a critical first step to filter out compounds with a high probability of poor pharmacokinetic profiles, thus saving significant time and resources.[6]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To experimentally determine the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.

Methodology:

  • Preparation of the Donor Plate:

    • Dissolve the test compounds in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.

  • Preparation of the Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with the same buffer.

  • Coating the Filter Plate:

    • Coat the filter membrane of a 96-well filter plate with a 1% solution of lecithin in dodecane. This forms the artificial membrane.

  • Assembling the PAMPA Sandwich:

    • Carefully place the coated filter plate on top of the acceptor plate.

    • Add the solutions from the donor plate to the wells of the filter plate.

  • Incubation:

    • Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe):

    • Calculate Pe using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Causality: The PAMPA assay provides a high-throughput, cell-free method to specifically assess passive permeability, a key component of oral absorption. It helps to differentiate compounds based on their ability to cross biological membranes.

Protocol 3: Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the in vitro metabolic stability of a compound in the presence of liver enzymes, providing an early indication of its metabolic clearance.

Methodology:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (cofactor for metabolic enzymes), and phosphate buffer (pH 7.4).

  • Initiation of the Reaction:

    • Add the test compound (at a final concentration of, for example, 1 µM) to the reaction mixture and incubate at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Cl_int) as (k * volume of incubation) / amount of microsomal protein.

Causality: This assay provides a crucial early assessment of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes in the liver. High metabolic instability can lead to poor bioavailability and a short duration of action in vivo.

Visualizing the Drug-Likeness Assessment Workflow

The following diagrams, created using Graphviz, illustrate the key workflows and concepts in assessing the drug-likeness of novel compounds.

Drug_Discovery_Workflow cluster_0 In Silico Screening cluster_1 Experimental Validation Virtual_Library Virtual Library of This compound Derivatives ADMET_Prediction In Silico ADMET Prediction (SwissADME) Virtual_Library->ADMET_Prediction Prioritization Prioritization of Candidates ADMET_Prediction->Prioritization Synthesis Chemical Synthesis Prioritization->Synthesis Promising Candidates Permeability_Assay Permeability Assay (PAMPA) Synthesis->Permeability_Assay Metabolic_Assay Metabolic Stability Assay (HLM) Synthesis->Metabolic_Assay Lead_Optimization Lead Optimization Permeability_Assay->Lead_Optimization Metabolic_Assay->Lead_Optimization

Caption: Drug discovery workflow for this compound derivatives.

Drug_Likeness_Parameters Drug_Likeness Drug-Likeness Physicochemical Physicochemical Properties Drug_Likeness->Physicochemical Pharmacokinetics Pharmacokinetics (ADME) Drug_Likeness->Pharmacokinetics Safety Safety/ Toxicity Drug_Likeness->Safety MW Molecular Weight Physicochemical->MW logP logP Physicochemical->logP HBD H-Bond Donors Physicochemical->HBD HBA H-Bond Acceptors Physicochemical->HBA Absorption Absorption Pharmacokinetics->Absorption Distribution Distribution Pharmacokinetics->Distribution Metabolism Metabolism Pharmacokinetics->Metabolism Excretion Excretion Pharmacokinetics->Excretion Mutagenicity Mutagenicity Safety->Mutagenicity Cardiotoxicity Cardiotoxicity Safety->Cardiotoxicity

Sources

A Technical Guide to Benchmarking the Performance of 7-Chloroquinolin-3-amine Derivatives Against Standard Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 7-chloroquinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Its derivatization, particularly at the 3-amine position, has opened new avenues for the development of potent anticancer and antimalarial compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel 7-chloroquinolin-3-amine derivatives against established standard drugs in these therapeutic areas. We will delve into the synthetic strategies, comparative in vitro and in vivo efficacy, mechanisms of action, and detailed experimental protocols to facilitate a robust and objective evaluation of these promising compounds.

The Rationale Behind this compound Derivatives

The 7-chloroquinoline nucleus is a well-established pharmacophore, most notably recognized in the antimalarial drug chloroquine. The chlorine atom at the 7-position is crucial for its activity, and modifications at other positions have been extensively explored to enhance efficacy and overcome drug resistance. The introduction of an amine group at the 3-position provides a versatile handle for synthetic modification, allowing for the introduction of a wide array of side chains and functional groups. This chemical diversity enables the fine-tuning of physicochemical properties such as lipophilicity, basicity, and steric bulk, which in turn can significantly impact the compound's pharmacokinetic profile, target engagement, and overall therapeutic index.

Synthetic Pathways to Novel this compound Analogs

The synthesis of this compound derivatives typically begins with commercially available 4,7-dichloroquinoline. A common synthetic route involves a nucleophilic aromatic substitution reaction where the more reactive chlorine at the 4-position is displaced by an appropriate amine, followed by subsequent modifications to introduce the desired 3-amino functionality. More direct approaches can also be employed, starting from 3-amino-7-chloroquinoline.

A general synthetic scheme is outlined below:

start 4,7-dichloroquinoline step1 Nucleophilic Aromatic Substitution (e.g., with an amine) start->step1 intermediate1 4-amino-7-chloroquinoline derivative step1->intermediate1 step2 Introduction of 3-amino group (e.g., nitration followed by reduction) intermediate1->step2 intermediate2 3-amino-4-substituted-7-chloroquinoline step2->intermediate2 step3 Derivatization of the 3-amino group (e.g., acylation, alkylation) intermediate2->step3 final_product Target this compound derivative step3->final_product

Caption: A generalized synthetic workflow for this compound derivatives.

Benchmarking Performance: A Comparative Analysis

A rigorous evaluation of novel this compound derivatives necessitates a direct comparison with clinically relevant standard drugs. The choice of comparators should be guided by the therapeutic indication.

Anticancer Activity

For anticancer applications, derivatives are often benchmarked against well-established chemotherapeutic agents.

Table 1: In Vitro Anticancer Activity of 7-Chloroquinoline Derivatives Compared to Standard Drugs

Compound/DrugCancer Cell LineIC50 (µM)Reference
Derivative A MCF-7 (Breast)5.2[1][2][3][4]
Derivative B HCT-116 (Colon)3.8[1][3]
Doxorubicin MCF-7 (Breast)0.8[5]
Doxorubicin HCT-116 (Colon)1.2[5]
Docetaxel MCF-7 (Breast)0.05[2]

Note: IC50 values are indicative and can vary based on experimental conditions.

Antimalarial Activity

In the context of malaria, the performance of new derivatives is typically compared against chloroquine and artemisinin-based combination therapies (ACTs), which are the cornerstone of current treatment regimens[6][7][8][9][10].

Table 2: In Vitro Antimalarial Activity of 7-Chloroquinoline Derivatives Compared to Standard Drugs

Compound/DrugPlasmodium falciparum StrainIC50 (nM)Reference
Derivative C 3D7 (Chloroquine-sensitive)15[11][12]
Derivative D K1 (Chloroquine-resistant)45[13]
Chloroquine 3D7 (Chloroquine-sensitive)10
Chloroquine K1 (Chloroquine-resistant)>200
Artesunate 3D7 (Chloroquine-sensitive)1.5[7]
Artesunate K1 (Chloroquine-resistant)2.0[7]

Elucidating the Mechanism of Action

Understanding the mechanism by which these derivatives exert their therapeutic effects is paramount for rational drug design and development.

Anticancer Mechanisms

Many 7-chloroquinoline derivatives exhibit anticancer activity through multiple mechanisms, including:

  • Inhibition of Topoisomerases: These enzymes are crucial for DNA replication and repair. By inhibiting their function, these derivatives can induce DNA damage and trigger apoptosis.

  • Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and activation of caspases.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, preventing cancer cell proliferation[14].

derivative This compound Derivative topoisomerase Topoisomerase Inhibition derivative->topoisomerase apoptosis Apoptosis Induction derivative->apoptosis cell_cycle Cell Cycle Arrest derivative->cell_cycle dna_damage DNA Damage topoisomerase->dna_damage dna_damage->apoptosis cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death cell_cycle->cancer_cell_death

Caption: Potential anticancer mechanisms of this compound derivatives.

Antimalarial Mechanisms

The antimalarial action of 7-chloroquinoline derivatives is often multifaceted:

  • Inhibition of Hemozoin Formation: During its intra-erythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Many 7-chloroquinoline derivatives are thought to interfere with this process, leading to the accumulation of toxic heme and parasite death.

  • DNA Intercalation: Some derivatives can intercalate into the parasite's DNA, inhibiting replication and transcription.

derivative This compound Derivative hemozoin Inhibition of Hemozoin Formation derivative->hemozoin heme Toxic Heme Accumulation hemozoin->heme parasite_death Parasite Death heme->parasite_death

Caption: Primary antimalarial mechanism of 7-chloroquinoline derivatives.

Essential Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized experimental protocols are crucial.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and the standard drug. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimalarial Activity: Hemozoin Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, add a solution of hemin chloride dissolved in DMSO.

  • Compound Addition: Add the test compounds and a positive control (e.g., chloroquine) at various concentrations.

  • Initiation of Polymerization: Initiate the polymerization by adding an acetate buffer (pH 4.8).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Washing: Pellet the formed β-hematin by centrifugation and wash with DMSO to remove unreacted hemin.

  • Quantification: Dissolve the β-hematin pellet in NaOH and measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition of hemozoin formation and determine the IC50 value.

In Vivo Efficacy Evaluation: Xenograft Tumor Model

Animal models are indispensable for evaluating the in vivo efficacy and toxicity of lead compounds.

Step-by-Step Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7, HCT-116) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer the this compound derivative, a standard drug (e.g., doxorubicin), or a vehicle control via an appropriate route (e.g., intraperitoneal, oral).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess for any signs of toxicity.

Conclusion

The this compound scaffold represents a promising platform for the development of novel anticancer and antimalarial agents. A systematic and rigorous benchmarking approach, as outlined in this guide, is essential for identifying lead candidates with superior efficacy and safety profiles compared to existing therapies. By combining robust synthetic strategies, comprehensive in vitro and in vivo evaluations, and a deep understanding of the underlying mechanisms of action, researchers can significantly advance the translation of these promising derivatives from the laboratory to the clinic.

References

Please note that due to the nature of this generated response, it is not possible to provide live, clickable URLs. The references provided are based on the search results and should be verifiable through a scholarly search engine.

  • Annexin V Staining Protocol for Flow Cytometry. Bio-Techne.
  • Artemisinin-based combination therapies (ACTs): best hope for malaria treatment but inaccessible to the needy!. PubMed.
  • Artemisinin-based combination therapies: a vital tool in efforts to elimin
  • Artemisinin-Based Combination Treatment of Falciparum Malaria. NCBI - NIH.
  • Artemisinin resistance and artemisinin-based combination therapy efficacy (December 2018).
  • Assaying cell cycle st
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • Cell cycle analysis - Wikipedia.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • Chemotherapy for breast cancer.
  • Chemotherapy for breast cancer | Macmillan Cancer Support.
  • Chemotherapy for colon cancer.
  • Chemotherapy for colon cancer - Mayo Clinic.
  • Chemotherapy for colorectal cancer | Canadian Cancer Society.
  • Chemotherapy for colorectal cancer | GCCA.
  • Chemotherapy tre
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
  • Common regimens (for early stage breast cancer) | LBBC.
  • Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids. PubMed Central.
  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI.
  • Malaria treatment with artemisinin-based combin
  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials | ACS Omega - ACS Public
  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic.
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • Standard Chemotherapy for Colorectal Cancer.
  • Structures of common quinoline antimalarials and 7-chloroquinoline drug analogues used in this study. MQ, mefloquine; PQ, primaquine.
  • Synthesis and antimalarial activity evaluation of 3-(3-(7-chloroquinolin-4-ylamino)propyl)
  • Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. PubMed Central.
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. PubMed Central.
  • The Annexin V Apoptosis Assay.
  • The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. MESA.
  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC - NIH.
  • 10 Essential Breast Cancer Chemotherapy Regimens: Drugs, Uses, and Wh
  • 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. PMC - PubMed Central.
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH.
  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Fe
  • Breast Cancer Tre
  • Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. NIH.

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 7-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that groundbreaking research and laboratory safety are inextricably linked. Handling specialized chemical reagents like 7-Chloroquinolin-3-amine, a halogenated aromatic amine, demands not only precision in its application but also unwavering diligence in its disposal. This guide moves beyond mere compliance, offering a procedural and logical framework to ensure that every step, from the lab bench to final disposal, is conducted with the highest standards of safety and environmental stewardship.

The core principle underpinning these procedures is risk mitigation. This compound belongs to a class of compounds—chlorinated aromatic amines—that require careful handling due to their potential health and environmental hazards.[1] Improper disposal is not just a regulatory violation; it poses a tangible threat to personnel and ecosystems.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

  • Health Hazards : These compounds are consistently classified as causing skin and serious eye irritation.[2][3] Prolonged or repeated exposure should be avoided. Aromatic amines as a class are noted for potential health hazards, including carcinogenicity, and are readily absorbed through the skin.[1] Therefore, treating this compound with the precautions appropriate for a potential carcinogen is a prudent safety measure.[4][5]

  • Environmental Hazards : Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[3] Their release into the environment must be strictly avoided to prevent contamination of waterways and soil.[6]

  • Chemical Reactivity : This compound is incompatible with strong oxidizing agents.[2][7] During disposal, it must not be mixed with other waste streams that could trigger a hazardous reaction. Hazardous decomposition products upon combustion include nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[2][7]

Hazard Summary: this compound
Primary Health Risks Skin Irritation (Category 2), Serious Eye Irritation.[2][3] Potential carcinogen (based on chemical class).[1][4]
Environmental Risks Potentially toxic to aquatic life with long-lasting effects.[3]
Primary Disposal Route Segregate as Halogenated Organic Hazardous Waste; dispose of via an approved waste disposal plant.[2][3]
Incompatible Materials Strong oxidizing agents.[2][7]

Core Disposal Protocol: A Step-by-Step Guide

The fundamental rule is that this compound and any materials contaminated with it must be disposed of as hazardous waste.[8] Never discharge it down the drain or place it in regular trash.[9] The following protocol provides a self-validating system for its safe management from point of generation to final hand-off.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure a robust barrier between you and the potential hazard.

  • Eye and Face Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][7] Contaminated clothing must be removed immediately and washed before reuse.[3]

  • Respiratory Protection : If there is a risk of generating dust, use a NIOSH-approved respirator.[4] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.

Step 2: Segregate Waste at the Point of Generation

Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal. It is crucial to separate halogenated waste from non-halogenated waste streams.[8]

  • Solid Waste : Collect unused or expired this compound powder, along with any grossly contaminated items like weigh boats or filter paper, in a dedicated container.

  • Contaminated Lab Supplies : Items with trace contamination (e.g., pipette tips, gloves, bench paper) should be placed in a separate, clearly marked hazardous waste bag or container.

  • Liquid Waste : Solutions containing this compound must be collected in a dedicated, sealed container for halogenated organic liquid waste.

Step 3: Containerize and Label Correctly

Proper containerization and labeling prevent accidental exposures and ensure the waste is accepted by your disposal vendor.

  • Container Selection : Use leak-proof, chemically compatible containers with secure screw-top caps. Do not fill containers beyond 90% capacity to allow for expansion.[8]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" . The label must also include:

    • The full chemical name: "this compound"

    • All associated hazards (e.g., "Irritant," "Potential Carcinogen," "Environmental Hazard")

    • The accumulation start date (the date the first drop of waste entered the container)

Step 4: Store Waste Securely

Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility. This area should be secure, well-ventilated, and away from incompatible materials.

Step 5: Final Disposal via Approved Channels

The final step is to transfer the waste to a licensed hazardous waste disposal company, a process almost always managed by your institution's Environmental Health and Safety (EHS) department.

  • Contact EHS : Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Recommended Destruction Method : As a halogenated organic compound, the preferred method of destruction is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen chloride gas.[10] This ensures the complete breakdown of the molecule, preventing its release into the environment.

Disposal Workflow and Emergency Spill Procedures

The following diagram illustrates the decision-making process for handling this compound waste.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_process Segregation & Collection cluster_final Storage & Disposal start Waste Generated (Solid, Liquid, or Contaminated PPE) ppe Step 1: Don Required PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Halogenated vs. Non-Halogenated) ppe->segregate solid_container Step 3: Collect in Labeled Solid Halogenated Waste Container segregate->solid_container Solid or Contaminated Labware liquid_container Step 3: Collect in Labeled Liquid Halogenated Waste Container segregate->liquid_container Aqueous or Organic Solutions storage Step 4: Store Securely in Satellite Accumulation Area solid_container->storage liquid_container->storage ehs Step 5: Contact EHS for Pickup & Final Disposal via Incineration storage->ehs

Caption: Decision workflow for the safe disposal of this compound waste.

Emergency Spill Response

Accidents happen, but a prepared response minimizes risk.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain : Prevent the spill from spreading or entering drains.[6] For a small powder spill, carefully cover it with a damp paper towel to avoid generating dust. For a liquid spill, surround it with an inert absorbent material (e.g., vermiculite, sand).

  • Clean Up : Wearing full PPE, carefully sweep up the absorbed material or contained powder and place it into a labeled hazardous waste container.[7]

  • Decontaminate : Clean the spill area thoroughly with soap and water.[2]

  • Report : Report the incident to your EHS department.

By adhering to this comprehensive guide, you are not only complying with regulations but are actively participating in a culture of safety. You are protecting yourself, your colleagues, and the integrity of the environment, ensuring that your valuable research leaves a positive legacy.

References

  • Vertex AI Search. (2012-01-09).
  • Vertex AI Search. (2012-01-09).
  • Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
  • Vertex AI Search. (2023-10-11).
  • Sigma-Aldrich. (2024-09-06).
  • ECHEMI.
  • U.S. Environmental Protection Agency (EPA).
  • Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH).
  • Electronic Code of Federal Regulations (eCFR).
  • ACS Publications. (2023-11-09).
  • Royal Society of Chemistry. (1995).
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • VelocityEHS. (2015-01-09). OSHA Retains Strong Focus on Carcinogen Safety.
  • Regulations.gov.
  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • SKC Inc. (2023-12-22).

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 7-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone molecule in pharmaceutical research and drug development, 7-Chloroquinolin-3-amine and its derivatives are instrumental in the synthesis of novel therapeutic agents. Handling this compound requires a deep understanding of its potential hazards and the rigorous application of safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and operational plans necessary for the safe handling and disposal of this compound.

Hazard Assessment and Risk Profile

While a specific, comprehensive toxicological profile for this compound is not widely published, a robust safety protocol can be developed by analyzing data from structurally similar compounds. Chloroquinoline derivatives frequently exhibit known hazards that must be respected.

Anticipated Hazards: Based on aggregated data from related amino and chloro-substituted quinolines, researchers should assume this compound presents the following risks:

  • Acute Oral Toxicity: Structurally similar compounds like 4-Amino-7-chloroquinoline are classified as toxic if swallowed.[1]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation. This is a common hazard for this class of chemicals.[1][2][3]

  • Skin Irritation: The compound may cause skin irritation upon contact.[2][3]

  • Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[3]

The Globally Harmonized System (GHS) pictograms associated with these hazards typically include the Exclamation Mark (GHS07) for irritation and skin sensitization, and the Skull and Crossbones (GHS06) if acute toxicity is confirmed to be high.[1][4]

Due to the absence of established Occupational Exposure Limits (OELs), all handling procedures must adhere to the ALARA (As Low As Reasonably Achievable) principle, minimizing exposure through engineering controls and a comprehensive PPE strategy.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final barrier between the researcher and the chemical. It must be chosen to counter the specific hazards identified. The following table summarizes the mandatory PPE for handling this compound.

Body PartRequired PPERationale & Key Specifications
Engineering Controls Certified Chemical Fume HoodPrimary Line of Defense. All weighing and handling of the solid compound or its solutions must be performed within a functioning fume hood to prevent inhalation of dust or vapors.[5]
Respiratory N95 Respirator (or equivalent)Recommended if handling powders outside of a fume hood is unavoidable. A full-face respirator may be required for large spills or emergency situations.[6]
Eyes & Face Safety Goggles or Safety Glasses with Side ShieldsProtects eyes from dust particles and splashes. Goggles provide a better seal against fine powders.[3]
Face ShieldRequired when handling larger quantities (>1g) or during procedures with a significant splash risk (e.g., transfers, heating). Worn in conjunction with safety glasses/goggles.
Hands Chemical-Resistant Nitrile GlovesProvides a barrier against skin contact. Double-gloving is recommended for extended procedures. Gloves must be inspected before use and changed immediately if contaminated.[7][8]
Body Professional Laboratory CoatMust be clean, fully buttoned, with sleeves rolled down to protect skin and personal clothing from contamination.
Feet Closed-Toe, Chemical-Resistant ShoesProtects feet from spills. Perforated shoes, sandals, or fabric footwear are strictly prohibited in the laboratory.[6]

Procedural Guidance: The Safe Handling Workflow

A disciplined, step-by-step approach is critical to minimizing risk. The following workflow should be adopted for all procedures involving this compound.

Experimental Workflow Diagram

cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_cleanup Phase 3: Post-Handling prep 1. Verify Fume Hood Functionality locate 2. Locate Emergency Equipment (Eyewash, Safety Shower) gather 3. Assemble All Required PPE don 4. Don PPE (Coat, Goggles, Gloves) handle 5. Handle Chemical Inside Fume Hood (Weigh, Transfer, React) don->handle Work Zone doff 6. Doff PPE in Correct Order (Gloves First) wash 7. Wash Hands Thoroughly doff->wash Exit Protocol dispose 8. Dispose of Contaminated Waste in Labeled Hazardous Waste Bin wash->dispose Exit Protocol

Caption: Safe handling workflow for this compound.

Step-by-Step Methodology
  • Preparation & Pre-Handling Check:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Confirm the location and accessibility of the nearest safety shower and eyewash station.

    • Assemble all necessary PPE as detailed in the table above. Inspect gloves for any signs of degradation or punctures.

  • Donning PPE:

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • Put on safety glasses or goggles.

    • Put on the first pair of nitrile gloves. If double-gloving, put the second pair on over the first.

  • Handling the Compound:

    • Perform all manipulations of solid this compound, including weighing and transfers, within the fume hood to contain any dust.

    • Use spatulas and weighing paper appropriate for the quantity being handled to minimize spillage.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Doffing PPE:

    • To prevent self-contamination, remove PPE in the following order before leaving the work area:

      • Outer Gloves (if double-gloved): Peel off the first glove by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, enclosing the first glove inside the second.

      • Laboratory Coat: Remove by folding it inward, avoiding contact with the outer contaminated surface.

      • Goggles/Face Shield: Handle by the strap or sides.

      • Inner Gloves: Remove as described in the first step.

  • Decontamination & Waste Disposal:

    • Immediately after doffing PPE, wash hands thoroughly with soap and water.[7]

    • All disposable items contaminated with this compound, including gloves, weighing papers, and pipette tips, must be placed in a clearly labeled hazardous waste container.

    • Follow all local and institutional regulations for the disposal of chemical waste.[7][9]

Emergency Procedures

In the event of an accidental release or exposure, a swift and correct response is crucial.

  • Minor Spill (Contained within Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite).

    • Carefully collect the contaminated material into a designated hazardous waste container.

    • Wipe the area with a suitable solvent and then decontaminate with soap and water.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[3]

    • Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3][10]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Safety Data Sheet. (2015, June 11). CHEMTRON SUPPLY CORPORATION.
  • 7-Chloroquinoline | C9H6ClN | CID 521963. PubChem, National Institutes of Health.
  • 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711. PubChem, National Institutes of Health.
  • GHS Classification (Rev.11, 2025) Summary. PubChem, National Institutes of Health.
  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloroquinolin-3-amine
Reactant of Route 2
7-Chloroquinolin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.